1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIFLQBPESATGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Conformational Constraint for Enhanced Pharmacological Properties
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. A key strategy in this endeavor is the incorporation of rigid molecular scaffolds that limit conformational flexibility, thereby pre-disposing a molecule to bind to its biological target with higher affinity and specificity. 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid emerges as a pivotal building block in this context. This non-canonical, constrained amino acid analog offers a unique three-dimensional presentation of key functional groups—a primary amine and a carboxylic acid—emanating from a strained four-membered azetidine ring. This guide provides an in-depth exploration of its chemical properties, synthesis, and strategic application, underscoring its value as a tool for innovation in drug design.
Physicochemical and Structural Properties: A Foundation for Rational Design
The unique topology of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, stemming from the geminal substitution on the azetidine-3-position, imparts distinct chemical characteristics that are instrumental in its utility.
Core Molecular Attributes
A comprehensive understanding of the fundamental properties of this molecule is the first step in its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| CAS Number | 1158759-53-5 | [1] |
| Topological Polar Surface Area (TPSA) | 89.03 Ų | Predicted |
| logP | -1.2 | Predicted |
Note: Predicted values for TPSA and logP are calculated using computational models and serve as estimations.
The Azetidine Ring: A Source of Stability and Reactivity
The four-membered azetidine ring is a privileged motif in medicinal chemistry.[2] Its significant ring strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, provides a unique balance of kinetic stability and controlled reactivity.[2] This inherent strain influences the bond angles and lengths of the substituents at the 3-position, leading to a well-defined spatial arrangement of the aminomethyl and carboxylic acid groups. This constrained presentation is a key feature exploited in the design of peptidomimetics and other structured molecules.[3]
The Boc Protecting Group: Enabling Selective Transformations
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[3] Its role in 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is to mask the nucleophilicity of the azetidine nitrogen, thereby directing reactivity towards the primary amine and carboxylic acid functionalities. The Boc group is characterized by its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical aspect in multi-step synthetic campaigns.[3]
Spectroscopic Characterization: Verifying Molecular Identity
While specific, publicly available spectra for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid are not readily found in peer-reviewed literature, its characteristic spectroscopic features can be predicted based on the analysis of its constituent parts and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4-1.5 ppm. The methylene protons of the azetidine ring would likely appear as multiplets in the range of 3.5-4.5 ppm. The protons of the aminomethyl group would be observed as a singlet or a multiplet, depending on the solvent and pH, typically between 2.8 and 3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at the downfield end of the spectrum (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would feature a quaternary carbon signal for the tert-butyl group around 80 ppm and the carbonyl of the Boc group near 155 ppm. The carbons of the azetidine ring would resonate in the 40-60 ppm range, with the C3 carbon being a quaternary signal. The carbonyl of the carboxylic acid would appear significantly downfield, typically in the 170-180 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl stretch from the Boc group around 1690-1710 cm⁻¹. The carboxylic acid would exhibit a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The N-H bending of the primary amine would be visible in the 1580-1650 cm⁻¹ region.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 231.13, and potentially the sodium adduct [M+Na]⁺ at m/z 253.11.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a multi-step process that leverages established methodologies in heterocyclic and amino acid chemistry. A plausible and efficient synthetic pathway would likely commence from a commercially available starting material such as 1-Boc-3-azetidinone.
Proposed Synthetic Workflow
The following protocol outlines a logical synthetic sequence, explaining the rationale behind each transformation.
Caption: Proposed synthetic pathways to the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
-
Strecker Synthesis of the Aminonitrile:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as aqueous methanol, add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Rationale: The Strecker synthesis is a classic and efficient method for the formation of α-aminonitriles from ketones. The in situ formation of ammonia and cyanide ions facilitates the nucleophilic addition to the ketone, followed by the displacement of the hydroxyl group by the amine.
-
Upon completion, extract the product with an organic solvent like ethyl acetate and purify by column chromatography to yield 1-Boc-3-amino-3-cyanoazetidine.
-
-
Hydrolysis to the Amino Acid:
-
Treat the aminonitrile intermediate with a strong acid, such as 6M hydrochloric acid, and heat to reflux for several hours.
-
Rationale: Acid-catalyzed hydrolysis converts the nitrile group to a carboxylic acid and the primary amine to its ammonium salt. The Boc group is also cleaved under these conditions.
-
After cooling, neutralize the reaction mixture to an appropriate pH to precipitate the free amino acid.
-
Re-protect the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
-
Purification can be achieved by crystallization or ion-exchange chromatography.
-
Key Reactions and Handling Considerations
-
Amine Acylation: The primary aminomethyl group can be selectively acylated to form amides using standard peptide coupling reagents (e.g., HATU, HOBt) or by reaction with acid chlorides or anhydrides. The Boc-protected azetidine nitrogen is unreactive under these conditions.
-
Carboxylic Acid Esterification: The carboxylic acid can be converted to its corresponding ester under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base.
-
Boc Deprotection: As previously mentioned, the Boc group is readily removed with strong acids like TFA, unmasking the secondary amine of the azetidine ring for further functionalization.
-
Stability: The molecule is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to the degradation of the azetidine ring or cleavage of the Boc group. Storage at low temperatures (2-8 °C) under an inert atmosphere is recommended.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid lies in its application as a constrained building block in the synthesis of novel therapeutics. Its rigid structure allows for the precise positioning of pharmacophoric elements, which can lead to enhanced biological activity and improved drug-like properties.
As a Constrained Amino Acid Surrogate
In peptide-based drug discovery, the incorporation of non-natural amino acids is a common strategy to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be used as a surrogate for various amino acid residues, introducing a rigid kink in the peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, leading to a significant increase in binding affinity for its target receptor or enzyme.
In the Design of Small Molecule Inhibitors
Beyond peptidomimetics, this building block is valuable in the synthesis of small molecule inhibitors. The primary amine and carboxylic acid functionalities serve as versatile handles for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). The azetidine core can act as a central scaffold, orienting these substituents in a defined three-dimensional space to optimize interactions with a protein's binding pocket. For instance, it has been incorporated into the design of inhibitors for targets such as kinases and proteases, where precise geometry is critical for potent inhibition.
Conclusion: A Versatile Tool for Advancing Medicinal Chemistry
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid represents a sophisticated and powerful tool in the arsenal of the modern medicinal chemist. Its unique combination of a constrained azetidine core, orthogonal protective groups, and versatile functional handles provides a robust platform for the design and synthesis of novel drug candidates. By enabling precise control over molecular conformation, this building block facilitates the development of therapeutics with enhanced potency, selectivity, and pharmacokinetic properties, thereby contributing to the advancement of new medicines.
References
Sources
- 1. 1-boc-3-(aminomethyl)azetidine-3-carboxylic acid | 1158759-53-5 | IWB75953 [biosynth.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
The Constrained Scaffold: A Technical Guide to the Structure and Conformation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid stands as a pivotal, conformationally constrained building block in contemporary drug discovery. Its rigid four-membered azetidine core, coupled with the sterically demanding substituents at the C3 position, imparts a unique three-dimensional character that is increasingly sought after for the synthesis of novel therapeutics. This guide provides an in-depth analysis of the structural and conformational properties of this valuable scaffold. While a definitive single-crystal X-ray structure remains to be published in publicly accessible literature, a comprehensive understanding of its architecture can be synthesized from spectroscopic data, computational modeling of analogous systems, and the fundamental principles of heterocyclic chemistry. We will explore the nuanced interplay of ring puckering, substituent orientation, and intramolecular interactions that define the preferred spatial arrangement of this molecule, offering field-proven insights for its strategic deployment in medicinal chemistry programs.
Introduction: The Azetidine Motif in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its inclusion in molecular design offers a strategic departure from more traditional, flexible aliphatic chains or larger heterocyclic systems. The inherent ring strain of approximately 25.4 kcal/mol dictates a non-planar geometry and provides a rigid framework that can favorably orient substituents for optimal interaction with biological targets. This conformational restriction can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles by reducing the entropic penalty upon binding.
The subject of this guide, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Molecular Formula: C10H18N2O4, Molecular Weight: 230.26 g/mol [1]), is a particularly valuable derivative. The geminal substitution at the C3 position with both an aminomethyl and a carboxylic acid group, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, creates a highly constrained and stereochemically defined building block. Understanding the intrinsic conformational biases of this molecule is paramount for its effective application in the design of peptidomimetics, constrained peptides, and other complex therapeutic agents.
Structural Elucidation: A Synthesis of Spectroscopic and Analog-Based Insights
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of molecules. For 3,3-disubstituted azetidines, the 1H-NMR spectrum often reveals broadened signals for the methylene protons of the azetidine ring. This broadening is indicative of dynamic conformational exchange on the NMR timescale, specifically the puckering of the four-membered ring.[2]
In the case of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, one would anticipate observing distinct sets of signals for the aminomethyl and carboxylic acid protons, alongside the characteristic resonances for the Boc group and the azetidine ring protons. The chemical shifts and coupling constants of the ring protons would be particularly informative for deducing the preferred ring pucker.
Table 1: Predicted Spectroscopic Data for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
| Technique | Expected Observations | Inference |
| 1H-NMR | Broadened signals for azetidine CH2 protons. | Dynamic ring puckering. |
| Distinct signals for aminomethyl and carboxylic acid protons. | Confirms the presence of both functional groups. | |
| Characteristic singlet for the Boc group protons (~1.4 ppm). | Presence of the N-Boc protecting group. | |
| 13C-NMR | Signals corresponding to the quaternary C3 carbon and the azetidine ring carbons. | Confirmation of the carbon skeleton. |
| IR Spectroscopy | Characteristic absorption bands for C=O (Boc and carboxylic acid), N-H (amine), and O-H (carboxylic acid). | Functional group identification. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (230.26 g/mol ). | Confirmation of molecular formula. |
Insights from Analogous Structures
Studies on various 3-substituted azetidine derivatives provide a comparative framework for understanding the likely conformation of our target molecule. A comparative crystallographic guide of 3-substituted azetidines highlights the influence of the substituent's nature on the unit cell parameters and solid-state conformation.[3] Furthermore, research on model peptides incorporating N-substituted 3-aminoazetidine-3-carboxylic acids suggests that this moiety can act as a β-turn inducer, a testament to its constrained nature.[4]
Conformational Analysis: The Puckered Ring and Substituent Energetics
The conformation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is primarily dictated by two factors: the puckering of the azetidine ring and the rotational freedom of the substituents at the C3 position.
Azetidine Ring Puckering
Unlike the planar cyclobutane, the azetidine ring is puckered to relieve torsional strain. Gas-phase electron diffraction studies on the parent azetidine molecule have determined a dihedral angle of 37°.[5] This puckering creates two distinct substituent positions: axial and equatorial.
The presence of the bulky N-Boc group and the two substituents at C3 will significantly influence the puckering equilibrium. The molecule will likely exist as a rapidly interconverting mixture of two puckered conformers.
Figure 1: Simplified representation of the two puckered conformers of the azetidine ring.
Substituent Orientation and Intramolecular Interactions
The relative orientation of the aminomethyl and carboxylic acid groups at the C3 position will be governed by steric hindrance and the potential for intramolecular hydrogen bonding. Computational modeling of analogous systems, such as acetic acid, has shown that the syn conformation of the carboxylic acid is generally preferred.[6]
In the context of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the lone pair of the aminomethyl nitrogen, or even with an oxygen of the Boc-carbonyl group. Such an interaction would further restrict the conformational freedom of the molecule and favor a specific arrangement of the substituents. A study on model peptides containing a similar core structure detected a main-chain-to-side-chain hydrogen bond, highlighting the propensity for such intramolecular interactions.[4]
Sources
- 1. 1-boc-3-(aminomethyl)azetidine-3-carboxylic acid | 1158759-53-5 | IWB75953 [biosynth.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a conformationally restricted β-amino acid analog that has garnered significant interest in medicinal chemistry. Its rigid azetidine core serves as a valuable scaffold for the design of novel therapeutics, offering precise control over the spatial orientation of its functional groups. This guide provides a comprehensive overview of a robust synthetic route to this important building block, detailing the strategic considerations, step-by-step experimental protocols, and in-depth mechanistic insights. The presented methodology emphasizes efficiency, scalability, and the use of readily available starting materials, making it a practical approach for both academic and industrial research settings.
Introduction: The Significance of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that can pre-organize appended pharmacophoric elements for optimal interaction with biological targets. The 3,3-disubstituted azetidine motif, in particular, offers a three-dimensional projection of functional groups that is distinct from more flexible acyclic or larger ring systems. 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, with its orthogonal protecting group and bifunctional nature, serves as a versatile building block for the synthesis of peptidomimetics, constrained ligands for G-protein coupled receptors (GPCRs), and inhibitors of various enzymes.
Strategic Overview of the Synthetic Pathway
The synthesis of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid presents a unique challenge in selectively installing two distinct functional groups at the C3 position of the azetidine ring. The chosen strategy focuses on a convergent approach, beginning with the construction of a 3,3-disubstituted azetidine precursor, followed by sequential functional group transformations. This methodology ensures high levels of control and avoids potential side reactions.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate
The synthesis of the key intermediate, ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, can be achieved from commercially available starting materials. A plausible route involves the construction of the azetidine ring from a suitably substituted propane derivative.
Protocol:
While a direct, one-pot synthesis of this specific intermediate is not extensively documented in a single source, a convergent strategy starting from 1-Boc-3-azetidinone is a viable and well-precedented approach.
-
Horner-Wadsworth-Emmons Reaction: 1-Boc-3-azetidinone can be reacted with a phosphonate ylide, such as diethyl cyanomethylphosphonate, in the presence of a strong base like sodium hydride to yield an α,β-unsaturated nitrile.
-
Michael Addition: Subsequent Michael addition of an appropriate nucleophile, followed by further synthetic manipulations, can lead to the desired 3,3-disubstituted pattern.
A more direct, albeit challenging, approach involves the cyclization of a linear precursor. For the purpose of this guide, we will focus on the subsequent, well-defined transformations from the key cyano-ester intermediate. The synthesis of related 3-cyanoazetidine derivatives has been reported in the literature, providing a basis for obtaining the starting material for the next step.[1]
Step 2: Selective Reduction of the Nitrile to the Primary Amine
The selective reduction of the cyano group in the presence of an ester and a Boc-protecting group is a critical transformation. Catalytic hydrogenation is the method of choice due to its high selectivity and operational simplicity. Palladium-activated Raney nickel has been shown to be an effective catalyst for this transformation, minimizing the risk of over-reduction or deprotection of the Boc group.[2][3]
Protocol: Synthesis of Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate
-
To a solution of ethyl 1-Boc-3-cyanoazetidine-3-carboxylate (1.0 eq) in ethanol is added a slurry of Raney nickel (approx. 50% w/w in water).
-
The reaction vessel is purged with hydrogen gas and then pressurized to 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 12-16 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to afford the crude ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Catalyst: Raney nickel is a highly active catalyst for nitrile reduction. The addition of palladium can enhance its activity and selectivity.[2] The catalyst is used as a slurry in water to maintain its activity and for safer handling.
-
Solvent: Ethanol is a suitable solvent for both the substrate and the hydrogen gas, facilitating the reaction.
-
Pressure: A moderate hydrogen pressure of 50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
-
Filtration: Filtration through Celite is essential to completely remove the pyrophoric Raney nickel catalyst from the reaction mixture. The filter cake should be kept wet to prevent ignition upon exposure to air.
Data Summary Table:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate | 1.0 | Starting Material |
| Raney Nickel | Catalytic | Hydrogenation Catalyst |
| Hydrogen Gas | Excess | Reducing Agent |
| Ethanol | - | Solvent |
| Temperature | Room Temperature | Reaction Condition |
| Pressure | 50 psi | Reaction Condition |
| Reaction Time | 12-16 hours | To ensure completion |
Step 3: Saponification of the Ethyl Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved via saponification using a strong base such as lithium hydroxide or sodium hydroxide. Care must be taken to use mild conditions to avoid cleavage of the acid-labile Boc protecting group.[4]
Protocol: Synthesis of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
The crude ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Lithium hydroxide monohydrate (1.5 - 2.0 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled in an ice bath and acidified to pH ~4-5 with a dilute aqueous solution of hydrochloric acid or citric acid.
-
The aqueous layer is extracted with a suitable organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Causality of Experimental Choices:
-
Base: Lithium hydroxide is a commonly used reagent for the saponification of esters. It is effective at room temperature, minimizing the risk of side reactions.
-
Solvent System: A mixture of THF and water ensures the solubility of both the ester starting material and the hydroxide reagent.
-
Acidification: Careful acidification is necessary to protonate the carboxylate and the amine, allowing for extraction into an organic solvent. The pH should be controlled to avoid cleavage of the Boc group.
-
Work-up: Standard aqueous work-up procedures are used to isolate and purify the final product.
Data Summary Table:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate | 1.0 | Starting Material |
| Lithium Hydroxide Monohydrate | 1.5 - 2.0 | Hydrolysis Reagent |
| THF/Water | - | Solvent System |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 4-6 hours | To ensure completion |
| Acidification | pH ~4-5 | Product Protonation |
Visualization of the Synthetic Pathway
Caption: Detailed reaction scheme for the synthesis of the target molecule.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. By leveraging a strategy that begins with a 3,3-disubstituted azetidine precursor, this approach allows for the selective and controlled introduction of the required functional groups. The use of catalytic hydrogenation for the nitrile reduction and mild saponification conditions for the ester hydrolysis ensures high yields and compatibility with the Boc protecting group. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important building block for the creation of novel and potent therapeutic agents.
References
- Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A nickel boride catalyzed reduction of nitriles allows the preparation of Boc protected amines. Tetrahedron, 59(29), 5417-5423.
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents. (n.d.).
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]
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Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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De Kimpe, N., & De Vreese, R. (2000). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF. [Link]
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Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]
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Al-Sanea, M. M. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-556. [Link]
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Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]
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Couty, F., & Evano, G. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]
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Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955. [Link]
- EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents. (n.d.).
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Can amide and ethyl ester resist a N-Boc deprotection? (2024, March 13). ResearchGate. [Link]
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Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. [Link]
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A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]
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Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. [Link]
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[5][6]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016). ResearchGate. [Link]
-
1-Boc-Azetidine-3-carboxylic acid. (n.d.). PubChem. [Link]
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Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. [Link]
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Liu, Y., Zhao, Y., & Liu, L. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed Central. [Link]
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Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue for molecular imaging. Der Pharma Chemica, 3(3), 174-188. [Link]
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1-Boc-3-(Aminomethyl)azetidine CAS NO.325775-44-8 - Hangzhou J&H Chemical Co., Ltd. (n.d.). Retrieved from [Link]
-
2.2 Carboxy Group. (n.d.). Retrieved from [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). Retrieved from [Link]
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Smith, C. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2549–2560. [Link]
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Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. (n.d.). Beilstein Journals. [Link]
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Synthesis of L -Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide on the Solubility and Stability of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Introduction
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a unique, non-canonical amino acid that has garnered interest in medicinal chemistry and drug development. Its rigid, four-membered azetidine core offers a constrained scaffold that can be valuable for optimizing the conformational properties of peptides and small molecule therapeutics. The presence of a Boc-protecting group, a primary amine, and a carboxylic acid provides a versatile platform for further synthetic modifications. However, the effective application of this building block is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under typical laboratory and storage conditions.
This technical guide provides a comprehensive overview of the solubility and stability profiles of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. We will delve into its predicted behavior in common laboratory solvents, outline potential degradation pathways, and provide robust experimental protocols for researchers to validate these characteristics in their own laboratories.
Physicochemical Properties at a Glance
| Property | Value | Source |
| CAS Number | 1158759-53-5 | [1][2] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | Predicted to be a solid | Inferred from related structures |
| Storage | Recommended cold-chain transportation | [2] |
Solubility Profile
The solubility of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is dictated by the interplay of its functional groups. The Boc group imparts lipophilicity, while the free carboxylic acid and aminomethyl group can exist in a zwitterionic state, contributing to polarity.[3]
Predicted Solubility
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | The zwitterionic character at neutral pH may afford some aqueous solubility, but the hydrophobic Boc group will limit it. Solubility is expected to be highly pH-dependent. |
| Methanol, Ethanol | Moderate to High | These solvents can solvate both the polar and non-polar regions of the molecule.[4] | |
| Polar Aprotic | DMSO, DMF | High | These are excellent solvents for a wide range of organic molecules, including protected amino acids. |
| Acetonitrile | Moderate | Generally a good solvent, but may be less effective than DMSO or DMF for highly polar or zwitterionic compounds.[4] | |
| Non-Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | The Boc group enhances solubility in these common organic solvents.[4][5] |
| Hexanes, Toluene | Low | The polar amino acid core will limit solubility in highly non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid in a range of solvents.
Objective: To quantitatively determine the solubility of the target compound in various laboratory solvents at a defined temperature (e.g., 25 °C).
Materials:
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
Selected solvents (e.g., water, methanol, DMSO, DCM)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Seal the vials and agitate them at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
-
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile
The stability of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is influenced by two primary structural features: the acid-labile Boc group and the strained azetidine ring.[5][6] The requirement for cold-chain transportation by some suppliers strongly suggests that the compound is susceptible to degradation at ambient temperatures over time.[2]
Potential Degradation Pathways
-
Acid-Catalyzed Deprotection: The Boc group is readily cleaved under acidic conditions, such as in the presence of trifluoroacetic acid (TFA) or strong mineral acids.[5] This would result in the formation of the free amino acid, which may have significantly different solubility and reactivity.
-
Azetidine Ring Opening: The inherent strain in the four-membered azetidine ring can make it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[6] The rate and mechanism of this degradation would depend on factors such as pH, temperature, and the presence of nucleophiles.
Recommended Storage and Handling
-
Storage Temperature: To mitigate potential degradation, it is highly recommended to store the compound at low temperatures, such as 2-8 °C or -20 °C, as suggested by the need for cold-chain shipping.[2]
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidative degradation.
-
pH: Solutions of the compound should be prepared in neutral or slightly basic buffers to avoid acid-catalyzed degradation.
Experimental Protocol for Stability Assessment
A forced degradation study is a valuable tool for identifying potential degradation products and determining the optimal storage conditions.
Objective: To assess the stability of the compound under various stress conditions (pH, temperature, light).
Materials:
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
Buffers of varying pH (e.g., pH 2, 7, 9)
-
High-purity water and other relevant solvents
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC-MS system for separation and identification of degradants
Procedure:
-
Sample Preparation:
-
Prepare solutions of the compound at a known concentration in the different stress condition media (e.g., acidic, basic, neutral buffers).
-
-
Stress Conditions:
-
pH: Incubate the buffered solutions at a set temperature (e.g., 40 °C).
-
Temperature: Store solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
Light: Expose a solution to UV and visible light in a photostability chamber.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analyze the samples by HPLC-MS to quantify the remaining parent compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
-
Use the mass spectrometry data to propose structures for the observed degradants.
-
Caption: Workflow for Forced Degradation Study.
Conclusion
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a promising building block for drug discovery, but its utility is contingent on a clear understanding of its solubility and stability. While direct experimental data is limited, a predictive assessment based on its structural components suggests good solubility in polar organic solvents and limited, pH-dependent solubility in water. The presence of both an acid-labile Boc group and a strained azetidine ring indicates a potential for degradation, necessitating careful handling and storage at low temperatures. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound, ensuring its effective and reliable use in their synthetic endeavors.
References
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Baishixing Co.,Ltd. Protecting Amino Acids Supplier. Available from: [Link]
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PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Available from: [Link]
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PubMed. Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Available from: [Link]
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NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
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IWK Health Centre. 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. Available from: [Link]
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NIH. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]
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BIOFOUNT. 1158759-53-5|1-Boc-3-(aminomethyl)azetidine-3.... Available from: [Link]
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PubMed. Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative. Available from: [Link]
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PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Available from: [Link]
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Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
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ChemWhat. 1-Boc-3-(Aminomethyl)azetidine CAS#: 325775-44-8; ChemWhat Code: 72818. Available from: [Link]
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HENAN NEW BLUE CHEMICAL CO.,LTD. NewblueCHEM 1-Boc-3-(Aminomethyl)azetidine. Available from: [Link]
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RHENIUM BIO SCIENCE. 1-Boc-3-(aminomethyl)azetidine, 97%. Available from: [Link]
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Spectroscopic data for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (CAS: 1158759-53-5), a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document leverages data from structurally similar analogs and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the molecule's structural and electronic properties for synthesis, quality control, and further application.
Introduction: The Structural Significance of a Constrained Amino Acid
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a non-proteinogenic, conformationally constrained amino acid. The rigid four-membered azetidine ring serves as a bioisostere for larger, more flexible scaffolds, offering a unique vector for orienting substituents in three-dimensional space. The presence of a primary amine and a carboxylic acid on a quaternary center makes it an attractive building block for peptide synthesis and the development of novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in synthetic transformations. This guide outlines the expected spectroscopic fingerprint of this molecule, providing a critical reference for its identification and characterization.
Molecular Structure and Key Features
The molecule's structure incorporates several key functional groups that dictate its spectroscopic behavior: a carbamate (Boc group), a tertiary amine within the azetidine ring, a primary aminomethyl group, and a carboxylic acid.
Caption: Chemical structure of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predictions below are based on a standard analysis in a solvent like DMSO-d₆, which is capable of preserving the signals from exchangeable protons (NH₂ and COOH).
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the Boc group, the azetidine ring protons, the aminomethyl protons, and the exchangeable amine and acid protons. The azetidine ring protons will likely appear as complex multiplets due to geminal and vicinal coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a very broad signal far downfield. |
| ~3.9 - 4.2 | Multiplet | 4H | Azetidine CH₂ | The four protons on the azetidine ring are diastereotopic. They will exhibit complex splitting patterns due to geminal and vicinal coupling to each other. Their proximity to the electron-withdrawing nitrogen atom shifts them downfield. |
| ~2.8 - 3.0 | Singlet or AB quartet | 2H | CH₂ NH₂ | These protons are adjacent to the primary amine. Depending on the rotational freedom and solvent, they may appear as a singlet or a more complex system. |
| ~2.0 - 2.5 | Broad Singlet | 2H | CH₂NH₂ | The protons of the primary amine are exchangeable and will appear as a broad signal. The chemical shift can vary significantly with concentration and temperature. |
| 1.40 | Singlet | 9H | C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet, typically shielded around 1.4 ppm. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~174 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~155 | C =O (Boc) | The carbamate carbonyl carbon is also deshielded, but typically less so than a carboxylic acid carbon. |
| ~79 | C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |
| ~55 | Azetidine C H₂ | The two equivalent methylene carbons of the azetidine ring, attached to the nitrogen. |
| ~45 | C H₂NH₂ | The carbon of the aminomethyl group, shielded relative to the ring carbons due to being further from the Boc group's influence. |
| ~40 | Azetidine C -3 | The quaternary carbon at the 3-position, substituted with both the aminomethyl and carboxylic acid groups. Its shift is influenced by multiple attachments. |
| ~28 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong, sharp signal in the aliphatic region. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable protons of the amine and carboxylic acid.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 16 ppm.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical spectral width would be 0 to 200 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment | Rationale & Causality |
| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid | The O-H bond of a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad absorption band that often overlaps with C-H stretches.[2] |
| 3400 - 3200 | Medium, Doublet | N-H Stretch | Primary Amine | Primary amines typically show two N-H stretching bands (symmetric and asymmetric) in this region. |
| ~2970 | Medium-Strong | C-H Stretch | Aliphatic | C-H stretching from the Boc group, azetidine ring, and aminomethyl group. |
| ~1720 | Strong | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is expected to be strong and sharp.[2][3] |
| ~1690 | Strong | C=O Stretch | Boc Carbamate | The carbamate carbonyl typically absorbs at a slightly lower wavenumber than an ester or acid.[3] |
| ~1590 | Medium | N-H Bend | Primary Amine | The scissoring vibration of the primary amine group. |
| ~1160 | Strong | C-O Stretch | Boc Group | Strong stretching vibration associated with the C-O single bonds of the tert-butoxy group. |
Standard Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly onto the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Co-add at least 16 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the empty accessory should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
| Predicted m/z | Assignment | Rationale & Causality |
| 231.13 | [M+H]⁺ | The protonated molecular ion (parent ion) in positive ion mode ESI-MS. The molecular formula is C₁₀H₁₈N₂O₄, with an exact mass of 230.1267.[4] |
| 253.11 | [M+Na]⁺ | The sodium adduct, which is commonly observed in ESI-MS. |
| 175.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway. |
| 131.08 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). |
| 185.12 | [M+H - COOH]⁺ | Loss of the formyl group (46 Da) corresponding to the carboxylic acid moiety. |
Standard Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500. The high resolution will allow for the determination of the exact mass and confirmation of the elemental composition.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of the molecule follows a logical workflow where each technique provides complementary information.
Caption: A typical workflow for the spectroscopic verification of the target molecule.
Conclusion
This guide provides a predictive but comprehensive spectroscopic profile for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. The forecasted NMR, IR, and MS data serve as a robust benchmark for scientists working with this compound. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify and assess the purity of their material, facilitating its effective use in synthetic and medicinal chemistry applications. Experimental verification of these predictions is encouraged as data becomes publicly available.
References
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PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]
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PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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The Double-Edged Sword: An In-depth Technical Guide to the Biological Significance of Azetidine-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine-containing amino acids, particularly the proline analogue azetidine-2-carboxylic acid (Aze), represent a fascinating class of non-proteinogenic amino acids with profound biological implications. Naturally occurring in a variety of plant species, these compounds serve as potent defense mechanisms through their antimetabolic properties. This guide delves into the core biological significance of these molecules, exploring their natural occurrence, biosynthesis, and multifaceted mechanisms of action. We will dissect their ability to be mistakenly incorporated into proteins in place of proline, leading to dysfunctional polypeptides and cellular toxicity. Furthermore, their role as enzyme inhibitors will be examined. Beyond their natural function, the unique conformational constraints imposed by the four-membered azetidine ring have made these amino acids highly valuable building blocks in medicinal chemistry and drug development. This paper will provide a comprehensive overview of their applications in creating novel therapeutics, detailing their influence on peptide and protein structure. Finally, we will explore the metabolic fate and toxicological profiles of azetidine-containing amino acids, offering a complete picture of their biological impact. This guide is intended to be a valuable resource for researchers and professionals working in the fields of biochemistry, drug discovery, and toxicology.
Introduction to Azetidine-Containing Amino Acids
Azetidine-containing amino acids are a class of non-proteinogenic amino acids characterized by the presence of a four-membered heterocyclic azetidine ring. The most well-studied member of this family is azetidine-2-carboxylic acid (Aze), a structural analogue of the proteinogenic amino acid proline.
The key difference between proline and azetidine-2-carboxylic acid lies in the ring size: proline features a five-membered pyrrolidine ring, while Aze possesses a more constrained four-membered azetidine ring. This seemingly subtle structural alteration has profound consequences for the biological activity of these molecules. The smaller ring size of azetidine-2-carboxylic acid induces a higher degree of conformational rigidity compared to proline. This inherent structural constraint is the primary driver of its unique biological properties and its utility in various biochemical and medicinal applications.
Historically, azetidine-2-carboxylic acid was first isolated from the lily of the valley (Convallaria majalis) and has since been identified in a variety of other plant species, where it often plays a defensive role against herbivores. Its discovery spurred significant interest in its biological activities, leading to extensive research into its mechanism of action and potential applications.
Natural Occurrence and Biosynthesis
Azetidine-2-carboxylic acid is predominantly found in the plant kingdom, particularly in species of the Liliaceae family (lilies) and the Leguminosae family (legumes). It serves as a natural defense compound, deterring herbivores through its toxic effects.
The biosynthesis of azetidine-2-carboxylic acid is believed to originate from S-adenosylmethionine (SAM), a common metabolic intermediate. While the complete pathway is not fully elucidated in all organisms, the proposed biosynthetic route involves the following key steps:
-
Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM).
-
Intramolecular Cyclization: A key enzymatic step involves the intramolecular cyclization of an activated methionine derivative to form the four-membered azetidine ring. The precise enzyme and intermediates in this step are still under investigation in many species.
Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid found in a variety of plants, including those from the lily and legume families.[1] It has also been detected in beets.[1][2][3] In these plants, Aze acts as a defense mechanism against herbivores due to its toxicity.[1]
The biosynthesis of Aze has been a subject of interest for many years. Recent studies have identified Aze synthases in bacteria, which catalyze the formation of the strained azetidine ring from S-adenosylmethionine (SAM).[4] This reaction involves an intramolecular 4-exo-tet cyclization of SAM.[4] While the pathway in plants is still being fully elucidated, it is believed to proceed through a similar mechanism involving the cyclization of a methionine derivative. Researchers have also successfully engineered Escherichia coli to produce L-Aze via the methionine salvage pathway, demonstrating a potential route for its biotechnological production.[5]
Mechanisms of Biological Action
The biological effects of azetidine-containing amino acids are primarily attributed to their structural mimicry of proline. This allows them to interfere with proline's metabolic pathways and functions, leading to a range of cellular disruptions.
Incorporation into Polypeptides and Disruption of Protein Structure
One of the most significant mechanisms of Aze's toxicity is its misincorporation into proteins in place of proline.[1][2][6] This process is initiated by the enzyme prolyl-tRNA synthetase (ProRS), which is responsible for attaching proline to its corresponding transfer RNA (tRNA) for protein synthesis. Due to the structural similarity between Aze and proline, ProRS can mistakenly recognize and activate Aze, leading to the formation of Aze-tRNAPro. This "mischarged" tRNA then delivers Aze to the ribosome, where it is incorporated into the growing polypeptide chain at positions that should be occupied by proline.
The substitution of proline with Aze can have severe consequences for protein structure and function. The smaller, more rigid four-membered ring of Aze imposes different conformational constraints on the polypeptide backbone compared to the five-membered ring of proline. This can lead to:
-
Altered Protein Folding: The unique geometry of Aze can disrupt the formation of the correct secondary and tertiary structures of proteins.
-
Reduced Protein Stability: Proteins containing Aze may be less stable and more prone to degradation.
-
Impaired Biological Activity: The altered conformation of Aze-containing proteins can lead to a loss of their normal biological function.[7]
This disruption of protein integrity is a major contributor to the toxic and teratogenic effects observed with Aze exposure.[1][3]
Enzyme Inhibition
In addition to their incorporation into proteins, azetidine-containing amino acids can also act as enzyme inhibitors. Their structural similarity to proline allows them to bind to the active sites of various enzymes that recognize proline as a substrate or a regulator. This can lead to the inhibition of key metabolic pathways. For example, Aze has been shown to inhibit enzymes involved in proline metabolism.
Other Biological Activities
Beyond the well-documented effects on protein synthesis and enzyme activity, research suggests that azetidine-containing amino acids may possess other biological activities. These are areas of ongoing investigation and may include modulation of signaling pathways and interactions with other cellular components.
Applications in Drug Discovery and Development
The same structural features that make azetidine-containing amino acids toxic in nature also make them valuable tools for drug discovery and development. The conformational rigidity of the azetidine ring can be exploited to design peptidomimetics and other small molecules with enhanced biological activity and stability.
By incorporating azetidine-containing amino acids into peptide-based drug candidates, researchers can:
-
Improve Metabolic Stability: The unnatural azetidine ring can make peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.
-
Enhance Binding Affinity: The conformational constraints imposed by the azetidine ring can lock a peptide into a bioactive conformation, leading to tighter binding to its target receptor or enzyme.
-
Modulate Pharmacokinetic Properties: The physicochemical properties of the azetidine ring can be tuned to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Azetidine-containing amino acids have been incorporated into a variety of therapeutic agents, including protease inhibitors, anticancer agents, and anti-inflammatory drugs. Their unique structural and conformational properties continue to make them attractive building blocks for the design of novel therapeutics.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of azetidine-containing amino acids.
Isolation and Purification of Azetidine-2-Carboxylic Acid from Natural Sources (e.g., Lily of the Valley)
This protocol describes a general procedure for the extraction and purification of Aze from plant material.
Materials:
-
Fresh plant material (e.g., lily of the valley rhizomes)
-
Ethanol (70%)
-
Dowex 50W-X8 resin (H+ form)
-
Ammonia solution (2 M)
-
Rotary evaporator
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Homogenize fresh plant material with 70% ethanol. Centrifuge the homogenate to pellet the solid material and collect the supernatant.
-
Cation-Exchange Chromatography: Apply the supernatant to a column packed with Dowex 50W-X8 resin (H+ form). Wash the column with deionized water to remove neutral and anionic compounds.
-
Elution: Elute the bound amino acids with 2 M ammonia solution.
-
Solvent Removal: Remove the ammonia and water from the eluate using a rotary evaporator.
-
Lyophilization: Lyophilize the resulting solid to obtain a crude amino acid extract.
-
HPLC Purification: Purify the Aze from the crude extract using a suitable HPLC method (e.g., reverse-phase or ion-exchange chromatography).
Chemical Synthesis of Azetidine-2-Carboxylic Acid
Azetidine-2-carboxylic acid can be synthesized through various chemical routes. One common method involves the cyclization of a suitable precursor, such as γ-amino-α-bromobutyric acid.
Note: The chemical synthesis of azetidine-2-carboxylic acid involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory.
In Vitro Assay for Prolyl-tRNA Synthetase Inhibition
This assay measures the ability of a compound to inhibit the activity of prolyl-tRNA synthetase (ProRS).
Materials:
-
Purified ProRS enzyme
-
14C-labeled proline
-
tRNAPro
-
ATP
-
Azetidine-2-carboxylic acid (or other test compounds)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing ProRS, tRNAPro, ATP, and 14C-labeled proline in a suitable buffer.
-
Inhibition: Add varying concentrations of azetidine-2-carboxylic acid to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the tRNA.
-
Washing: Wash the precipitate with cold TCA to remove unincorporated 14C-proline.
-
Quantification: Measure the amount of 14C-proline attached to the tRNA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Metabolism and Toxicology
The metabolism of azetidine-containing amino acids is not as well understood as that of proteinogenic amino acids. In organisms that do not naturally produce these compounds, they are often treated as foreign substances and may be excreted or undergo various metabolic transformations.
The primary toxicological concern with azetidine-containing amino acids is their ability to be misincorporated into proteins, leading to the production of dysfunctional proteins. This can result in a wide range of toxic and teratogenic effects, including developmental abnormalities.[1][3][6] The severity of these effects depends on the dose and duration of exposure.
Future Perspectives and Conclusion
Azetidine-containing amino acids are a captivating class of molecules with a dual nature. In the natural world, they serve as potent defensive agents for the organisms that produce them. In the laboratory and the clinic, their unique structural properties are being harnessed to create the next generation of therapeutic agents.
Future research in this field is likely to focus on several key areas:
-
Elucidation of Biosynthetic Pathways: A complete understanding of the biosynthetic pathways of azetidine-containing amino acids in various organisms will provide valuable insights into their evolution and ecological roles.
-
Discovery of Novel Analogues: The exploration of natural sources and the use of synthetic chemistry will likely lead to the discovery of new azetidine-containing amino acids with unique biological activities.
-
Therapeutic Applications: The continued development of azetidine-containing amino acids as building blocks for drug design holds great promise for the treatment of a wide range of diseases.
References
- Mori, K., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Woodard, R. W. (1986). Biosynthesis of Azetidine-2-Carboxylic Acid. Grantome.
- Li, Y., et al. (2022). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 70(40), 13031-13039.
-
Wikipedia. (2023, December 1). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved from [Link]
- Leete, E., & Siegfried, J. N. (1977). The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society, 99(12), 4168-4170.
- Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. Phytochemistry, 70(11-12), 1438-1441.
- Shen, D., et al. (2021). Azetidine-2-carboxylic acid in the food chain.
-
National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. In PubChem. Retrieved from [Link]
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The Azetidine Advantage: A Technical Guide to 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid in Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to conformationally constrained building blocks. This guide delves into the pivotal role of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, a unique and powerful scaffold, in modern drug discovery. We will explore its synthesis, its strategic incorporation into lead compounds, and the profound impact of its rigid four-membered ring on critical drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of constrained azetidine cores in their therapeutic design strategies.
The Rationale for Conformational Constraint in Drug Design
The interaction between a small molecule drug and its biological target is a highly specific, three-dimensional event. Flexible molecules can adopt a multitude of conformations in solution, and only a fraction of these may be the "bioactive conformation" that productively binds to the target. This conformational promiscuity can lead to a significant entropic penalty upon binding, thereby reducing affinity. By introducing rigid structural elements, we can pre-organize the molecule into a conformation that is more favorable for binding, a strategy that has proven highly effective in optimizing drug candidates.[1]
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly popular choice for imparting conformational rigidity.[2][3][4] Its puckered, non-planar structure introduces well-defined bond angles and limits the rotational freedom of appended functional groups.[5] This "azetidine advantage" can lead to several desirable outcomes in drug design:
-
Enhanced Potency: By reducing the entropic cost of binding, the affinity of the ligand for its target can be significantly increased.[1]
-
Improved Selectivity: A rigid conformation can better discriminate between the binding sites of the intended target and off-target proteins, leading to a reduction in side effects.
-
Favorable Physicochemical Properties: The introduction of an sp³-rich azetidine core can improve aqueous solubility and metabolic stability compared to more planar, aromatic scaffolds.[6]
-
Increased Proteolytic Resistance: When incorporated into peptides, the azetidine backbone can disrupt the recognition sites for proteases, thereby increasing the peptide's half-life in vivo.[7][8]
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a particularly valuable building block as it presents two key functional groups—an amine and a carboxylic acid—emanating from a single, conformationally restricted carbon atom. This arrangement makes it an excellent constrained bioisostere for a variety of diamine-containing motifs found in bioactive molecules.
Synthesis of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid: A Plausible Approach
While multiple synthetic routes to substituted azetidines have been reported, a specific, detailed protocol for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be envisioned through the application of classical amino acid synthesis methodologies to the readily available starting material, 1-Boc-3-azetidinone.[9][10] A plausible and efficient approach would involve a Strecker or Bucherer-Bergs reaction, followed by hydrolysis.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 1-Boc-3-azetidinone and proceeds through a two-step sequence:
-
Hydantoin Formation (Bucherer-Bergs Reaction): 1-Boc-3-azetidinone is reacted with potassium cyanide and ammonium carbonate to form the corresponding spiro-hydantoin.[1][3] This multicomponent reaction is a robust and well-established method for the synthesis of α,α-disubstituted amino acid precursors from ketones.[11]
-
Hydrolysis to the Desired Amino Acid: The resulting hydantoin is then subjected to harsh hydrolytic conditions (e.g., strong acid or base at elevated temperatures) to open the hydantoin ring and afford the final product, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Caption: Proposed synthesis of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Experimental Protocol: Bucherer-Bergs Synthesis of the Hydantoin Intermediate
Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a sealed pressure vessel, combine 1-Boc-3-azetidinone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. The spiro-hydantoin product is expected to precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Incorporation into Peptides: A Case Study in Enhanced Stability and Cyclization Efficiency
The true utility of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid and its analogues is demonstrated through their incorporation into peptide scaffolds. The rigid azetidine core can act as a potent turn-inducer, facilitating the synthesis of cyclic peptides, and can confer remarkable resistance to enzymatic degradation. A study by Shipman and colleagues on the incorporation of a 3-aminoazetidine (3-AAz) residue into small macrocyclic peptides provides compelling evidence for these benefits.[7]
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid into a growing peptide chain on a solid support follows the well-established principles of Boc-based SPPS.[12][13]
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Protocol for a Coupling Cycle
Note: This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the initial amino acid attached. Swell the resin in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DCM.[2]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved. Wash the resin again with DCM.[13]
-
Coupling:
-
In a separate vessel, pre-activate the incoming 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test.[14]
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum. The resin is now ready for the next deprotection and coupling cycle.
Quantitative Impact on Peptide Properties
The study by Shipman et al. provides quantitative data on the advantages of incorporating a 3-aminoazetidine moiety into cyclic peptides.[7]
| Property | Unmodified Peptide | Azetidine-Modified Peptide | Improvement |
| Cyclization Yield (Tetrapeptide) | <5% | 20-25% | >4-fold increase |
| Proteolytic Stability (vs. α-chymotrypsin) | Rapid Degradation | Increased Resistance | Significantly more stable |
This data clearly demonstrates that the introduction of the azetidine scaffold can dramatically improve synthetic accessibility and confer enhanced stability, both of which are critical for the development of peptide-based therapeutics.
Conclusion and Future Perspectives
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a powerful and versatile building block that offers a compelling solution to many of the challenges faced in modern drug discovery. Its rigid azetidine core provides a means to enforce conformational constraint, leading to improvements in potency, selectivity, and pharmacokinetic properties. The demonstrated ability of azetidine-containing amino acids to enhance the synthesis and stability of peptides opens up new avenues for the development of this important class of therapeutics. As our understanding of the subtle interplay between molecular conformation and biological activity continues to grow, we can expect that scaffolds such as 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid will play an increasingly prominent role in the design of the next generation of innovative medicines.
References
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(65), 34356-34372. [Link]
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Wikipedia. (2023). Bucherer–Bergs reaction. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Grygorenko, O. O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1148. [Link]
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Wikipedia. (2023). Strecker amino acid synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. [Link]
-
D'Hondt, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(21), 6649. [Link]
-
Ponnusamy, M., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 28(5), 527-535. [Link]
-
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. [Link]
-
Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1191-1202. [Link]
-
Parmar, A. S., et al. (2013). Modular peptide binding: from a comparison of natural binders to designed armadillo repeat proteins. Methods in Enzymology, 523, 311-337. [Link]
-
Gfeller, D., et al. (2013). The role of MHC class II polymorphism in T cell recognition. Current Opinion in Immunology, 25(1), 90-97. [Link]
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Ahangarzadeh, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(7), 877. [Link]
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Wierzbicka, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4209. [Link]
-
Chen, X., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 450. [Link]
- Google Patents. (n.d.).
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Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1191-1202. [Link]
-
ScienceOpen. (2024). High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries. [Link]
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Sankar, K., et al. (2018). Design of Protein Segments and Peptides for Binding to Protein Targets. Molecules, 23(8), 2038. [Link]
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
-
The Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase…. [Link]
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ResearchGate. (n.d.). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]
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The Strategic Integration of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide
<
Executive Summary
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to conformationally constrained scaffolds. These rigid structures limit the accessible conformational space of a molecule, often leading to a more precise interaction with its biological target. This guide delves into the multifaceted applications of one such scaffold, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, a unique and versatile building block in contemporary drug discovery. We will explore its role as a rigid bioisostere, its impact on crucial drug-like properties, and provide practical, step-by-step protocols for its incorporation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of constrained azetidine cores in their therapeutic programs.
Introduction: The Rationale for Conformational Constraint
The concept of "conformational locking" is a cornerstone of modern medicinal chemistry. By reducing the flexibility of a molecule, we can pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target. This often translates to a significant increase in binding affinity and, frequently, improved selectivity. The azetidine ring, a four-membered heterocyclic amine, offers a compelling platform for achieving this conformational rigidity.[1] Specifically, the 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid scaffold presents a unique trifecta of functionalities: a protected amine for peptide or other amide bond formation, a carboxylic acid for further derivatization, and a strategically positioned aminomethyl group, all anchored to a rigid, sp³-rich core. This arrangement makes it an exceptional tool for mimicking and constraining key biological recognition motifs. The introduction of such sp³-rich scaffolds has been shown to improve compound potency, selectivity, and pharmacokinetic properties.[2][3]
Core Applications in Drug Discovery
A Constrained GABA Analogue for Neurological Targets
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for a range of neurological and psychiatric disorders.[4][5] The inherent flexibility of GABA, however, can lead to off-target effects when designing GABAergic drugs.[5] 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid serves as a conformationally restricted GABA analogue. The rigid azetidine core locks the relative positions of the amino and carboxyl groups into a specific spatial arrangement, offering the potential for enhanced selectivity towards specific GABA receptor subtypes. Low levels of GABA have been implicated in a number of CNS disease states, which has spurred interest in developing GABA analogs with superior pharmaceutical properties.[4][6]
Mechanism of Action as a GABA Analogue
The azetidine scaffold mimics the folded conformation of GABA, which is often the bioactive conformation at certain GABA receptors. By presenting the key pharmacophoric elements—the primary amine and the carboxylic acid—in a more defined orientation, molecules incorporating this scaffold can achieve higher binding affinity and selectivity.
Caption: Conformational constraint enhancing receptor binding.
A Versatile Scaffold for Peptidomimetics and Beyond
The bifunctional nature of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid makes it an ideal building block for creating novel peptidomimetics.[7] It can be incorporated into peptide sequences to induce specific turns or to replace entire amino acid residues, thereby imparting conformational stability and resistance to proteolytic degradation.[8] Heterocyclic compounds are privileged scaffolds for peptidomimetic molecules and can serve as amide bond bioisosteres.[7]
Experimental Workflow: Incorporation into a Peptide Sequence
The following workflow outlines the general steps for incorporating this constrained amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Modulator of Physicochemical and Pharmacokinetic Properties
The introduction of the rigid, sp³-rich azetidine core can significantly influence the physicochemical properties of a molecule. This often leads to improved aqueous solubility and a more favorable logP, which are critical parameters for oral bioavailability. Furthermore, the constrained nature of the scaffold can shield adjacent amide bonds from enzymatic cleavage, thereby enhancing metabolic stability. The increased three-dimensionality and higher proportion of sp³-hybridized atoms generally correlates with improved physicochemical properties and pharmacokinetic profiles.[3]
Data Summary: Impact on Physicochemical Properties
| Parameter | Typical Change upon Incorporation | Rationale |
| Solubility | Increased | The polar nature of the azetidine nitrogen can enhance interactions with water, and increased saturation generally correlates with improved solubility. |
| LogP | Decreased | The introduction of a polar heterocyclic ring generally lowers the lipophilicity. |
| Metabolic Stability | Increased | Steric hindrance around amide bonds can prevent recognition by proteases. |
| Permeability | Variable | Can be tuned by modifying the substituents on the azetidine ring. |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide Mimetic using 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
This protocol describes the solution-phase synthesis of a dipeptide mimetic to illustrate the fundamental coupling chemistry.
Materials:
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
N-Fmoc-glycine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[9]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Coupling Reaction.
-
Dissolve N-Fmoc-glycine (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF.[10]
-
Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.[10]
-
Add a solution of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
-
Step 2: Work-up and Purification.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected dipeptide mimetic.
-
-
Step 3: Fmoc Deprotection.
-
Dissolve the purified product in a 20% solution of piperidine in DMF.[11]
-
Stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual piperidine.
-
-
Step 4: Boc Deprotection.
-
Dissolve the Fmoc-deprotected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the final dipeptide mimetic as a TFA salt.
-
Protocol 2: In Vitro GABA Receptor Binding Assay
This protocol provides a general framework for evaluating the binding affinity of a test compound incorporating the azetidine scaffold to GABA receptors.[12]
Materials:
-
Rat brain synaptic membranes (prepared according to standard protocols)[13]
-
Test compound
-
Unlabeled GABA (for non-specific binding determination)[14]
-
Tris-HCl buffer (pH 7.4)[13]
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Step 1: Assay Setup.
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add the synaptic membrane preparation, radioligand, and either buffer (for total binding), test compound, or a high concentration of unlabeled GABA (for non-specific binding).[14]
-
-
Step 2: Incubation.
-
Incubate the plate at 4°C for a specified time (e.g., 45 minutes) to allow for binding equilibrium to be reached.[13]
-
-
Step 3: Filtration and Washing.
-
Step 4: Scintillation Counting.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[13]
-
-
Step 5: Data Analysis.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Perspectives
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid represents a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, modulate physicochemical properties, and serve as a constrained bioisostere for key neurotransmitters makes it a highly attractive scaffold for the design of novel therapeutics.[15][16] As our understanding of the intricate relationship between molecular conformation and biological activity continues to grow, the strategic application of such constrained building blocks will undoubtedly play an increasingly pivotal role in the discovery and development of the next generation of medicines. Future work will likely focus on the development of novel synthetic routes to access a wider diversity of substituted azetidine cores and the exploration of their application in targeting other challenging biological systems beyond the central nervous system.[17]
References
-
Yogeeswari, P., Sriram, D., & Raghavan, S. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. [Link]
-
Peterson, S. GABAA Receptor Binding Assay Protocol. PDSP. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, 38(1), 1.1.1-1.1.19. [Link]
-
Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786-15809. [Link]
-
Yogeeswari, P., Sriram, D., & Raghavan, S. (2006). An update on GABA analogs for CNS drug discovery. ResearchGate. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]
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Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(10), 1119-1122. [Link]
-
Le, T., & Manolios, N. (2022). Gamma-aminobutyric Acid (GABA) Receptor. StatPearls. [Link]
-
Scott, M. E., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(10), 596-601. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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Lima, L. M., & Barreiro, E. J. (2005). Beyond Bioisosterism: New Concepts in Drug Discovery. Current Medicinal Chemistry, 12(1), 23-49. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(9), 1957-1977. [Link]
-
Kazmierski, W. M. (Ed.). (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]
-
Wuitschik, G., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(15), 4032-4035. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... ResearchGate. [Link]
-
Brown, L. E., et al. (2020). Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. ACS Medicinal Chemistry Letters, 11(9), 1739-1745. [Link]
-
Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. [Link]
-
Wermuth, C. G. (2003). Bioisosterism in Drug Design. The Practice of Medicinal Chemistry, 203-237. [Link]
-
Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(47), 14939-14943. [Link]
-
Al-mawali, A., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3121. [Link]
-
Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Semantic Scholar. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. [Link]
-
D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2157-2160. [Link]
-
Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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The Strategic Integration of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid in Peptide Therapeutics: A Technical Guide
Abstract
In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount objective. Constrained amino acid analogs have emerged as a powerful tool in achieving these goals by rigidifying the peptide backbone and optimizing its conformational presentation to biological targets. This technical guide provides an in-depth exploration of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, a unique and sterically demanding constrained amino acid analog. We will delve into its structural rationale, proposed synthetic pathways, strategic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the anticipated conformational and biological implications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the next generation of peptide-based therapeutics.
Introduction: The Rationale for Conformational Constraint in Peptide Drug Design
Peptides offer a compelling modality for therapeutic intervention due to their high specificity and potency. However, their inherent conformational flexibility often leads to diminished receptor affinity and susceptibility to proteolytic degradation, limiting their clinical utility. The introduction of conformational constraints into the peptide backbone is a well-established strategy to mitigate these liabilities.[1] By reducing the entropic penalty upon binding to a biological target, constrained analogs can significantly enhance binding affinity and selectivity.
The azetidine ring, a four-membered heterocycle, has garnered considerable interest as a proline analog and a scaffold for creating unique amino acid derivatives.[2] Its rigid structure can induce specific turns and kinks in a peptide chain, thereby stabilizing bioactive conformations.[3] The subject of this guide, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, represents a particularly intriguing building block. It is a Cα,α-disubstituted amino acid, a class known for its ability to induce tight turns and stabilize helical structures. Furthermore, the presence of a primary amine on the aminomethyl side chain offers a valuable handle for further chemical modification, such as pegylation, glycosylation, or the attachment of cytotoxic payloads.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of a novel amino acid analog is critical for its effective application. While extensive experimental data for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is not widely published, we can infer its key characteristics based on its structure and related compounds.
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₈N₂O₄ | Based on chemical structure. |
| Molecular Weight | 230.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for Boc-protected amino acids. |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH) | The Boc group and organic backbone confer solubility in common organic synthesis solvents. |
| Chirality | The C3 carbon is a chiral center. | Synthesis would yield a racemic mixture unless a stereoselective route is employed. |
| pKa (Carboxylic Acid) | ~3-4 | Expected range for a carboxylic acid. |
| pKa (Aminomethyl) | ~9-10 | Expected range for a primary amine. |
The key structural feature of this analog is the geminal substitution at the C3 position of the azetidine ring with both a carboxylic acid and an aminomethyl group. This Cα,α-disubstitution severely restricts the rotational freedom around the N-Cα and Cα-C bonds, making it a potent inducer of specific secondary structures in a peptide chain.
Synthesis of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid: A Proposed Pathway
Diagram 1: Proposed Synthetic Pathway
Caption: A proposed synthetic route to the target molecule.
This proposed pathway leverages well-established organic transformations:
-
Strecker Synthesis: The initial step involves the formation of a cyanohydrin from 1-Boc-3-azetidinone, followed by the introduction of an amine source to yield an aminonitrile. Given the strained nature of the azetidine ring, careful optimization of reaction conditions would be necessary.
-
Functional Group Interconversion: The subsequent steps would involve the conversion of the nitrile and hydroxyl groups to the desired aminomethyl and carboxylic acid functionalities, respectively.
-
Orthogonal Protection: A key challenge in the synthesis and subsequent use of this molecule is the presence of two primary amine groups (the azetidine nitrogen after Boc removal and the aminomethyl side chain) and a carboxylic acid. An orthogonal protection strategy is therefore essential. The Boc group on the ring nitrogen is acid-labile, while the aminomethyl side chain could be protected with an Fmoc group (base-labile) or a Cbz group (hydrogenolysis-labile), allowing for selective deprotection during peptide synthesis.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance posed by Cα,α-disubstituted amino acids like 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid necessitates optimized coupling protocols in SPPS to achieve high coupling efficiencies.[5]
Diagram 2: SPPS Workflow for Incorporation
Caption: The constrained analog guides the peptide to a specific conformation.
Based on studies of similar Cα,α-disubstituted and azetidine-containing amino acids, the following conformational effects can be anticipated:
-
Induction of β-turns and γ-turns: The rigid azetidine ring and the gem-disubstitution at C3 are potent inducers of reverse turns in the peptide backbone. This can be exploited to mimic the turn regions of bioactive peptides and proteins.
-
Stabilization of Helical Structures: When incorporated into a helical peptide, the constrained nature of this analog can nucleate and stabilize the helical fold.
-
Enhanced Proteolytic Stability: The steric bulk of the Cα,α-disubstituted azetidine residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic. [3] The aminomethyl side chain provides a site for post-synthetic modification, opening up possibilities for creating peptide-drug conjugates, radiolabeled peptides for imaging, or peptides with altered pharmacokinetic profiles.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the successful synthesis and purity of peptides containing this novel analog.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the correct molecular weight of the final peptide.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for purifying and assessing the purity of synthetic peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR studies (e.g., TOCSY, NOESY) on the purified peptide can provide valuable insights into its three-dimensional structure and the conformational effects induced by the constrained analog. Characteristic signals for the azetidine ring protons would be expected in the 1H NMR spectrum. [6][7]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide bonds of the peptide backbone and the carbonyl of the Boc group. [8]
Conclusion and Future Outlook
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid represents a sophisticated and powerful building block for the design of next-generation peptide therapeutics. Its unique structural features offer the potential to overcome the traditional limitations of peptides by enforcing bioactive conformations and enhancing metabolic stability. While its synthesis and incorporation into peptides present challenges due to steric hindrance, the use of optimized protocols and potent coupling reagents can enable its successful application. The dual functionality of a constrained amino acid and a handle for further modification makes it a highly versatile tool in the arsenal of medicinal chemists. As the field of peptide therapeutics continues to evolve, the strategic use of such advanced building blocks will be instrumental in unlocking new therapeutic opportunities.
References
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- Brik, A., & Alexandrov, K. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Hartwig, J. F., & He, C. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(10), 3895-3899.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Lescrinier, E., Busson, R., & Herdewijn, P. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10839.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
- Némethy, G., Zagari, A., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
- Pothion, C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). FT-IR Absorption Results For Azetidine Derivatives. Retrieved from [Link]
- West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 229.
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (1972). Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]
- De Schutter, J., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2250–2253.
-
ResearchGate. (2014). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]
- Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202303531.
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
- Pessi, A., et al. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 25(4), 377-387.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
Sources
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- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Solid-Phase Synthesis of Peptides Containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
Abstract
The incorporation of non-canonical, conformationally constrained amino acids into peptides is a pivotal strategy in modern drug discovery and biomaterial engineering. These modifications can dramatically enhance peptide stability, receptor affinity, and proteolytic resistance. This document provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the novel β-amino acid, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from resin preparation to final peptide purification and analysis, with a special focus on overcoming the challenges associated with sterically hindered amino acids.
Introduction: The Significance of Azetidine-Containing Peptides
Azetidine-containing amino acids are prized building blocks in peptidomimetic design. The inherent rigidity of the four-membered azetidine ring imparts a distinct conformational constraint on the peptide backbone.[1][2][3] This structural pre-organization can lead to peptides with unique folding patterns, enhanced binding to biological targets, and significantly improved resistance to enzymatic degradation compared to their linear or less constrained counterparts.[1][2] Specifically, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, a β-amino acid, introduces a unique kink in the peptide chain, influencing its secondary structure and overall topology.[4]
The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures compatibility with standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[1] This allows for the stepwise and controlled assembly of the desired peptide sequence on a solid support.[5] This application note will detail a robust protocol for the successful incorporation of this valuable building block.
Core Principles of the Synthesis Strategy
This protocol utilizes a Boc-based solid-phase peptide synthesis strategy. The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6] This methodology simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[5]
The synthesis cycle involves two key steps:
-
Deprotection: Removal of the temporary Nα-Boc protecting group to expose a free amine.
-
Coupling: Formation of a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming Boc-protected amino acid.[7][8]
A critical consideration for incorporating 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is its steric hindrance, which can impede coupling efficiency.[9][10] This protocol addresses this challenge through the use of potent coupling reagents and optimized reaction conditions.
Materials and Equipment
Reagents and Solvents
| Reagent | Grade | Recommended Supplier |
| 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid | Synthesis Grade | Biosynth (IWB75953)[11] |
| Boc-protected amino acids | Synthesis Grade | Standard peptide synthesis suppliers |
| Merrifield Resin (or other suitable Boc-compatible resin) | 100-200 mesh | Standard peptide synthesis suppliers |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Synthesis Grade | |
| Piperidine | Reagent Grade | |
| Acetic Anhydride | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Diethyl ether (or Methyl-tert-butyl ether) | Anhydrous | |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | HPLC Grade |
Equipment
-
Solid-phase peptide synthesis vessel
-
Shaker or mechanical stirrer
-
Filtration apparatus (sintered glass funnel)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Lyophilizer
-
Standard laboratory glassware
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the Merrifield resin (0.1 mmol) in the reaction vessel. Add DCM (5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Washing: Drain the DCM and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
First Amino Acid Loading (Esterification):
-
Dissolve the first Boc-protected amino acid (0.5 mmol) in a minimal amount of DMF/DCM (1:1).
-
Add DIPEA (1.0 mmol).
-
Add the amino acid solution to the swollen resin and shake at room temperature for 2-4 hours.
-
To cap any unreacted chloromethyl sites, add a solution of methanol in DIPEA/DCM.
-
Wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL). Dry the resin under vacuum.
-
Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid in the sequence.
-
Wash the resin-bound peptide with DCM (3 x 5 mL).
-
Add a solution of 25-50% TFA in DCM (5 mL) to the resin.[12] Agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM (5 mL) and agitate for 20-30 minutes.[12]
-
Drain the TFA solution and wash the resin with DCM (3 x 5 mL).
-
Neutralization: Wash the resin with 10% DIPEA in DCM (3 x 5 mL) for 2 minutes each wash.
-
Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL) to prepare for the coupling step.
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Boc-amino acid (0.5 mmol) and HOBt (0.5 mmol) in DMF (2 mL).
-
Add DIC (0.5 mmol) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Coupling of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Sterically Hindered Coupling):
Due to the steric hindrance of this β-amino acid, a more potent coupling reagent and modified conditions are recommended to ensure high coupling efficiency.[9][12]
-
In a separate vial, dissolve 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (0.5 mmol) and HATU (0.5 mmol) in DMF (2 mL).
-
Add DIPEA (1.0 mmol) to the solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer reaction time or double coupling may be necessary.[12]
-
Perform a ninhydrin test to confirm complete coupling.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
// Nodes Start [label="Start:\nResin-Bound Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Boc Deprotection\n(25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM, DIPEA, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 2: Coupling\n(Boc-AA, Activator, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Cycle [label="Repeat for\nNext Amino Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Final Cleavage\n(HF or TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification & Analysis\n(HPLC, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Final Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Cycle [label="Incomplete\nSequence"]; Cycle -> Deprotection [label=" "]; Wash2 -> Cleavage [label="Complete\nSequence"]; Cleavage -> Purification; Purification -> End; } enddot Figure 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc Chemistry.
Final Cleavage and Deprotection
Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Perform these procedures in a specialized apparatus within a certified fume hood, adhering to all institutional safety protocols.
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a cooled vessel. A common cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing Trp, Cys, or Met, scavengers such as thioanisole or 1,2-ethanedithiol (EDT) should be added.
-
Cleavage Reaction:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per 100 mg of resin).
-
Stir the mixture at room temperature for 2-4 hours. The azetidine ring has been shown to be stable under strong acid cleavage conditions.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add 8-10 volumes of cold diethyl ether or MTBE to precipitate the crude peptide.
-
Allow the peptide to precipitate at 4°C for at least 1 hour.
-
-
Peptide Isolation:
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% TFA.
-
-
Analysis:
-
Collect the fractions containing the purified peptide and confirm the purity using analytical RP-HPLC.
-
Verify the identity and molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
// Nodes Crude_Peptide [label="Crude Peptide Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="Dissolve in\nAqueous ACN/TFA", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative RP-HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fraction_Collection [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analytical HPLC & MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pooling [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyophilization [label="Lyophilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Purified Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Crude_Peptide -> Dissolution; Dissolution -> Prep_HPLC; Prep_HPLC -> Fraction_Collection; Fraction_Collection -> Analysis; Analysis -> Pooling [label="Purity >95%"]; Pooling -> Lyophilization; Lyophilization -> Final_Product; } enddot Figure 2: Post-Cleavage Peptide Purification and Analysis Workflow.
Troubleshooting and Key Considerations
-
Low Coupling Yield: As mentioned, the primary challenge with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is potential low coupling efficiency. If a ninhydrin test indicates a persistent free amine, consider the following:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents.
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), though this should be done with caution to avoid side reactions.
-
-
Orthogonal Protection: The aminomethyl side chain of the azetidine amino acid may require its own protecting group if further specific modification at that site is desired post-synthesis. In such cases, an orthogonal protecting group strategy would be necessary, employing a protecting group that can be removed under conditions that do not affect the Boc group, the resin linkage, or other side-chain protecting groups.[13][14]
-
Peptide Aggregation: For hydrophobic sequences, peptide aggregation on the resin can hinder subsequent reactions. Using solvents like DMF, which disrupt secondary structures, can help mitigate this issue.
Safety Precautions
Solid-phase peptide synthesis involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
TFA: Highly corrosive and volatile. Avoid inhalation and skin contact.
-
Coupling Reagents (e.g., HATU): Can be sensitizers. Handle with care to avoid inhalation of dust and skin contact.
-
Solvents (DCM, DMF): Can be harmful. Avoid inhalation and skin contact.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the incorporation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid into synthetic peptides using Boc-based solid-phase chemistry. By employing potent coupling reagents and optimized reaction conditions, the challenges associated with this sterically hindered, non-canonical amino acid can be effectively overcome. The resulting azetidine-containing peptides hold great promise for the development of novel therapeutics and advanced biomaterials with enhanced stability and biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biomatik.com [biomatik.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-boc-3-(aminomethyl)azetidine-3-carboxylic acid | 1158759-53-5 | IWB75953 [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. peptide.com [peptide.com]
Coupling reagents for incorporating 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid into peptides.
Application Notes & Protocols
Topic: Advanced Coupling Strategies for the Incorporation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid into Peptides
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Advantage in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate pharmacological properties.[1][2] 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, a conformationally constrained Cα-tetrasubstituted amino acid, has emerged as a building block of significant interest. Its rigid four-membered ring structure can induce specific secondary structures, such as β-turns, and enhance metabolic stability by shielding the adjacent peptide bonds from proteolytic degradation.[3][4][5]
However, the very feature that imparts these desirable properties—the sterically hindered Cα-tetrasubstituted center—presents a significant synthetic challenge. Standard peptide coupling conditions often fail or proceed with low efficiency, necessitating the use of highly reactive coupling reagents and optimized protocols to achieve successful incorporation.[1][6]
This guide provides a detailed analysis of the challenges associated with coupling this sterically demanding amino acid and presents a comparative overview of effective coupling reagents. We offer field-proven, step-by-step protocols designed to ensure high-yield incorporation while minimizing common side reactions like racemization.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is the steric bulk surrounding the carboxyl group. The coupling reaction involves two key steps: activation of the carboxyl group and subsequent nucleophilic attack by the amino group of the growing peptide chain.[7] Steric hindrance dramatically slows the rate of this second step, allowing side reactions to compete and leading to incomplete couplings.
To overcome this, the chosen coupling reagent must generate a highly activated intermediate that can react efficiently with the incoming amine before it degrades or participates in side reactions.[8] This necessitates a move beyond traditional carbodiimides used in isolation and toward more potent onium salt-based reagents.
Comparative Analysis of Coupling Reagents
The success of incorporating sterically hindered residues hinges on the selection of an appropriate coupling reagent.[6] Reagents are broadly classified into three main categories: carbodiimides (often with additives), phosphonium salts, and aminium/uronium salts.[7][9]
| Reagent Class | Examples | Mechanism of Action | Suitability for Hindered Coupling | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. Requires additives (e.g., HOBt, Oxyma) to form a more stable active ester and suppress racemization.[10] | Low to Moderate. Generally insufficient for Cα-tetrasubstituted residues unless used with highly efficient additives like Oxyma Pure.[10] | DCC produces an insoluble urea byproduct, problematic for SPPS. DIC is preferred for SPPS as its urea is soluble.[10] EDC is water-soluble, useful for specific applications.[11] |
| Phosphonium Salts | PyBOP, PyAOP, PyClocK | Forms a reactive phosphonium ester. Does not form guanidinium byproducts.[12] | High. PyAOP and PyClocK are particularly effective for difficult couplings due to the formation of highly reactive OAt and O-6-ClBt esters, respectively.[13] | Can be less stable in solution than uronium salts. PyBOP byproducts are less hazardous than those from the original BOP reagent.[12] Not recommended for coupling phosphorylated amino acids. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms a highly reactive aminium/uronium active ester.[12][14] | Very High. HATU and COMU are considered among the most efficient reagents for sterically demanding couplings and for reducing racemization.[14] | HBTU/HATU can cause guanidinylation of the N-terminal amine if used in excess.[15] COMU incorporates the Oxyma Pure anion, offering comparable reactivity to HATU with improved safety (avoids explosive HOBt/HOAt) and solubility.[7] |
Experimental Workflows & Protocols
The following section details the overarching workflow for solid-phase peptide synthesis (SPPS) and provides specific, optimized protocols for coupling 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid using recommended reagents.
General SPPS Workflow
The fundamental process follows an iterative cycle of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: High-Efficiency Coupling using HATU
HATU is one of the most effective coupling reagents for sterically hindered amino acids due to its rapid activation kinetics and the formation of a highly reactive OAt-ester.[14][15]
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol scale)
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (154.2 mg, 0.5 mmol, 5 equiv)
-
HATU (190.1 mg, 0.5 mmol, 5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 equiv)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Activation Solution: In a separate vial, dissolve 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid and HATU in 2 mL of DMF. Add DIPEA and vortex briefly. This solution should be used immediately. Causality: Pre-activation for 5-15 minutes can be beneficial, but for hindered couplings, immediate use ensures maximum reactivity of the active ester.[14]
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Note: For particularly difficult sequences, reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Reaction Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or consider a recoupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Caption: Activation mechanism of a carboxylic acid using HATU and a non-nucleophilic base.
Protocol 2: Carbodiimide Coupling with Oxyma Pure
For a cost-effective yet powerful alternative, the combination of DIC with an advanced additive like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is highly recommended. Oxyma Pure forms a reactive ester that is more efficient and less prone to racemization than HOBt-based esters.[7]
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol scale)
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (154.2 mg, 0.5 mmol, 5 equiv)
-
Oxyma Pure (71.1 mg, 0.5 mmol, 5 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (78 µL, 0.5 mmol, 5 equiv)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes and drain.
-
Coupling Solution Preparation: In a separate vial, dissolve 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid and Oxyma Pure in 2 mL of DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add the DIC directly to the reaction vessel. Agitate the mixture at room temperature for 3-6 hours. Causality: Adding DIC last initiates the activation in situ. This method minimizes the formation of unreactive N-acylurea, a common side reaction with carbodiimides.[10]
-
Reaction Monitoring: Perform a Kaiser test as described in Protocol 1 to check for reaction completion.
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). The diisopropylurea byproduct of DIC is soluble in standard washing solvents.[10]
-
Continuation: Proceed to the next cycle of the synthesis.
Analysis and Characterization of the Final Peptide
Post-synthesis validation is critical to confirm the successful incorporation of the azetidine residue and to assess the purity of the crude product.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the cleaved peptide.[16][17] A C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA) is standard. The crude product will show a main peak for the desired peptide and smaller peaks for impurities (e.g., deletion sequences).[16]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of the peptide's identity by matching the observed molecular weight to the calculated theoretical mass.[18][19] This step is essential to verify that the sterically hindered amino acid was successfully incorporated.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent excess or reaction time for the hindered residue. | Perform a second coupling (recouple) using a fresh solution of reagents. Increase reaction time or temperature (up to 40°C). Ensure reagents are fresh and anhydrous. |
| Guanidinylation of N-terminus | Use of excess HBTU/HATU. | Use a 1:1 molar ratio of amino acid to coupling reagent. Consider using a phosphonium reagent like PyAOP or a safer uronium reagent like COMU which has a lower propensity for this side reaction.[15] |
| Racemization | Over-activation; use of incorrect base. | Use additives like Oxyma Pure or HOAt which are known to suppress racemization effectively. Use a weaker base like N-methylmorpholine (NMM) or collidine if racemization is a significant concern, although this may slow the coupling rate. |
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Peptide Synthesis Technologies.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). BenchChem.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-service Website.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2025).
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library.
- Carbodiimides and Additives. (2021). Aapptec Peptides.
- Peptide Coupling Reagents: Selection and Use. (n.d.). Peptide Synthesis Company.
- Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).
- PyClocK, the phosphonium salt derived from 6-Cl-HOBt. (n.d.). Luxembourg Bio Technologies.
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissoci
- Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025). MolecularCloud.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Coupling Reagents. (n.d.).
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Peptide Synthesis Company.
- Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. (n.d.). BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. file.globalso.com [file.globalso.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pepdoopeptides.com [pepdoopeptides.com]
Application Notes and Protocols: Efficient Boc Group Deprotection of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Azetidine Scaffolds and Boc Protection in Modern Peptide Chemistry
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced conformational rigidity, metabolic stability, and biological activity.[1] Among these, azetidine-containing amino acids, such as 3-(aminomethyl)azetidine-3-carboxylic acid, have garnered significant interest. The strained four-membered azetidine ring imparts unique structural constraints, predisposing peptides to specific folding patterns and potentially increasing their resistance to proteolytic degradation.[1][2]
The successful integration of such building blocks into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) or solution-phase methods hinges on a robust protecting group strategy.[3][4] The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino group of amino acids.[1] Its utility lies in its stability across a range of chemical conditions and its clean, efficient removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] This application note provides a detailed guide to the deprotection of the Boc group from 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, a key step in its utilization in peptide synthesis. We will delve into the mechanistic underpinnings of the reaction, provide validated protocols, and address critical considerations for ensuring the integrity of the azetidine scaffold.
The Chemistry of Boc Deprotection: Mechanism and Azetidine Ring Stability
The removal of the Boc group is an acid-catalyzed process that proceeds through a stable tert-butyl cation intermediate.[5] The generally accepted mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).[5][6]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and liberating the free amine.[5][6] The newly freed amine is then protonated by the excess acid in the reaction mixture, forming its trifluoroacetate salt.[5]
A primary concern when handling strained ring systems like azetidines is their susceptibility to ring-opening under acidic conditions.[5][7] Protonation of the azetidine nitrogen can increase ring strain, making it vulnerable to nucleophilic attack.[5] However, the presence of the N-Boc protecting group significantly mitigates this risk. By decreasing the basicity of the azetidine nitrogen, the Boc group effectively prevents its protonation, thereby stabilizing the four-membered ring.[5] Authoritative studies have demonstrated that Boc-protected azetidine rings are remarkably stable even under strongly acidic conditions (e.g., 90:5:5 TFA/TIS/CH2Cl2), with no evidence of ring-opening observed during deprotection.[6][8]
Caption: Mechanism of TFA-mediated Boc deprotection.
Potential Side Reactions and Mitigation Strategies
While the azetidine ring itself is stable, the tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to unwanted side reactions, particularly with nucleophilic amino acid residues within a peptide sequence.[7][9]
Commonly Affected Residues:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[7][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7][9]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[7][9]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[7][9]
Mitigation with Scavengers:
To prevent these side reactions, "scavengers" are added to the deprotection reaction mixture. These are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues.[9]
| Sensitive Residue | Common Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Water | TIS is a highly effective carbocation scavenger. |
| Methionine (Met) | Thioanisole | The thioether acts as a carbocation trap. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A potent scavenger for electrophiles targeting thiols. |
| Tyrosine (Tyr) | Phenol, Anisole | These phenolic compounds act as decoys for the tert-butyl cation. |
A common and effective scavenger cocktail for general peptide synthesis is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[9]
Experimental Protocols
The following protocols provide a general framework for the deprotection of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. Optimization may be required depending on the specific peptide sequence and scale of the reaction.
Protocol 1: Solution-Phase Boc Deprotection
This protocol is suitable for the deprotection of the free amino acid or small peptide fragments in solution.
Materials:
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, if other sensitive residues are present)
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration).
-
If necessary, add the appropriate scavenger (e.g., 2.5-5% v/v TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (for a final concentration of 50% TFA in DCM).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue is the deprotected amine as its TFA salt. For isolation, dissolve the residue in a minimal amount of DCM and precipitate by adding cold diethyl ether. Collect the solid by filtration.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the deprotection step within a standard Boc-SPPS cycle.
Materials:
-
Peptide-resin with N-terminal 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 50% TFA in DCM (v/v). Add scavengers as needed (e.g., 0.5% DTE for Trp, Cys, Met).[10]
-
Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
SPPS reaction vessel
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2-5 minutes (pre-wash).
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resulting TFA salt by washing the resin with the neutralization solution (2 times, 5 minutes each).
-
Wash the resin again with DCM (3-5 times) to remove excess base.
-
The resin is now ready for the next coupling step.
Analytical Monitoring of the Deprotection Reaction
Careful monitoring is crucial to ensure complete deprotection without unnecessary exposure to acidic conditions.
-
Thin-Layer Chromatography (TLC): A simple and rapid method. The deprotected amine will have a significantly lower Rf value than the Boc-protected starting material due to its increased polarity. Staining with ninhydrin can be used to visualize the primary amine.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction completion and purity. The deprotected product will have a shorter retention time on a reverse-phase column (e.g., C18) compared to the more non-polar Boc-protected starting material.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass-to-charge ratio. A successful deprotection will show a mass loss of 100.12 amu corresponding to the Boc group.
Caption: Workflow for monitoring Boc deprotection.
Conclusion
The deprotection of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a straightforward and high-yielding transformation that can be reliably achieved using standard acid-catalyzed protocols, particularly with TFA. The inherent stability of the N-Boc protected azetidine ring under these conditions prevents undesired ring-opening, making this valuable building block fully compatible with conventional peptide synthesis strategies. By understanding the reaction mechanism, employing appropriate scavengers to mitigate potential side reactions with sensitive amino acid residues, and utilizing robust analytical monitoring, researchers can confidently incorporate this unique azetidine-based amino acid into novel peptide structures, paving the way for the development of next-generation therapeutics.
References
- Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. BenchChem.
- BenchChem Technical Support. (2025). Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine. BenchChem.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
- BenchChem Technical Support. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem Technical Support. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Echemi. (n.d.). 1-Boc-3-(Aminomethyl)azetidine.
- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Semantic Scholar. (1972). Synthesis of azetidine-3-carboxylic acid.
- Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-3.
- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
- ResearchGate. (2001). New Trends in Peptide Coupling Reagents.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
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- 5. benchchem.com [benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Constrained Peptides with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
Peptides represent a burgeoning class of therapeutics, offering high specificity and low toxicity compared to traditional small molecules. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The introduction of conformational constraints into a peptide's backbone is a powerful strategy to overcome these limitations. By rigidifying the peptide structure, we can pre-organize it into a bioactive conformation, thereby enhancing binding affinity, increasing resistance to proteolytic degradation, and improving overall pharmacokinetic properties.[1]
Among the diverse array of building blocks used to induce such constraints, azetidine-based amino acids have emerged as particularly valuable tools.[2][3] These four-membered heterocyclic structures introduce a significant steric impediment to bond rotation, effectively locking the peptide backbone in a defined geometry.[4] This guide focuses on the application of a specific, versatile building block: 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Boc-Aza-OH) . The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures controlled reactivity during synthesis, making it a robust component for both solid-phase and solution-phase peptide synthesis strategies.[1]
The Unique Architectural Contribution of Boc-Aza-OH
Boc-Aza-OH is a bifunctional amino acid analogue. It possesses a carboxylic acid for C-terminal elongation and a Boc-protected primary amine on the azetidine ring for N-terminal elongation. This unique "α,β-diamino acid" character, combined with the inherent rigidity of the azetidine ring, allows for the creation of sharp turns or rigid linkers within a peptide sequence. The incorporation of this moiety can lead to peptides with novel folding patterns and significantly improved resistance to enzymatic breakdown.[1][4]
The synthesis of peptides containing Boc-Aza-OH requires careful consideration of its steric bulk and the orthogonal protection strategies needed to selectively deprotect either the Boc group on the ring or the standard N-terminal protecting group (typically Fmoc) on the growing peptide chain.
General Synthesis Strategy Overview
The incorporation of Boc-Aza-OH into a peptide sequence can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. SPPS is generally preferred for its efficiency and ease of purification, while solution-phase methods are valuable for large-scale production and for segments that may be difficult to assemble on a solid support.[][6][7]
Caption: General workflow for synthesizing constrained peptides.
PART A: Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse of modern peptide synthesis, involving the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[][8] This protocol assumes a standard Fmoc/tBu strategy, where the temporary Nα-protecting group is the acid-labile Fmoc group, and the Boc group on the Aza moiety serves as a side-chain protectant.
I. Materials and Reagents
-
Resin: 2-chlorotrityl chloride (2-CTC) resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).[9]
-
Amino Acids: Standard Nα-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Trt, tBu, Boc).
-
Building Block: 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Boc-Aza-OH).
-
Coupling Reagents: HATU, HBTU, or PyBOP.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc Deprotection: 20% Piperidine in DMF (v/v).
-
Boc Deprotection: 1-2% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) (v/v/v).
II. SPPS Workflow Diagram
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
III. Step-by-Step Experimental Protocol
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell the chosen resin (e.g., 100 mg, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.[9]
-
For standard peptide synthesis, load the first Fmoc-protected amino acid according to the resin manufacturer's protocol. For 2-CTC resin, this typically involves dissolving the Fmoc-amino acid (2-3 eq.) with DIPEA (4-6 eq.) in DCM and reacting with the resin for 2-4 hours.[9]
-
After loading, cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 2: Iterative Chain Elongation (Standard Amino Acids)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.[11] Add this activated solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step ("double coupling").[11]
-
Washing: Wash the resin with DMF (3x) and DCM (3x). Repeat this cycle for each standard amino acid in the sequence.
Step 3: Incorporation of Boc-Aza-OH
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Step 2.1.
-
Activation and Coupling: Due to the steric hindrance of Boc-Aza-OH, a robust activation method is critical.[11][12]
-
In a separate vial, dissolve Boc-Aza-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the resin and agitate for at least 4 hours. An overnight reaction may be beneficial for difficult sequences.
-
-
Monitoring and Washing: Perform a Kaiser test. Double coupling is highly recommended for this sterically hindered building block to ensure maximum yield and prevent deletion sequences.[11] Wash the resin thoroughly with DMF and DCM.
Step 4: Selective Boc Deprotection for Chain Elongation
-
To continue peptide synthesis from the primary amine of the Aza moiety, the Boc group must be removed while the rest of the peptide (including acid-labile side-chain protecting groups and the resin linker) remains intact.
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 1-2% TFA in DCM. Agitate for 5 minutes, drain, and repeat 2-3 times. This mild acidic condition is typically sufficient to remove the highly acid-sensitive Boc group without cleaving other protecting groups.[13][14][15]
-
Caution: The generation of tert-butyl cations during Boc deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met).[13][14] While less of a concern with mild TFA concentrations, for highly sensitive sequences, the inclusion of a scavenger like TIS (1-2%) may be considered.
-
Neutralize the resulting trifluoroacetate salt by washing with a 5% DIPEA in DMF solution (2x, 2 min each), followed by extensive washing with DMF (5x) and DCM (3x).
-
The peptide is now ready for the coupling of the next standard Fmoc-amino acid to the newly exposed primary amine of the Aza residue.
Step 5: Final Cleavage and Purification
-
Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the resin and agitate at room temperature for 2-4 hours.[16]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via liquid chromatography-mass spectrometry (LC-MS).[4][17]
IV. Data Summary: Coupling Reagent Selection
The choice of coupling reagent is critical for successfully incorporating sterically hindered residues like Boc-Aza-OH.
| Coupling Reagent | Class | Activation Mechanism | Advantages for Hindered Residues |
| HATU / HBTU | Uronium/Aminium Salt | Forms highly reactive O-acylisourea intermediate | High efficiency, fast reaction rates, proven success with hindered amino acids.[11][18][19] |
| PyBOP | Phosphonium Salt | Forms reactive phosphonium ester | Excellent for hindered couplings, less prone to racemization in some cases.[11][12] |
| DCC / DIC | Carbodiimide | Forms O-acylisourea intermediate | Less efficient for hindered residues, can lead to side reactions and requires additives (e.g., HOBt).[12][20] |
PART B: Protocol for Solution-Phase Synthesis
Solution-phase synthesis offers advantages for large-scale production where the cost of solid supports and excess reagents can be prohibitive.[6][7] It requires purification after each step.
I. Solution-Phase Workflow Diagram
Caption: A single coupling cycle in solution-phase peptide synthesis.
II. Step-by-Step Experimental Protocol
This protocol describes the coupling of Boc-Aza-OH to an amino acid methyl ester.
-
Preparation: Dissolve the C-terminally protected amino acid (e.g., H-Phe-OMe·HCl, 1 eq.) and Boc-Aza-OH (1.1 eq.) in an appropriate solvent like DMF or DCM.
-
Activation: Add a coupling reagent such as EDC (1.2 eq.) and an additive like HOBt (1.2 eq.), or use HATU (1.1 eq.) for higher efficiency.[6][21] Add a base like DIPEA (2.5 eq.) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, perform a standard aqueous workup (e.g., washing with dilute acid, base, and brine) to remove excess reagents and byproducts. The protected dipeptide is then purified by flash column chromatography.[22][23]
-
Selective Deprotection: To continue elongation, either the N-terminal Boc group is removed with TFA, or the C-terminal methyl ester is saponified (e.g., with LiOH), depending on the desired direction of synthesis.[6]
Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Boc-Aza-OH (Positive Kaiser Test) | Steric hindrance of the Aza moiety. Insufficient activation or reaction time. Peptide aggregation on resin. | Use a more potent coupling reagent (HATU is preferred).[11][18] Perform a double coupling.[11] Increase reaction time (up to overnight). Consider using a solvent like NMP, which is better at disrupting aggregation.[11] |
| Loss of Peptide from Resin during Boc Deprotection | The resin linker is too acid-sensitive (e.g., 2-CTC). TFA concentration is too high or exposure is too long. | Use a more robust linker if multiple Boc deprotections are needed. Strictly control TFA concentration (1-2%) and reaction time (5-10 min total exposure).[24] |
| Side Product Formation during Final Cleavage | Alkylation of sensitive residues (Trp, Met, Cys) by carbocations from protecting groups (e.g., tBu). | Always use a scavenger cocktail during final TFA cleavage. A common mixture is 95% TFA, 2.5% water, 2.5% TIS.[16] |
| Difficulty in Purifying Final Peptide | Presence of deletion sequences from incomplete couplings. Side products from deprotection/cleavage steps. | Optimize each coupling step, especially for hindered residues like Boc-Aza-OH. Ensure all deprotection steps are complete and use appropriate scavengers. |
Conclusion
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a powerful and versatile building block for introducing conformational constraints into synthetic peptides. Its successful incorporation hinges on recognizing its inherent steric bulk and employing robust coupling strategies, such as those utilizing HATU or PyBOP. Furthermore, the orthogonal nature of the Boc and Fmoc protecting groups allows for precise, selective deprotection and directed chain elongation. By following the detailed protocols and considering the expert insights provided, researchers can effectively leverage Boc-Aza-OH to engineer peptides with enhanced stability, defined secondary structures, and improved therapeutic potential.[1][4][25]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Owuor, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23840. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Coupling Reagents: Selection and Use. Retrieved from [Link]
-
Ismail, M., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(34), 11051-11056. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
Li, Z., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 47(20), 5841-5843. Retrieved from [Link]
-
Ponnuswamy, P. K., & Sasisekharan, V. (1971). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. International Journal of Peptide and Protein Research, 3(1), 9-24. Retrieved from [Link]
-
N'Zemba, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Li, Z., et al. (2011). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 47(20), 5841-5843. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Vitale, R., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Zhang, C., et al. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv. Retrieved from [Link]
-
Vitale, R., et al. (2025). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Request PDF. Retrieved from [Link]
- Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Balaram, P., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 35(5), 495-502. Retrieved from [Link]
-
Ismail, M., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]
-
Klann, K., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 1-13. Retrieved from [Link]
-
D'Ordine, R. L., et al. (2022). Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. Retrieved from [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253. Retrieved from [Link]
-
Papini, A. M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(12), 10359-10393. Retrieved from [Link]
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Application Notes & Protocols: Inducing Defined β-Turn Conformations in Peptides using 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
Abstract
The precise control of peptide secondary structure is a cornerstone of modern drug design, enabling the mimicry of protein active sites and the stabilization of bioactive conformations. β-turns, which constitute a fundamental class of non-repetitive secondary structures, are critical for molecular recognition and protein folding.[1] This guide provides a comprehensive overview and detailed protocols for utilizing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Aza-Caa), a novel constrained amino acid, to induce stable Type I β-turns in synthetic peptides. We will explore the mechanistic basis for this induction, provide step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), discuss the necessary orthogonal protection strategies for its unique bifunctional side chain, and detail methods for the structural verification of the resulting turn conformation.
Introduction: The Critical Role of β-Turns and Conformational Constraint
β-turns are secondary structure motifs that reverse the direction of a polypeptide chain, typically involving four amino acid residues (denoted i, i+1, i+2, and i+3). They are stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[1] These structures are prevalent in the active loops of proteins and peptides, playing a pivotal role in mediating interactions with receptors, enzymes, and antibodies.
The induction of a specific turn type in a synthetic peptide can significantly enhance its biological activity, metabolic stability, and cell permeability. One of the most effective strategies for stabilizing β-turns is the incorporation of conformationally constrained non-canonical amino acids.[2] The rigid cyclic backbone of these residues restricts the available Ramachandran (φ/ψ) space, thereby pre-organizing the peptide backbone into a turn-like structure.
The Turn Inducer: 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid (Aza-Caa)
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a unique Cα-tetrasubstituted α-amino acid. Its structure is ideally suited for inducing a specific type of β-turn for several key reasons:
-
Rigid Azetidine Ring: The four-membered azetidine ring severely limits the permissible φ (phi) and ψ (psi) dihedral angles of the peptide backbone, a key feature of turn-inducing amino acids.[3][4]
-
Cα-Tetrasubstitution: The presence of both a carboxyl group and an aminomethyl group at the Cα (C-3) position creates significant steric hindrance. This disfavors extended conformations and strongly promotes a folded, turn-like structure when incorporated into a peptide chain.[2] Studies on various Cα,α-disubstituted cyclic amino acids have consistently demonstrated their ability to effectively induce β-turn or helical conformations in short peptides.[2]
-
Type I β-Turn Preference: Based on the stereochemistry and steric constraints imposed by similar cyclic scaffolds, Aza-Caa is predicted to predominantly stabilize a Type I β-turn when placed at the i+1 or i+2 position of the turn sequence.[1]
The structure of Aza-Caa also presents a unique synthetic handle: the aminomethyl side chain. This primary amine can be used for post-synthesis modifications, such as labeling with fluorophores, PEGylation, or the construction of branched or cyclic peptides, provided it is protected by a fully orthogonal protecting group during synthesis.
Diagram: Mechanism of β-Turn Induction
The following diagram illustrates how the rigid, Cα-tetrasubstituted structure of Aza-Caa forces a peptide backbone into a β-turn conformation.
Caption: Aza-Caa incorporation restricts backbone flexibility, inducing a β-turn.
Experimental Protocols: Peptide Synthesis and Characterization
This section provides detailed protocols for the successful incorporation of Aza-Caa into a target peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection of the Aza-Caa Side Chain
To selectively functionalize the aminomethyl side chain post-synthesis, it must be protected with a group that is stable to the standard Fmoc deprotection conditions (20% piperidine in DMF) and the final TFA cleavage cocktail, but can be removed on-resin under specific, non-interfering conditions. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is an excellent choice.[5][6]
-
Building Block: 1-Boc-3-{[N-(ivDde)]-aminomethyl}-azetidine-3-carboxylic acid
-
Stability: Stable to 20% piperidine/DMF and strong acid (TFA).
-
Removal Conditions: 2-5% hydrazine in DMF (on-resin).[5]
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model tetrapeptide, Ac-Ala-Aza(ivDde)-Ala-NH₂, on Rink Amide resin to demonstrate the methodology.
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-Ala-OH
-
1-Boc-3-{[N-(ivDde)]-aminomethyl}-azetidine-3-carboxylic acid
-
Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Reagents: Piperidine, Acetic Anhydride, Hydrazine monohydrate, TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.
Procedure:
-
Resin Preparation: a. Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min in a fritted reaction vessel. b. Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of First Amino Acid (Fmoc-Ala-OH): a. Pre-activate Fmoc-Ala-OH (0.5 mmol, 5 eq.) with HATU (0.48 mmol, 4.8 eq.) and DIPEA (1.0 mmol, 10 eq.) in DMF for 2 min. b. Add the activated amino acid solution to the resin. Agitate for 1 hour. c. Perform a Kaiser test to confirm reaction completion (ninhydrin negative). d. Wash the resin with DMF (5x) and DCM (3x).
-
Coupling of Aza-Caa: a. Note: Due to the steric hindrance of this Cα-tetrasubstituted amino acid, extended coupling times and stronger activation are recommended.[7] b. Remove the Fmoc group from the resin-bound Alanine as described in step 1b. c. Pre-activate 1-Boc-3-{[N-(ivDde)]-aminomethyl}-azetidine-3-carboxylic acid (0.5 mmol, 5 eq.) with HATU (0.48 mmol, 4.8 eq.) and DIPEA (1.0 mmol, 10 eq.) in DMF for 5 min. d. Add the solution to the resin and agitate for 4-6 hours . e. Monitor the reaction via a Kaiser test. If incomplete, drain and repeat the coupling with fresh reagents. f. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Second Alanine and N-terminal Acetylation: a. Remove the Boc group from the Aza-Caa residue using 50% TFA in DCM (2 x 15 min). Caution: This step uses the same reagent class as final cleavage; it is a non-orthogonal step required by the Boc N-terminal protection of the building block. This specific protocol is designed for incorporating a single Aza-Caa residue. b. Neutralize the resin with 10% DIPEA in DMF (2 x 5 min) and wash with DMF. c. Couple the final Fmoc-Ala-OH as described in step 2. d. Remove the final Fmoc group (step 1b). e. Cap the N-terminus by treating the resin with a solution of Acetic Anhydride/DIPEA/DMF (1:2:7) for 30 min. f. Wash the resin with DMF (5x) and DCM (3x).
-
On-Resin Side-Chain Deprotection (Optional): a. To remove the ivDde group, treat the resin with 2% hydrazine in DMF (3 x 15 min).[5] b. Wash thoroughly with DMF (5x). The newly liberated side-chain amine is now available for modification.
-
Final Cleavage and Purification: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. d. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Diagram: SPPS Workflow with Orthogonal Deprotection
Caption: SPPS workflow for Aza-Caa incorporation and optional side-chain modification.
Structural Verification of the β-Turn
Confirmation of the induced β-turn structure is essential and can be achieved through a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
NMR Spectroscopy
Two-dimensional NMR experiments (TOCSY, NOESY/ROESY) in a suitable solvent (e.g., DMSO-d₆ or CD₃CN) provide definitive evidence of a β-turn.
Key NMR Indicators for a Type I β-Turn:
| Observation Type | Expected Signal for Ac-Ala(i)-Aza(i+1)-Ala(i+2)-NH₂(i+3) | Significance | Reference |
| NOE Signal | Strong dNN between Ala(i+2) NH and the terminal NH₂ (i+3) | Key indicator for both Type I and II turns. | [8] |
| NOE Signal | Weak dαN between Aza(i+1) Hα and Ala(i+2) NH | Helps distinguish Type I from Type II turns (stronger in Type II). | [8] |
| NOE Signal | Medium dNN between Aza(i+1) NH and Ala(i+2) NH | Often present in Type I turns. | [8] |
| Temperature Coefficient | Low value (< 3 ppb/K) for the terminal NH₂ (i+3) amide proton | Indicates that this proton is shielded from the solvent because it is involved in the intramolecular i → i+3 hydrogen bond. | [8] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides a global assessment of the peptide's secondary structure in solution. While spectra can be complex, model studies have established characteristic signatures for different β-turn types.
Expected CD Spectrum for a Type I β-Turn:
A peptide dominated by a Type I β-turn conformation is expected to exhibit a "Class C" or helix-like spectrum, which is distinct from the spectra of random coils or β-sheets.[2][9]
| Feature | Wavelength (nm) | Description | Reference |
| Negative Band | ~220-225 nm | A strong negative Cotton effect. | [2][10] |
| Positive Band | ~200-205 nm | A strong positive Cotton effect. | [2][10] |
| Negative Band | < 195 nm | A second negative band at lower wavelengths. | [10] |
Conclusion
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a powerful and versatile building block for peptide chemists aiming to impose specific, stable β-turn conformations in their synthetic targets. The inherent rigidity of the azetidine ring, combined with the steric demands of Cα-tetrasubstitution, effectively pre-organizes the peptide backbone into a predictable secondary structure. By employing an appropriate orthogonal protection strategy for the aminomethyl side chain, such as the ivDde group, researchers can unlock further possibilities for creating complex, functionalized peptide architectures. The protocols and characterization methods detailed in this guide provide a robust framework for the successful application of this novel turn-inducer in drug discovery and development.
References
-
Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing.
-
Peptide models for beta-turns. A circular dichroism study. PubMed.
-
Circular dichroism of beta turns in peptides and proteins. PubMed.
-
Protein NMR.Secondary Structure.Beta Turn. IMSERC.
-
NEW Orthogonally protected lysine derivatives Novabiochem®. Novabiochem.
-
The evaluation of type I and type II beta-turn mixtures. Circular dichroism, NMR and molecular dynamics studies. PubMed.
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich.
-
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications.
-
Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. ACS Publications.
-
Quantitative analysis of cyclic beta-turn models. PubMed Central.
-
1-boc-3-(aminomethyl)azetidine-3-carboxylic acid | 1158759-53-5. Biosynth.
-
Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
-
Fmoc Amino Acids for SPPS. AltaBioscience.
-
A Head-to-Head Battle of Orthogonal Protection: A Comparative Guide to Fmoc-Lys(Trt). Benchchem.
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate.
-
Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. PubMed Central.
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
1-Boc-3-(Aminomethyl)azetidine | 325775-44-8. ChemicalBook.
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Application Notes & Protocols: Incorporation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid in Peptidomimetic Design
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create therapeutic candidates with enhanced potency, selectivity, and metabolic stability.[1][2] A key strategy in this endeavor is the incorporation of conformationally constrained non-canonical amino acids to rigidify the peptide backbone, thereby reducing the entropic penalty upon binding to a biological target.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid , a unique bifunctional cyclic β-amino acid, into peptide sequences. We will explore the structural advantages conferred by the azetidine ring, best practices for its integration using solid-phase peptide synthesis (SPPS), and methods for the characterization of the resulting peptidomimetics.
Introduction: The Rationale for Azetidine-Based Conformational Constraint
Natural peptides, while exhibiting high potency, are often limited as therapeutics by their inherent flexibility and susceptibility to proteolysis.[2] Introducing rigid structural elements is a proven strategy to overcome these limitations.[4] The azetidine ring, a strained four-membered heterocycle, offers a compelling scaffold for this purpose.
The incorporation of azetidine-based amino acids into a peptide chain imparts significant structural constraints, influencing local conformation and stabilizing specific secondary structures like β-turns.[5][6] Unlike its more flexible homologue, proline, the azetidine ring introduces a more defined rigidity.[7] This pre-organization of the peptide backbone can lead to a significant increase in binding affinity for the target receptor by locking the molecule into a bioactive conformation.[4]
The specific building block, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid , is particularly versatile. It acts as a constrained analogue of β-alanine and presents an aminomethyl side chain, which can be used to mimic basic amino acid residues like lysine or ornithine, or serve as a point for further chemical modification and conjugation.[8]
Structural Advantages & Key Properties
The introduction of an azetidine moiety can profoundly alter the physicochemical properties of a peptide.[9]
-
Conformational Rigidity: The strained four-membered ring severely restricts the available Ramachandran space, acting as a potent turn-inducer.[5][6] This is critical for stabilizing bioactive conformations.
-
Proteolytic Stability: The non-natural azetidine structure can block recognition sites for proteases, thereby increasing the peptide's circulating half-life.[6][10]
-
Vectorial Projection: The rigid azetidine scaffold precisely positions the aminomethyl side chain, allowing for optimized interactions with the target protein.
-
Modulation of Physicochemical Properties: Azetidines can improve metabolic stability and other pharmacokinetic properties, making the resulting peptidomimetics more "drug-like".[8]
Diagram 1: Structure of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Caption: Chemical structure of the title building block.
Synthetic Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The integration of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid into a growing peptide chain is readily achievable using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[11] The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen ensures controlled reactivity during synthesis.[9]
General Workflow
The process follows the iterative cycle of deprotection, washing, coupling, and washing common to all Boc-SPPS.
Diagram 2: Boc-SPPS Cycle for Incorporation
Caption: Iterative workflow for Boc-SPPS.
Detailed Protocol: Manual Boc-SPPS
This protocol assumes a starting scale of 0.2 mmol on a Merrifield or PAM resin.[11] Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin (e.g., Boc-Gly-PAM-resin)
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (ensure side-chain amine is also protected, e.g., with Fmoc or Cbz if orthogonal deprotection is needed)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Isopropyl alcohol (IPA)
Protocol Steps:
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DCM (5-10 mL) and gently agitate for 20 minutes.
-
Drain the solvent.
-
-
Boc Deprotection:
-
Washing:
-
Wash the resin thoroughly to remove residual TFA.
-
Perform the following washes, agitating for 1 minute each time:
-
DCM (3 x 5 mL)
-
IPA (2 x 5 mL)
-
DCM (3 x 5 mL)
-
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (5 mL).
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step.
-
Wash with DCM (3 x 5 mL).
-
-
Coupling Reaction:
-
In a separate vial, pre-activate the amino acid:
-
Dissolve 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (0.8 mmol, 4 eq.) and HBTU (0.76 mmol, 3.8 eq.) in DMF (3 mL).
-
Add DIEA (1.6 mmol, 8 eq.) to the solution.
-
Vortex for 1-2 minutes.
-
-
Add the activated amino acid solution to the drained resin.
-
Agitate at room temperature for 2-4 hours. Causality Note: The steric hindrance of the azetidine ring may slow coupling kinetics, necessitating a longer reaction time or double coupling compared to standard amino acids.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
-
Continuation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For peptides synthesized on PAM resin, this is typically achieved with anhydrous Hydrogen Fluoride (HF).
-
CAUTION: HF is extremely hazardous. This procedure must be performed by trained personnel in a specialized apparatus and with appropriate personal protective equipment.
-
Standard HF Cleavage Cocktail: HF:Anisole (9:1 v/v) at 0°C for 1 hour.
After cleavage, the crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous buffer (e.g., 10% acetic acid), and lyophilized prior to purification.
Characterization of Azetidine-Containing Peptides
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass of the peptide containing the azetidine residue. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the crude peptide and to purify the final product. | A major peak corresponding to the target peptide. Purity is determined by integrating the peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and investigate the conformational effects of the azetidine incorporation. | Unique chemical shifts for the azetidine ring protons. NOESY experiments can reveal through-space interactions, providing insight into the peptide's 3D structure and the presence of induced turns.[5] |
Conclusion and Future Outlook
The incorporation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a powerful and accessible strategy for generating conformationally constrained peptidomimetics. The protocols outlined here, based on standard Boc-SPPS chemistry, provide a robust framework for researchers to integrate this versatile building block into novel peptide sequences. The resulting peptidomimetics, endowed with enhanced structural rigidity and proteolytic resistance, are promising candidates for drug discovery programs targeting a wide range of diseases.[1][12] Future work will likely focus on exploring the diverse chemical space accessible via the aminomethyl side chain, enabling the development of sophisticated peptide-drug conjugates and functionalized biomaterials.[8]
References
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
-
Singh, Y., Sharma, R., & Singh, J. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Frontiers in Chemistry, 10, 864257. Available at: [Link]
-
Hruby, V. J., et al. (2012). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]
-
Kierczak, Z., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(8), 2163. Available at: [Link]
-
BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Retrieved from [Link]
-
Sallustri, S., et al. (2021). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]
-
Delso, I., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Delso, I., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
PeptiDream Inc. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]
-
Delso, I., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 987. Available at: [Link]
-
De Nanteuil, F., et al. (2015). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 17(24), 6246–6249. Available at: [Link]
-
An, S. S. A., & Kim, Y. C. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Semantic Scholar. Retrieved from [Link]
-
CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from [Link]
-
McDowell, R. S. (1999). Synthesis of 3-Amino-l-CarboxymethyI-Benzodiazepine (BZA) Peptidomimetics. Methods in Molecular Medicine, 23, 385-96. Available at: [Link]
- Bray, B. L. (2013). Boc and fmoc solid phase peptide synthesis. Google Patents.
-
Ahangarzadeh, S., et al. (2024). Peptidomimetics as next – generation therapeutic applications. Daruj. Available at: [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 23(1), 142-150. Available at: [Link]
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- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
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- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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Application Notes and Protocols for Amide Bond Formation with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Introduction
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a conformationally constrained building block increasingly utilized in medicinal chemistry and drug development. Its rigid azetidine core introduces unique structural motifs into peptide and small molecule scaffolds, often leading to improved biological activity and pharmacokinetic properties. The presence of both a primary amine and a carboxylic acid on a sterically hindered quaternary carbon presents specific challenges for amide bond formation. This document provides a comprehensive guide to the experimental procedures for efficient amide coupling with this valuable intermediate, addressing common challenges and offering detailed, field-proven protocols.
The formation of an amide bond is a fundamental transformation in organic synthesis.[1] The reaction typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[2] However, the steric hindrance around the carboxylic acid and the potential for intramolecular side reactions with the aminomethyl group in 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid necessitate careful selection of coupling reagents and optimization of reaction conditions.[3]
Mechanistic Considerations and Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is generally not spontaneous and requires activation of the carboxyl group.[4][5] The most common strategies involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate.
For sterically hindered amino acids like 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions.[3] Standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be effective, but often require the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency.[6][7]
More potent uronium or phosphonium salt-based coupling reagents are often preferred for challenging couplings.[8] Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated high efficiency in forming amide bonds with sterically hindered substrates.[8][9] These reagents react with the carboxylic acid to form a highly reactive active ester, which then readily couples with the amine.[10]
The presence of the primary amine in the aminomethyl side chain requires that it be coupled with a desired carboxylic acid before the azetidine carboxylic acid is activated for a subsequent coupling reaction to avoid polymerization or intramolecular cyclization.
Experimental Workflow Overview
A typical experimental workflow for the formation of an amide bond with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid involves two key stages: first, the acylation of the primary amine of the aminomethyl group, and second, the coupling of the azetidine carboxylic acid with another amine.
Caption: General two-step workflow for di-amide synthesis.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes the synthesis of a di-amide product starting from 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. The first step involves the acylation of the primary amine with a generic carboxylic acid (R-COOH), followed by the coupling of the azetidine carboxylic acid with a generic amine (R'-NH2).
Materials:
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
Carboxylic acid (R-COOH)
-
Amine (R'-NH2)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step 1: Acylation of the Primary Amine
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (1.0 eq) and the desired carboxylic acid (R-COOH) (1.05 eq) in anhydrous DMF.
-
Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (3.0 eq). Allow the mixture to stir for 5-10 minutes at room temperature. In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the acylated intermediate.
Step 2: Amide Coupling of the Azetidine Carboxylic Acid
-
Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere, dissolve the acylated intermediate from Step 1 (1.0 eq) and the desired amine (R'-NH2) (1.2 eq) in anhydrous DMF.
-
Addition of Base and Coupling Reagent: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. Add a solution of HATU (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. This coupling may require longer reaction times (4-16 hours) due to the sterically hindered nature of the carboxylic acid.
-
Workup: Upon completion, perform an aqueous workup as described in Step 1.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the final di-amide product.
Key Experimental Parameters and Troubleshooting
| Parameter | Recommended Range | Rationale & Troubleshooting |
| Equivalents of Carboxylic Acid/Amine | 1.05 - 1.5 eq | A slight excess of the coupling partner can drive the reaction to completion. A large excess may complicate purification. |
| Equivalents of Coupling Reagent | 1.1 - 1.5 eq | Ensures complete activation of the carboxylic acid. Using a large excess of uronium reagents can sometimes lead to capping of the amine.[7] |
| Equivalents of Base | 2.0 - 4.0 eq | A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt of the coupling reagent and the ammonium salt formed during the reaction. Insufficient base can stall the reaction. |
| Solvent | DMF, DCM, THF | DMF is generally a good solvent for peptide couplings due to its high polarity and ability to dissolve most reactants. For some substrates, DCM or THF may be suitable. Ensure the solvent is anhydrous. |
| Temperature | 0 °C to Room Temperature | Most couplings proceed efficiently at room temperature. For highly sensitive substrates prone to racemization, cooling the reaction to 0 °C before adding the coupling reagent is recommended.[11] |
| Reaction Time | 1 - 16 hours | Sterically hindered couplings may require longer reaction times. Monitor the reaction closely to determine the optimal time.[9] |
Troubleshooting Common Issues:
-
Low Yield:
-
Inefficient Activation: Ensure the coupling reagent is of high quality and handled under anhydrous conditions. Consider pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
-
Steric Hindrance: If yields remain low with HATU, consider alternative potent coupling reagents like COMU or employing microwave-assisted synthesis to overcome the high activation energy barrier.[6]
-
-
Side Reactions:
-
Racemization: While HATU is known to suppress racemization, for highly sensitive chiral centers, the addition of an auxiliary nucleophile like HOBt can be beneficial.[8] Running the reaction at lower temperatures can also minimize racemization.[11]
-
N-acylurea formation: This is a common side reaction with carbodiimide reagents like EDC, where the activated O-acylisourea intermediate rearranges.[6] Using uronium or phosphonium salt-based reagents largely avoids this issue.
-
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion
The successful formation of amide bonds with the sterically demanding 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is readily achievable with the appropriate choice of modern coupling reagents and carefully controlled reaction conditions. The use of potent uronium salt-based reagents such as HATU, in conjunction with a non-nucleophilic base like DIPEA, provides a reliable and high-yielding method for the synthesis of novel azetidine-containing compounds. The protocols and insights provided in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, enabling the efficient incorporation of this unique building block into their synthetic targets.
References
-
ResearchGate. (2020). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Request PDF. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
Omizzur. All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]
-
RSC Publishing. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
NIH. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
-
PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]
-
ACS Publications. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Retrieved from [Link]
-
ACS Publications. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
HENAN NEW BLUE CHEMICAL CO.,LTD. NewblueCHEM 1-Boc-3-(Aminomethyl)azetidine. Retrieved from [Link]
-
YouTube. (2019). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Retrieved from [Link]
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Analytical Techniques for Characterizing Peptides Containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
An Application Guide
Introduction: The Analytical Imperative for Novel Peptides
Peptides containing unnatural amino acids are pivotal in developing next-generation therapeutics, offering improved resistance to proteolytic degradation and unique conformational properties.[1] The azetidine ring, in particular, is a valuable motif for inducing specific turns and stabilizing peptide conformations.[2][3] The successful synthesis and purification of a target peptide are only the initial steps; rigorous analytical characterization is paramount to confirm its identity, purity, and structural integrity. This process ensures the reliability of biological data and is a critical component of regulatory submissions.[4]
The subject of this guide, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, introduces three key structural features that influence the analytical strategy:
-
The Azetidine Ring: A strained, four-membered ring that imparts conformational rigidity.
-
The Aminomethyl Side Chain: A functional handle that can be used for further modifications.
-
The Boc Protecting Group: A bulky, hydrophobic group essential for synthesis that significantly impacts the peptide's physicochemical properties until its final removal.[5][6]
This document details the methodologies required to navigate the analytical complexities posed by these features.
Chromatographic Analysis: Purity Assessment and Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides and for their purification from crude synthesis mixtures.[7] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[8]
Causality Behind Experimental Choices
The presence of the Boc-Ama-OH residue significantly increases the hydrophobicity of the peptide. The tert-butyl group of the Boc moiety will lead to substantially longer retention times compared to an analogous peptide without this group or with the Boc group removed. This characteristic must be accounted for when designing the separation gradient.
-
Stationary Phase: A wide-pore (e.g., 300 Å) C18 silica column is the recommended starting point for most peptides, as the larger pores allow for better interaction with the entire peptide molecule.[9]
-
Mobile Phase: A typical mobile phase system consists of water (Solvent A) and acetonitrile (Solvent B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). TFA is crucial as it protonates acidic residues and forms ion pairs with basic residues, which minimizes secondary interactions with the silica backbone and results in sharper, more symmetrical peaks.[10]
-
Gradient Elution: Due to the high hydrophobicity conferred by the Boc group, a relatively shallow gradient (e.g., 0.5-1.0% increase in Solvent B per minute) is often necessary to achieve adequate resolution between the target peptide and closely related impurities, such as deletion sequences or incompletely deprotected species.[10]
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale & Optimization Tips |
| Column | C18, 300 Å pore size, 3.5-5 µm particle size | Wide pores are essential for peptides. C8 or C4 phases can be tested for very hydrophobic peptides. |
| Solvent A | 0.1% (v/v) TFA in HPLC-grade Water | TFA is a standard ion-pairing agent for excellent peak shape. |
| Solvent B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile | Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. |
| Gradient | 5-65% B over 30 minutes | The starting and ending %B should be adjusted based on the peptide's retention. Shallow gradients improve resolution. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Adjust proportionally for columns with different internal diameters. |
| Detection | UV at 214-220 nm | This wavelength range allows for sensitive detection of the peptide backbone's amide bonds. |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but stability must be confirmed. |
Experimental Protocol 1: RP-HPLC Analysis of a Crude Boc-Ama-OH Peptide
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water or DMSO) to a final concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution & Data Acquisition: Run the gradient method as defined in the table above. Collect data for at least 5 minutes after the gradient finishes to ensure all components have eluted.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main product by the total area of all peaks.
Mass Spectrometry: Absolute Identity Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of a peptide.[4] For peptides containing non-canonical residues like Boc-Ama-OH, MS provides unambiguous proof of successful incorporation.
Causality Behind Experimental Choices
-
Ionization: Electrospray ionization (ESI) is the preferred method as it is a "soft" technique that generates intact molecular ions with minimal fragmentation, making it ideal for large and delicate biomolecules.[11] Peptides typically produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which can be deconvoluted to determine the neutral molecular mass.
-
Intact Mass Analysis: A primary LC-MS run is performed to determine the molecular weight of the main peak observed in the HPLC analysis. The experimentally determined mass should match the theoretical calculated mass of the Boc-Ama-OH peptide.
-
Tandem MS (MS/MS): To confirm the amino acid sequence and locate the Boc-Ama-OH residue, the molecular ion of interest is isolated and fragmented within the mass spectrometer. Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) will break the peptide at the amide bonds, producing a ladder of characteristic b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to a specific amino acid residue. A mass shift corresponding to the Boc-Ama-OH residue will confirm its position in the sequence. The Boc group itself can produce a characteristic neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈).
Experimental Protocol 2: LC-MS and MS/MS Analysis
-
LC Setup: Use an HPLC or UPLC system coupled directly to the ESI source of a mass spectrometer. The chromatographic method can be the same as described in Protocol 1, though faster gradients are often used for routine identity checks.
-
MS Parameters (Full Scan):
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a wide range, e.g., 300-2000 m/z, to capture the expected charge states.
-
Capillary Voltage: ~3.5-4.5 kV.
-
-
Data Acquisition (Full Scan): Acquire MS data across the entire chromatographic run. Extract the mass spectrum for the main peak and use deconvolution software to determine the intact molecular weight.
-
MS/MS Acquisition: Perform a second injection. In the MS method, define the precursor ion (the m/z value of a dominant charge state of your target peptide) for fragmentation.
-
Fragmentation: Apply collision energy (the optimal energy level may require some method development) to induce fragmentation.
-
Data Analysis (MS/MS): Analyze the resulting fragment spectrum. Use sequencing software or manual interpretation to identify the b- and y-ion series and confirm the peptide sequence, paying close attention to the mass gap corresponding to the Boc-Ama-OH residue.
NMR Spectroscopy: Definitive Structural Verification
While HPLC and MS confirm purity and identity, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level structural information.[12] It is particularly useful for confirming the successful incorporation of the Boc-Ama-OH building block and assessing its impact on the peptide's local conformation.[3][13]
Causality Behind Experimental Choices
-
¹H NMR: This is the most fundamental NMR experiment. It provides a "fingerprint" of the molecule. The Boc group is easily identified by a very strong singlet peak in the aliphatic region (~1.3-1.5 ppm) corresponding to its nine equivalent methyl protons.[14][15] The protons on the azetidine ring will appear as complex multiplets, often in the 3-4.5 ppm region, and their chemical shifts can provide insight into the ring's conformation.
-
2D NMR (COSY, TOCSY): These experiments establish through-bond connectivity. A COSY spectrum shows correlations between protons on adjacent carbons, while a TOCSY spectrum can reveal correlations between all protons within a single amino acid's spin system. These are crucial for assigning the complex signals from the azetidine ring and differentiating them from other residues.
-
Heteronuclear NMR (¹³C HSQC/HMQC): This experiment correlates each proton with its directly attached carbon atom, providing confirmation of assignments and resolving signal overlap that is common in the ¹H spectrum.[16]
Experimental Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: For high-resolution spectra, the peptide must be of high purity (>95%). Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often a good choice as it solubilizes many peptides and slows the exchange of amide protons, allowing them to be observed.
-
Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Check for the characteristic Boc singlet at ~1.4 ppm and the overall signal dispersion.
-
Acquisition of 2D Spectra: If unambiguous assignment is required, acquire a set of 2D spectra. A gCOSY experiment is typically the fastest for checking basic connectivities. A TOCSY experiment with a mixing time of ~60-80 ms is excellent for identifying full amino acid spin systems.
-
Data Analysis: Use NMR processing software to analyze the spectra. Start by identifying the diagnostic Boc signal. Then, use the 2D spectra to trace the J-couplings and assign the protons of the azetidine ring and the rest of the peptide sequence.
Visualization of the Characterization Workflow
The following diagram outlines the logical flow of the analytical process, from a crude synthetic product to a fully characterized peptide.
Caption: Workflow for the purification and characterization of Boc-Ama-OH peptides.
Conclusion
The successful characterization of peptides containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid requires a multi-faceted analytical approach. Each technique provides a unique and essential piece of information. RP-HPLC is fundamental for purification and purity assessment, mass spectrometry delivers undeniable proof of identity and sequence, and NMR spectroscopy offers the highest level of structural verification. By understanding the specific chemical properties of the Boc-Ama-OH residue and applying the tailored protocols described in this guide, researchers can confidently and accurately characterize these novel peptide molecules, accelerating their journey from the lab to potential clinical applications.
References
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
R Discovery. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]
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MDPI. (2022). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
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Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary information paper (Repariert). Retrieved from [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Amyloidogenic Peptides: New Class of Antimicrobial Peptides with the Novel Mechanism of Activity. Retrieved from [Link]
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LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
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BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
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PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
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ETH Zurich. (n.d.). Peptide NMR. Retrieved from [Link]
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YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Retrieved from [Link]
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AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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Applications of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid in developing enzyme inhibitors
The quest for novel therapeutic agents with high specificity and potency is a driving force in drug discovery. Central to this endeavor is the design of small molecules that can effectively modulate the activity of enzymes implicated in disease pathways. Among the myriad of scaffolds available to medicinal chemists, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure.[1][2] Its inherent conformational rigidity, combined with its ability to serve as a versatile pharmacophore, offers a unique platform for the development of potent and selective enzyme inhibitors.[3][4] This guide provides an in-depth exploration of the applications of a particularly valuable building block, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid , in the design and development of enzyme inhibitors.
The strained nature of the azetidine ring provides a unique three-dimensional geometry that can be exploited to orient substituents in precise vectors, facilitating optimal interactions with the active site of a target enzyme.[5] The presence of both an aminomethyl group and a carboxylic acid group on the same carbon atom in 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid offers two distinct points for chemical modification, allowing for the generation of diverse libraries of compounds. The Boc-protecting group on the ring nitrogen provides stability and allows for controlled deprotection and subsequent functionalization.
This document will delve into the practical applications of this versatile scaffold in the development of inhibitors for several key enzyme targets, providing detailed synthetic and biological evaluation protocols to guide researchers in this exciting area of medicinal chemistry.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1.[6] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[7][8] Azetidine-based compounds have been extensively explored as DPP-4 inhibitors, with the azetidine ring often serving as a proline mimetic that interacts with the S1 subsite of the enzyme.[9][10]
The structure of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid provides an ideal starting point for the synthesis of potent DPP-4 inhibitors. The carboxylic acid can be converted to various functional groups, such as nitriles or amides, which can form key interactions with the active site residues of DPP-4. The aminomethyl group can be elaborated to introduce substituents that occupy the S2 subsite, enhancing both potency and selectivity.
Synthetic Protocol: Synthesis of a Hypothetical Azetidine-Nitrile DPP-4 Inhibitor
This protocol describes a representative synthesis of a DPP-4 inhibitor using 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid as the starting material. The strategy involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile, and subsequent functionalization of the aminomethyl group.
Step 1: Amide Formation
-
To a solution of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(aminomethyl)azetidine-3-carboxamide.
Step 2: Dehydration to Nitrile
-
Dissolve the 1-Boc-3-(aminomethyl)azetidine-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-(aminomethyl)azetidine-3-carbonitrile.
Step 3: Boc Deprotection and N-Functionalization
-
Dissolve the 1-Boc-3-(aminomethyl)azetidine-3-carbonitrile (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 3-(aminomethyl)azetidine-3-carbonitrile.
-
To a solution of the hydrochloride salt (1.0 eq) and a desired aryl or heteroaryl halide (e.g., 2-fluoropyridine derivative) (1.1 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base like potassium carbonate (3.0 eq).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by preparative HPLC to yield the target DPP-4 inhibitor.
Application in Cathepsin K Inhibition
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[11] Inhibition of Cathepsin K is a promising therapeutic approach for the treatment of osteoporosis and other bone-related diseases.[12] Azetidine-based structures have been investigated as scaffolds for Cathepsin K inhibitors, where the azetidine ring can position key pharmacophoric elements for interaction with the enzyme's active site.[4]
The bifunctional nature of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid allows for the synthesis of inhibitors that can span the active site of Cathepsin K. The aminomethyl group can be acylated with moieties that interact with the S2 and S3 pockets, while the carboxylic acid can be modified to interact with the S1' and S2' pockets.
Protocol: Fluorometric Assay for Cathepsin K Inhibition
This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against human Cathepsin K.[13][14][15]
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin K Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., Z-LR-AMC)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in Cathepsin K Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
In a 96-well black microplate, add 50 µL of the diluted test compound or vehicle (for control wells) to each well.
-
Add 25 µL of a pre-diluted solution of recombinant human Cathepsin K in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Inhibitor Class | Target Enzyme | Representative IC50 (nM) | Reference |
| Azetidine-nitrile | DPP-4 | 10 - 100 | [7] |
| Diacylhydrazine | Cathepsin K | 5 - 50 | [4] |
| Amidoxime | IDO1 | 20 - 200 | [16] |
Note: The IC50 values presented are representative and can vary depending on the specific compound and assay conditions.
Application in Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[16] Upregulation of IDO1 in the tumor microenvironment leads to immunosuppression, making it an attractive target for cancer immunotherapy.[17] The development of small molecule inhibitors of IDO1 is an active area of research.
The scaffold of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be utilized to develop IDO1 inhibitors. The carboxylic acid can be converted into functional groups that coordinate with the heme iron in the active site, while the aminomethyl group can be functionalized to interact with surrounding amino acid residues, thereby enhancing potency and selectivity.
Protocol: HPLC-Based Cellular Assay for IDO1 Inhibition
This protocol describes a method to assess the inhibitory activity of a test compound on IDO1 in a cellular context by measuring the conversion of tryptophan to kynurenine using HPLC.[18][19]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
-
Tryptophan and kynurenine standards
Procedure:
-
Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
To precipitate proteins, add TCA to the supernatant to a final concentration of 10% (w/v).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18]
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the clear supernatant to HPLC vials.
-
Analyze the samples by HPLC to quantify the concentrations of tryptophan and kynurenine.
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound based on the reduction in kynurenine production compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Workflow
A general workflow for the development of enzyme inhibitors using the 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid scaffold is depicted below.
Caption: A generalized workflow for enzyme inhibitor development.
The Causality Behind Experimental Choices
The selection of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid as a starting scaffold is a deliberate choice rooted in principles of medicinal chemistry. The rigid azetidine core pre-organizes the appended functional groups, reducing the entropic penalty upon binding to the enzyme's active site, which can lead to higher affinity.[2] The Boc protecting group is strategically employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, allowing for late-stage functionalization of the azetidine nitrogen.
In the synthetic protocols, the choice of coupling reagents like EDC and HOBt is standard for efficient amide bond formation with minimal side reactions. The use of trifluoroacetic anhydride for the dehydration of the amide to a nitrile is a common and effective method. The selection of specific assay formats, such as fluorometric or HPLC-based methods, depends on the nature of the enzyme and its substrate, as well as the required throughput and sensitivity.[17] Fluorometric assays are often preferred for high-throughput screening due to their simplicity and sensitivity, while HPLC-based methods provide a more direct and quantitative measure of substrate turnover and are invaluable for mechanistic studies.[19]
Conclusion
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid represents a powerful and versatile building block for the design and synthesis of novel enzyme inhibitors. Its unique structural features provide a robust platform for the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals seeking to leverage the potential of this privileged scaffold in their quest for new therapeutic agents. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of azetidine-based inhibitors can be realized, paving the way for the next generation of targeted therapies.
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Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. [Link]
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Lumb, I., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47689-47735. [Link]
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Maji, R., et al. (2021). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]
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Tan, Y. H., et al. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Organic & Biomolecular Chemistry, 13(8), 2265-2272. [Link]
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Tao, J., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 902111. [Link]
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Chen, Y., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Molecular Sciences, 20(21), 5343. [Link]
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Schindler, C. S., et al. (2020). General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction. ResearchGate. [Link]
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Wrona-Krol, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PLoS One, 16(8), e0255866. [Link]
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Jose, B., et al. (2014). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (91), 51921. [Link]
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Njardarson, J. T., et al. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
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Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]
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ChEMBL. (n.d.). Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... [Link]
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Janiszewski, T., et al. (2023). A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. STAR Protocols, 4(3), 102434. [Link]
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Pathak, P., et al. (2023). Design, synthesis, and in silico study of hybrid oxo-azetidine conjugated thiazoles as anti-EGFR with cytotoxicity activity. Journal of Biochemical and Molecular Toxicology, 37(1), e23233. [Link]
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Bioengineer.org. (2025). Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. [Link]
-
Creative BioMart. (n.d.). Cathepsin K Activity Fluorometric Assay Kit. [Link]
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Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8238-8255. [Link]
-
Abell, A. D., et al. (2018). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. ResearchGate. [Link]
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ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]
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Rano, T. A., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 94(1), 22-27. [Link]
-
Geden, J. V., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 385-389. [Link]
-
University of Nottingham. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. [Link]
-
Chung, Y.-M., et al. (2018). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 25(30), 3629-3647. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 16(10), 1979-1985. [Link]
-
Wójcik, M., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(11), 4381. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]
-
Khan, I., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. International Journal of Molecular Sciences, 25(11), 5898. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 9. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 16. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low coupling efficiency with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Technical Support Center
Topic: Troubleshooting Low Coupling Efficiency with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: Why is Coupling Difficult?
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a valuable building block for introducing a constrained, bioisosteric scaffold into peptides and small molecules. However, its unique structure presents significant challenges during standard amide bond formation. Low coupling efficiency is a frequently encountered issue, primarily due to profound steric hindrance.
The core difficulty arises from the quaternary α-carbon, which is substituted with both the carboxylic acid and the azetidine ring. This arrangement severely restricts access to the carboxyl group. The bulky tert-butyloxycarbonyl (Boc) protecting group on the ring's nitrogen further exacerbates this steric clash, creating a congested environment that impedes the approach of the incoming amine and coupling reagents.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common failure modes and provides actionable solutions to improve coupling yields.
Q1: My standard HATU/DIPEA coupling is yielding less than 30% product. What is the primary cause and how can I fix it?
Root Cause: Standard uronium/aminium salt reagents like HATU, while highly effective for many couplings, can be insufficient to overcome the severe steric hindrance of this azetidine amino acid.[3] The reactive O-acylisourea intermediate formed by HATU is likely too sterically encumbered to react efficiently with the incoming amine.
Solutions & Optimization Strategy:
-
Switch to a More Potent Coupling Reagent: For extremely hindered couplings, more powerful reagents are necessary.[3] (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU ) is an excellent alternative.[4][5] The active ester generated from COMU is less sterically shielded than that from HATU, which can facilitate the coupling of encumbered components.[6]
-
Increase Reaction Time and Temperature: Steric hindrance dramatically slows reaction kinetics.[3] Extending the reaction time from a standard 1-2 hours to overnight may be necessary. Gentle heating (e.g., to 40-50 °C) can also help overcome the activation energy, but must be balanced against the risk of racemization.[3]
-
Optimize Solvent Choice: The solvent must effectively solvate the reactants and any growing peptide chain to prevent aggregation, which can further block reactive sites.[7] N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult couplings.[3]
-
Employ a "Double Coupling" Protocol: If the reaction remains incomplete, performing a second coupling sequence on the unreacted material can drive the reaction to completion. After the initial coupling period, wash the resin thoroughly and subject it to a fresh solution of activated amino acid and coupling reagents.[3]
Q2: I'm observing a large amount of unreacted starting amine. Besides the coupling reagent, what other parameters should I investigate?
Root Cause: Incomplete reaction is not always due to the choice of reagent alone. Stoichiometry, activation method, and base selection are critical variables.
Solutions & Optimization Strategy:
-
Increase Reagent Equivalents: For difficult couplings, using a higher excess of the protected amino acid and coupling reagents can help drive the equilibrium toward product formation.[8] A typical starting point is 3-4 equivalents of the amino acid and 2.9-3.9 equivalents of the coupling reagent relative to the amine.[3][4]
-
Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to mix and "pre-activate" for several minutes before adding the amine component can significantly improve results. This ensures the activated species is fully formed before the nucleophile is introduced.[3]
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is standard.[9][10] It is essential to use a sufficient amount (e.g., 6-8 equivalents) to both neutralize any acid salts and facilitate the deprotonation of the carboxylic acid without causing unwanted side reactions.[3]
Q3: Are there alternative activation strategies for when even COMU fails?
Root Cause: In exceptionally challenging cases, the formation of an activated ester may still be too slow or the intermediate not reactive enough. In these situations, converting the carboxylic acid to a more potent electrophile is required.
Solutions & Optimization Strategy:
-
Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride is a highly effective strategy for the most demanding sterically hindered couplings.[11] Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can generate the acyl fluoride in situ.[5][12] These intermediates are extremely reactive towards amines and can succeed where other methods fail.
Q4: How can I reliably monitor reaction completion to avoid unnecessary double couplings?
Root Cause: Relying on fixed reaction times can be inefficient. A direct assessment of the free amine is the most reliable way to determine if the coupling is complete.
Solutions & Optimization Strategy:
-
Qualitative Kaiser Test: For solid-phase synthesis, the Kaiser test is a simple and rapid colorimetric method to detect the presence of free primary amines on the resin.[8]
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling. The reaction should be allowed to proceed longer or a second coupling should be performed.
-
Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.[8]
-
-
LC-MS Analysis: For solution-phase synthesis, monitoring the reaction progress by taking small aliquots and analyzing them via Liquid Chromatography-Mass Spectrometry (LC-MS) is the most accurate method. This allows you to track the consumption of starting materials and the formation of the desired product.
Recommended Protocols & Reagent Selection
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended as the first-line approach for coupling 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Materials:
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (3.0 eq.)
-
Amine substrate (on resin or in solution, 1.0 eq.)
-
COMU (2.9 eq.)
-
DIPEA (6.0 eq.)
-
Anhydrous NMP or DMF
Procedure:
-
In a separate vessel, dissolve the azetidine amino acid and COMU in anhydrous NMP.
-
Add DIPEA to the mixture and vortex or stir for 2-5 minutes to allow for pre-activation.
-
Add the activated amino acid solution to your reaction vessel containing the deprotected amine substrate (e.g., resin-bound peptide).
-
Agitate the reaction mixture at room temperature.
-
Monitor the reaction after 2 hours. If incomplete, allow it to proceed overnight. For solid-phase synthesis, use a Kaiser test to check for completion.[8]
-
Upon completion, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
Data Summary: Coupling Reagent Selection Guide
The following table provides a comparative overview of common coupling reagents for sterically hindered amino acids.
| Reagent | Class | Relative Reactivity | Key Advantages | Considerations |
| DCC/DIC | Carbodiimide | Low | Cost-effective | Generally insufficient for hindered couplings; produces insoluble urea byproduct (DCC).[3] |
| HBTU/HATU | Uronium/Aminium | High | Widely used, effective for many couplings. HATU is more reactive than HBTU.[13] | May be insufficient for extremely hindered substrates; HATU is derived from explosive HOAt.[5] |
| PyBOP/PyAOP | Phosphonium | Very High | High efficiency, rapid reaction times.[14] | Byproducts can be difficult to remove. |
| COMU | Uronium | Very High | Excellent for hindered couplings, safer (Oxyma-based), byproducts are water-soluble.[4][15] | Higher cost than older reagents. |
| TFFH/BTFFH | Fluoroformamidinium | Exceptional | Forms highly reactive acyl fluorides, ideal for the most difficult couplings.[5][11] | May require elevated temperatures; reagent cost.[11] |
Workflow & Logic Diagrams
Troubleshooting Workflow for Low Coupling Efficiency
The following diagram outlines a logical progression for troubleshooting and optimizing the coupling reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Side reactions during the synthesis of peptides with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. The incorporation of conformationally constrained amino acids like this azetidine derivative is a powerful strategy for designing peptides with enhanced stability, unique folding patterns, and improved biological activity.[1] However, its unique structure, featuring a strained four-membered ring and a quaternary α-carbon, presents specific challenges during solid-phase peptide synthesis (SPPS).
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: I'm observing low coupling efficiency or incomplete reaction when trying to incorporate 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. What's going wrong and how can I fix it?
Answer:
This is the most common challenge encountered with this amino acid and is primarily due to steric hindrance. The rigid azetidine ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, physically obstructs the approach of the N-terminal amine of the resin-bound peptide to the activated carboxyl group.[2][3] Standard coupling reagents like DCC or DIC are often insufficient to overcome this energy barrier.[2][3]
Root Causes & Recommended Solutions:
-
Insufficient Activation Power: The reactivity of the intermediate formed by your coupling reagent is too low.
-
Solution: Switch to a more potent coupling reagent. Aminium/uronium or phosphonium salt-based reagents are highly effective as they form more reactive activated esters. For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can be an effective, albeit more complex, strategy.[2][4]
-
-
Slow Reaction Kinetics: The steric bulk slows down the rate of reaction, and standard coupling times may be too short.
-
Solution: Increase the reaction time (e.g., from 1-2 hours to overnight) and/or perform a "double coupling." After the initial coupling reaction, drain the vessel, and add a fresh solution of the activated amino acid to drive the reaction to completion.[2]
-
-
Poor Solvation & Peptide Aggregation: The growing peptide chain may not be fully solvated on the solid support, leading to aggregation that further blocks reactive sites.
-
Solution: Optimize your solvent system. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF).[2] Using a mixture of solvents, such as DCM/DMF/NMP, can also be beneficial.
-
Data Summary: Coupling Reagent Comparison
| Coupling Reagent Class | Examples | Reactivity Level | Key Considerations |
| Carbodiimides | DCC, DIC | Low to Moderate | Often requires an additive like HOBt or Oxyma to improve efficiency and reduce racemization.[5] Not recommended for this hindered amino acid. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | High | Highly efficient and fast-acting. HATU is particularly effective for hindered couplings but is more expensive.[6] Can cause guanidinylation of the N-terminus if used in excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | PyAOP is especially effective for coupling sterically hindered N-methyl amino acids and can be useful in cyclization reactions.[3][5] |
| Immonium-type | COMU | Very High | A safer and often more efficient alternative to benzotriazole-based reagents like HATU, with better solubility and reduced allergenic potential.[6] |
Experimental Protocol: Optimized Coupling with HATU
This protocol outlines a "double coupling" strategy for incorporating the sterically hindered azetidine amino acid.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).
-
Pre-activation: In a separate vessel, dissolve 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.
-
Activation: Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.) to the pre-activation mixture. Allow it to stand for 1-5 minutes. Note: Using collidine can be advantageous as it is less likely to cause racemization than DIPEA.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (5x).
-
Second Coupling (Optional but Recommended): Repeat steps 2-4 to ensure the reaction goes to completion.
-
Final Wash: Wash the resin with NMP (3x), DCM (3x), and prepare for the next deprotection step.
Question 2: I'm observing a significant impurity with a mass of -18 Da after the dipeptide stage. What is this and how can I prevent it?
Answer:
This is a classic signature of Diketopiperazine (DKP) formation . This side reaction occurs when the N-terminus of a resin-bound dipeptide is deprotected. The free amine can attack the ester linkage connecting the peptide to the resin, cyclizing to form a stable six-membered DKP ring and cleaving the peptide from the support.[7] This is especially prevalent when Proline is in the first or second position, but can occur with other amino acids.[7]
Mechanism of Diketopiperazine Formation
Caption: Workflow of Diketopiperazine (DKP) formation.
Preventative Strategies:
-
Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically shields the ester linkage, inhibiting the intramolecular attack that leads to DKP formation.[7]
-
Dipeptide Coupling: Instead of coupling the second amino acid individually, synthesize a protected dipeptide (e.g., Fmoc-AA2-AA3-OH) in solution and couple it to the first amino acid on the resin. This strategy completely bypasses the vulnerable dipeptidyl-resin intermediate.[7]
-
Protocol Modification (Boc Chemistry): If using a Boc-based strategy, employ in situ neutralization protocols to suppress DKP formation.[7]
Question 3: Could the strained azetidine ring open during synthesis, especially during the final TFA cleavage?
Answer:
This is a valid concern given the inherent strain in four-membered rings. However, studies have shown that the azetidine ring in this context is remarkably stable. It can withstand the strong acidic conditions of standard trifluoroacetic acid (TFA) cleavage cocktails used for deprotecting side chains and releasing the peptide from the resin without degradation.[8][9]
While the ring is stable to standard procedures, extremely harsh or prolonged acidic conditions, or specific nucleophilic attacks not typically encountered in SPPS, could theoretically lead to ring-opening.
Best Practices for Ensuring Ring Integrity:
-
Adhere to Standard Cleavage Times: Use standard TFA cleavage protocols (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours). Avoid unnecessarily long exposure to strong acids.
-
Post-Cleavage Analysis: Always confirm the integrity of the final product using high-resolution mass spectrometry (HRMS) to ensure the molecular weight corresponds to the intact peptide.[10][11] NMR spectroscopy can also be used to confirm the presence and structure of the azetidine ring in the final product.[12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal orthogonal protection strategy if I want to modify the secondary amine of the azetidine ring post-synthesis?
The name "1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid" implies the Boc group is on the ring nitrogen. In standard SPPS, the growing peptide chain's N-terminus is protected by Fmoc. This creates a natural orthogonal system.[] The Fmoc group is removed with a base (e.g., piperidine), while the Boc group is stable to these conditions.[14] It is only removed during the final acidic cleavage.
If you wish to perform on-resin modification of the azetidine nitrogen, you would need a derivative where that nitrogen is protected by a group orthogonal to both Fmoc and the side-chain protecting groups (which are typically removed by TFA). A suitable protecting group would be Allyloxycarbonyl (Alloc), which is removed by palladium catalysis.[15][16]
Workflow for Orthogonal Strategy:
Caption: Orthogonal strategy for azetidine modification.
Q2: How can I best detect and characterize potential side products?
A combination of liquid chromatography and mass spectrometry (LC-MS) is the primary tool for analyzing peptide purity and identifying impurities.[10][17][18]
-
UPLC-MS: Ultra-high performance liquid chromatography coupled with mass spectrometry provides high-resolution separation of the desired peptide from closely-eluting impurities.[17]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, allowing you to identify impurities based on their mass-to-charge ratio and infer their structure (e.g., deletions, additions, or modifications).[11]
-
Peptide Mapping: Involves enzymatic digestion of the peptide followed by LC-MS/MS analysis. This can pinpoint the exact location of a modification or side reaction within the peptide sequence.[12]
Table: Common Side Products and Their Detection
| Side Product | Typical Mass Shift (Da) | Primary Detection Method |
| Incomplete Coupling | - Mass of missing AA | LC-MS |
| Diketopiperazine | -18 (from parent dipeptide) | LC-MS |
| Racemization | 0 (isomer formation) | Chiral HPLC, GC-MS after hydrolysis[17] |
| Guanidinylation | +42 (from HBTU/HATU) | HRMS |
| Deamidation (Asn, Gln) | +1 | HRMS |
Q3: Are there any special handling or storage considerations for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid?
Like most amino acid derivatives used in peptide synthesis, it should be stored in a cool, dry place, typically at -20°C, under an inert atmosphere (like argon or nitrogen) to prevent degradation from moisture and air. When weighing the reagent, allow it to warm to room temperature in a desiccator before opening to prevent condensation of moisture on the cold powder.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 14. benchchem.com [benchchem.com]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. scispace.com [scispace.com]
- 17. Analytical methods and Quality Control for peptide products [biosynth.com]
- 18. ijsra.net [ijsra.net]
Technical Support Center: Optimizing Reaction Conditions for Coupling 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
Welcome to the Technical Support Center for optimizing the coupling reactions of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this unique and sterically hindered building block. The inherent structural rigidity and the α,α-disubstituted nature of this azetidine derivative present specific challenges in achieving efficient amide bond formation. This resource synthesizes established principles of peptide chemistry with practical, field-proven insights to help you navigate these challenges successfully.
Understanding the Molecule: The Root of the Challenge
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a constrained β-amino acid analogue. The primary synthetic challenge arises from steric hindrance around the carboxylic acid group. The azetidine ring and the adjacent aminomethyl substituent create a crowded environment, impeding the approach of the amine nucleophile to the activated carboxyl group. This steric bulk significantly slows down the rate of peptide bond formation, often leading to low yields and incomplete reactions when using standard coupling protocols.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid in a question-and-answer format.
Question 1: My standard coupling protocol using DCC/HOBt is giving very low yields. What is the underlying issue and how can I resolve it?
Answer: The low yield is primarily due to insufficient activation of the sterically hindered carboxylic acid by dicyclohexylcarbodiimide (DCC). Carbodiimide-based reagents like DCC and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the significant steric barrier presented by the α,α-disubstitution of the azetidine ring.[1]
Recommended Solution: Switch to a more powerful class of coupling reagents. Aminium/uronium salts such as HATU , HBTU , or COMU , or phosphonium salts like PyBOP or PyAOP , are highly recommended. These reagents form highly reactive O-acylisourea intermediates that then generate even more reactive activated esters (OAt or Oxyma esters), which are more effective at acylating the incoming amine.[2] HATU is often considered a superior choice for such challenging couplings due to its rapid activation and ability to minimize racemization.[3]
Question 2: I've switched to HATU, but my reaction is still sluggish and incomplete. What further optimizations can I implement?
Answer: Even with a potent coupling reagent like HATU, the inherent steric hindrance can necessitate further optimization of reaction parameters.
Troubleshooting Steps & Solutions:
-
Pre-activation: Ensure you are pre-activating the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a sufficient time (typically 15-30 minutes) before adding your amine. This ensures the formation of the highly reactive OAt-active ester.[4]
-
Base Stoichiometry: With aminium/uronium reagents like HATU, the choice and amount of base are critical. Typically, 2.0-3.0 equivalents of a hindered base like N,N-diisopropylethylamine (DIPEA) are used. One equivalent is consumed by the carboxylic acid, and another is required to neutralize the hexafluorophosphate salt of the coupling reagent.
-
Reaction Time and Temperature: Sterically hindered couplings are inherently slower. Extend the reaction time, monitoring by TLC or LC-MS. Running the reaction overnight at room temperature is a common strategy. Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but should be approached with caution as it can increase the risk of side reactions or racemization.
-
Solvent Choice: The solvent must effectively solvate all reactants. N,N-Dimethylformamide (DMF) is a common choice. For particularly difficult couplings, N-methylpyrrolidone (NMP) may offer superior solvating properties. In some cases, a less polar solvent like dichloromethane (DCM) can be effective, especially if aggregation in DMF is a concern.[4]
Question 3: I am observing a significant side product with a mass corresponding to my starting amine plus a tetramethylguanidinium group. What is happening?
Answer: This side product is the result of guanidinylation of your amine nucleophile. It occurs when an excess of a uronium/aminium coupling reagent like HBTU or HATU is used, or when the activation of the carboxylic acid is slow. The coupling reagent can react directly with the primary amine of your coupling partner, capping it and preventing the desired amide bond formation.
Mitigation Strategies:
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) relative to the carboxylic acid is generally sufficient.[2][5]
-
Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This minimizes the time the free amine and coupling reagent are in solution together.
-
Switch to a Phosphonium Salt: Phosphonium reagents like PyBOP or PyAOP do not cause this guanidinylation side reaction and can be used in excess to drive slow reactions to completion.
Question 4: How can I effectively purify the final Boc-protected amide product?
Answer: Purification of these polar, Boc-protected azetidine derivatives can be challenging.
-
Aqueous Workup: A standard aqueous workup is crucial for removing the bulk of the water-soluble byproducts from the coupling reagents (e.g., HOBt, HOAt) and the urea byproduct if carbodiimides were used. A wash with a mild acid (e.g., 10% citric acid or 1N HCl) will remove excess base and unreacted amine, while a wash with a mild base (e.g., saturated sodium bicarbonate) will remove unreacted carboxylic acid.[6] If DMF was used as a solvent, washing the organic layer with a 5% LiCl solution can help to remove residual DMF.[4]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol to a DCM/ethyl acetate system), is typically effective.[6]
Data & Protocols
Table 1: Recommended Coupling Reagent Stoichiometry
| Reagent | Equivalents (vs. Carboxylic Acid) | Base (e.g., DIPEA) Equivalents | Notes |
| HATU | 1.1 - 1.2 | 2.0 - 3.0 | Highly effective for hindered couplings. Pre-activation is recommended.[3][4][5] |
| HBTU | 1.1 - 1.2 | 2.0 - 3.0 | Very effective, but slightly less reactive than HATU. Risk of guanidinylation. |
| PyBOP | 1.1 - 1.5 | 2.0 - 3.0 | Excellent choice, no guanidinylation side reaction. Can be used in larger excess. |
| EDC/HOBt | 1.2 / 1.2 | 1.0 - 2.0 | Generally not recommended for this substrate due to low reactivity.[1] |
Experimental Workflow Visualization
Sources
Preventing racemization of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid during synthesis
Welcome to the technical support center for the synthesis and handling of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically hindered α,α-disubstituted amino acid into their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you navigate the specific challenges associated with this compound, particularly the prevention of racemization, to ensure the stereochemical integrity of your final products.
Introduction: The Challenge of Stereochemical Integrity
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a valuable building block in medicinal chemistry due to its constrained azetidine ring and bifunctional nature.[1][2] However, the quaternary chiral center makes it susceptible to racemization under certain synthetic conditions, a critical issue that can compromise the biological activity and therapeutic efficacy of the target molecule.[3] This guide will address the primary causes of racemization and provide robust troubleshooting strategies and optimized protocols to maintain the enantiopurity of this versatile amino acid derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanisms that lead to racemization during the synthesis and coupling of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid?
A1: Racemization, the conversion of a single enantiomer into a mixture of both D and L forms, is a significant concern in peptide synthesis.[3] For sterically hindered α,α-disubstituted amino acids like 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, the two primary racemization pathways are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[3] During carboxyl group activation for peptide bond formation, the activated intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton in this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by an amine on the now achiral oxazolone ring can result in both the desired L-peptide and the undesired D-diastereomer.[3]
-
Direct Enolization (α-Proton Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[3][4] Reprotonation of this enolate can occur from either face, leading to racemization. This mechanism is particularly relevant under strongly basic conditions.[3][4]
Q2: I'm observing significant racemization during the peptide coupling step. Which coupling reagents are recommended to minimize this issue?
A2: The choice of coupling reagent is critical for preserving stereochemical integrity.[5] For challenging couplings involving sterically hindered amino acids, the following reagents, particularly when used with racemization-suppressing additives, are recommended:
-
Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective when used in combination with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7][8] These additives react with the activated amino acid to form active esters that are less prone to racemization than the initial activated species.[9]
-
Phosphonium and Aminium/Uronium Reagents (BOP, PyBOP, HBTU, HATU): These reagents are also highly effective, especially when used with additives.[6] They promote rapid amide bond formation, which can outcompete the rate of racemization.
Caution: Prolonged activation times with any coupling reagent can increase the risk of oxazolone formation and subsequent racemization.[6]
Q3: Can the base used during the coupling reaction contribute to racemization? If so, what are the best practices for base selection and usage?
A3: Yes, the choice and concentration of the base significantly influence the rate of racemization.[6] Bases can directly abstract the α-proton of the activated amino acid, facilitating racemization.[4][6]
Best Practices:
-
Choice of Base: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic and less hindered options like N,N-diisopropylethylamine (DIEA).[6]
-
Base Concentration: Use the minimum necessary amount of base. Typically, one equivalent of a tertiary amine is sufficient when using amino acid salts.[6] For carbodiimide-mediated couplings where the amine component is a free base, additional base may not be required, further minimizing the risk of racemization.[6]
Q4: I am performing a Boc-deprotection step. What conditions should I use to avoid potential epimerization?
A4: While Boc-deprotection is typically acid-catalyzed and less prone to racemization than base-mediated steps, harsh acidic conditions or elevated temperatures can still pose a risk. The primary concern during Boc deprotection is the generation of a reactive tert-butyl cation, which can lead to side reactions.[10][11]
Recommended Protocols for Clean Boc-Deprotection:
-
TFA in DCM: A common and effective method involves using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes to 2 hours.[11]
-
HCl in Dioxane: A solution of 4M HCl in 1,4-dioxane is another widely used and effective reagent for Boc deprotection.[11] The reaction is typically carried out at 0 °C to room temperature.
Key Consideration: The use of scavengers, such as triisopropylsilane (TIS) and water, is highly recommended, especially if other sensitive functional groups are present in the molecule, to quench the tert-butyl cation and prevent side reactions.[11]
Q5: Does temperature play a role in the racemization of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid?
A5: Absolutely. Elevated temperatures accelerate the rate of racemization.[6] It is crucial to maintain controlled temperatures throughout the synthesis, especially during the activation and coupling steps. Performing coupling reactions at room temperature or below is a standard practice to minimize the risk of epimerization.[6]
Visualizing Racemization and Prevention Strategies
To further clarify the processes involved in racemization and the strategies for its prevention, the following diagrams illustrate the key chemical transformations and logical workflows.
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: A logical workflow for preventing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is designed for the coupling of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid to an amine-containing component.
Materials:
-
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
-
Amine component (as a free base or hydrochloride salt)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N-methylmorpholine (NMM) (if using an amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (1.0 eq.) and Oxyma (1.2 eq.) in anhydrous DMF.
-
If the amine component is a hydrochloride salt, add NMM (1.1 eq.) to the solution and stir for 5 minutes.
-
Add the amine component (1.1 eq.) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIC (1.2 eq.) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off any precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection with Minimal Side Reactions
This protocol describes the removal of the Boc protecting group under conditions that minimize side reactions.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
Procedure:
-
In a well-ventilated fume hood, prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Dissolve the Boc-protected substrate in a minimal amount of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the deprotection cocktail (typically 10-20 equivalents of TFA relative to the substrate) to the stirred solution.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting crude product, often obtained as the TFA salt, can be used directly in the next step or purified further if necessary.
Summary of Recommended Conditions to Prevent Racemization
| Factor | Recommended Condition | Rationale |
| Coupling Reagent | Carbodiimides (DIC) or Uronium/Phosphonium salts (HATU) with additives (Oxyma, HOAt) | Forms active esters that are less prone to racemization and promotes rapid coupling.[6][8][9] |
| Base | Sterically hindered, weaker bases (N-methylmorpholine, 2,4,6-collidine) | Minimizes direct α-proton abstraction from the activated amino acid.[6] |
| Temperature | 0 °C to Room Temperature | Lower temperatures slow down the rate of racemization.[6] |
| Solvent | Aprotic polar solvents (DMF, DCM) | Provides good solubility for reactants while not interfering with the coupling reaction. |
| Reaction Time | Monitor closely and work up promptly upon completion | Prolonged reaction times, especially after the amine has been consumed, can increase the risk of racemization.[6] |
References
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]
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Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. (n.d.). Retrieved from [Link]
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Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation. Retrieved from [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
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Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]
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Amino Acid Racemases: Functions and Mechanisms. (2025). ResearchGate. Retrieved from [Link]
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Ynamide Coupling Reagents: Origin and Advances. (n.d.). National Institutes of Health. Retrieved from [Link]
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BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]
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Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed. Retrieved from [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved from [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved from [Link]
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Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved from [Link]
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Peptide Coupling Reagents: Selection and Use. (n.d.). Retrieved from [Link]
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Peptide Racemization. (n.d.). ResearchGate. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Retrieved from [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved from [Link]
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2025). PubMed Central. Retrieved from [Link]
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- 2. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Solubility Challenges of Peptides Containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity.[1][2][3] 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a unique building block that introduces a constrained azetidine ring into the peptide backbone, which can induce specific conformational preferences.[4][5] However, researchers often encounter significant challenges with the solubility of peptides containing this moiety. This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.
Understanding the Root of the Problem: Why Do These Peptides Precipitate?
Peptides containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can exhibit poor solubility due to a combination of factors stemming from this non-natural amino acid.
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group is inherently hydrophobic.[] Its presence on the azetidine nitrogen significantly increases the overall nonpolar character of the peptide, making it less soluble in aqueous solutions.[7][8]
-
Restricted Conformation and Aggregation: The rigid, four-membered azetidine ring restricts the conformational flexibility of the peptide backbone.[2][5] This can promote the formation of stable secondary structures, such as β-sheets, which are prone to intermolecular aggregation and precipitation, a common issue with "difficult sequences".[9]
-
Disruption of Solvation: The unique geometry of the azetidine ring can disrupt the normal hydration shell that surrounds a peptide chain in an aqueous environment, further favoring peptide-peptide interactions over peptide-solvent interactions.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a systematic workflow for dissolving your challenging peptide. It is crucial to always start with a small aliquot of your peptide for solubility testing before attempting to dissolve the entire sample.[10][11][12]
Caption: Troubleshooting workflow for initial peptide solubilization.
Q1: My peptide, which contains 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, won't dissolve in water. What is my first step?
A1: Immediate insolubility in water is common for these peptides due to the factors mentioned above. The first step is to determine the theoretical net charge of your peptide at neutral pH. This will guide your choice of an appropriate acidic or basic solvent system.[11][13][14]
Protocol for Determining Peptide Net Charge:
-
Assign a value of +1 to each basic residue (Lys, Arg, His at pH < 6, and the N-terminal amine).[11][13]
-
Assign a value of -1 to each acidic residue (Asp, Glu, and the C-terminal carboxyl).[11][13]
-
Sum the values to determine the net charge.
| Peptide Type | Net Charge | Recommended Initial Solvent |
| Basic | Positive | 10% aqueous acetic acid or 0.1% TFA.[8][11] |
| Acidic | Negative | 0.1 M ammonium bicarbonate or 10% NH₄OH.[8][11][13] |
| Neutral/Hydrophobic | Zero | Organic solvents (see Q2).[10][14] |
Q2: My peptide is neutral or still insoluble after pH adjustment. What organic solvents can I use?
A2: For highly hydrophobic or neutral peptides, organic solvents are necessary to disrupt the intermolecular forces causing aggregation.[7][10]
Recommended Organic Solvents and Protocol:
-
Choose a Solvent:
-
DMSO (Dimethyl sulfoxide): Generally the preferred choice due to its high solubilizing power and relatively low toxicity in cell-based assays.[10][11] Caution: Peptides containing Cys, Met, or Trp can be oxidized in DMSO.[12][14]
-
DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone): Good alternatives to DMSO, especially for peptides susceptible to oxidation.[7][10]
-
Acetonitrile (ACN): Can be effective, but often has lower solubilizing power than DMSO or DMF.[10]
-
-
Solubilization Protocol: a. Start with a fresh, dry aliquot of your peptide. b. Add the minimum amount of the chosen organic solvent required to completely dissolve the peptide. It is critical to achieve a clear solution at this stage.[12][13] c. Once fully dissolved, slowly add your aqueous buffer to the peptide solution dropwise while gently vortexing.[13] This prevents localized high concentrations of the peptide that can lead to immediate re-precipitation. d. If the peptide begins to precipitate during dilution, stop adding the aqueous buffer. The current ratio of organic solvent to aqueous buffer represents the solubility limit under these conditions.
Q3: I've managed to get my peptide into solution, but it's cloudy or forms a gel. What does this mean?
A3: A cloudy or gel-like appearance indicates that the peptide is not fully dissolved but is instead suspended as fine particles or has formed a hydrogen-bonded network.[10][13] Sonication can be a powerful tool to break up these aggregates and facilitate true dissolution.[11][13]
Sonication Protocol:
-
Place your peptide solution in a water bath sonicator.
-
Sonicate for 5-10 minutes.
-
Visually inspect the solution. If it remains cloudy, the peptide is likely insoluble in the current solvent system, and a stronger solvent or a different approach is needed.[13]
Caption: Workflow for using sonication to aid dissolution.
Frequently Asked Questions (FAQs)
Q4: Can I heat the solution to improve solubility? A4: Gentle warming (up to 40°C) can sometimes aid in dissolving a peptide.[10] However, excessive heat can cause degradation or racemization, so this should be done with caution and as a last resort.
Q5: My peptide was soluble initially but precipitated upon freeze-thawing. How can I prevent this? A5: Repeated freeze-thaw cycles should be avoided.[15] It is best practice to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[14] This minimizes the risk of precipitation and degradation.
Q6: Are there any additives that can help with solubility? A6: Yes, for particularly stubborn peptides, chaotropic agents like guanidinium hydrochloride or urea can be used to disrupt secondary structures and promote solubilization.[14] However, these are denaturing agents and may not be compatible with all downstream biological assays. Their use must be carefully considered based on your experimental context.
Q7: Could the Boc group be the primary issue? Should I deprotect it first? A7: The Boc group is a significant contributor to hydrophobicity.[] If your experimental design allows, removing the Boc group with an acid like trifluoroacetic acid (TFA) will yield a more polar peptide that is likely to have significantly better solubility in aqueous buffers.[][16] However, this deprotection step is irreversible and should only be performed if the Boc group is not required for your downstream application.
Q8: How does the position of the 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid in the sequence affect solubility? A8: While there is no universal rule, placing this bulky, hydrophobic residue within a sequence of other hydrophobic amino acids will likely exacerbate solubility issues.[7][10] Flanking it with hydrophilic or charged residues (like Lys, Arg, Asp, or Glu) may help to mitigate its hydrophobic effect and improve overall solubility.[10][17]
Summary of Key Recommendations
| Problem | Primary Cause | Recommended Solution(s) |
| Insoluble in Water | High hydrophobicity, proximity to pI. | Determine net charge; use dilute acid (for basic peptides) or base (for acidic peptides). |
| Insoluble in Acid/Base | Extreme hydrophobicity, strong aggregation. | Use a minimal amount of organic solvent (DMSO, DMF) followed by dropwise addition of aqueous buffer. |
| Cloudy/Gel-like Solution | Incomplete dissolution, particle suspension. | Sonicate the solution for 5-10 minutes. |
| Precipitation on Storage | Temperature changes, freeze-thaw cycles. | Aliquot into single-use volumes and store frozen. Avoid repeated freeze-thaw cycles. |
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with peptides containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, enabling the successful use of these valuable molecules in a wide range of applications.
References
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Sánchez-Sanz, G., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology. Retrieved from [Link]
-
Reichart, T. M., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
J-STAGE. (n.d.). “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PMC - PubMed Central. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
-
LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
-
MDPI. (n.d.). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Retrieved from [Link]
-
GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
-
bioRxiv. (2025). Design of peptides with non-canonical amino acids using flow matching. Retrieved from [Link]
-
J-Stage. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Retrieved from [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
-
Chemical Society Reviews. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
-
Waters. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
The Homepage of The Sanderson Group, Durham University. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. Retrieved from [Link]
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- 2. nbinno.com [nbinno.com]
- 3. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
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- 9. “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis [jstage.jst.go.jp]
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- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
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- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
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Technical Support Center: Navigating Challenges in Boc Deprotection of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid Residues
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid and its derivatives. This resource is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to ensure the successful and complete removal of the tert-butyloxycarbonyl (Boc) protecting group from this sterically hindered and structurally unique amino acid residue.
Introduction: The Challenge of Deprotecting a Hindered Azetidine Residue
The 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid moiety is a valuable building block in medicinal chemistry, prized for the rigid azetidine core which can impart favorable conformational constraints on peptide and small molecule therapeutics.[1] However, the steric hindrance around the Boc-protected nitrogen can make its removal challenging under standard conditions, often leading to incomplete reactions, low yields, and complex purification procedures.[2][3] This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Troubleshooting Guide: Incomplete Boc Deprotection
This section addresses the most common issue—incomplete or sluggish deprotection—and provides a systematic approach to troubleshooting.
Problem: Analysis of the reaction mixture (via TLC, LC-MS, or ¹H NMR) indicates a significant amount of starting material remaining after the standard deprotection protocol.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete Boc deprotection.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength | The steric hindrance of the azetidine ring and the bulky tert-butyl group can impede the approach of the acid, slowing down the cleavage reaction.[3] Standard conditions like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) may be insufficient.[3] | Increase Acid Concentration: Gradually increase the concentration of TFA, potentially moving to neat TFA.[3] Monitor the reaction carefully as higher acid concentrations can promote side reactions. |
| Inadequate Reaction Time | Sterically hindered substrates often require longer reaction times for complete deprotection compared to less bulky amino acids.[2] | Extend Reaction Duration: Continue the reaction for an extended period (e.g., 2-4 hours or longer), monitoring progress periodically by TLC or LC-MS. |
| Low Reaction Temperature | Most Boc deprotections are performed at room temperature. For challenging substrates, this may not provide enough energy to overcome the activation barrier. | Elevate Temperature: Gently warm the reaction mixture to 40°C.[3] This should be done with caution and careful monitoring to avoid degradation of sensitive functional groups. |
| Sub-optimal Acid System | For particularly stubborn Boc groups, TFA may not be a strong enough acid. | Use a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is often more effective than TFA for cleaving resistant Boc groups.[3][4] |
| t-Butylation Side Reactions | The cleavage of the Boc group generates a reactive tert-butyl cation.[5] This cation can alkylate nucleophilic functional groups within your molecule (e.g., indoles, phenols, thioethers), leading to undesired byproducts. | Incorporate Scavengers: Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole (typically 5-10% v/v) to the reaction mixture to trap the tert-butyl cation.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the Boc group on my azetidine-containing compound so difficult to remove?
A1: The difficulty arises primarily from steric hindrance. The compact, four-membered azetidine ring, combined with the bulky tert-butyl group of the Boc protector, creates a crowded environment around the nitrogen atom. This makes it physically difficult for the proton from the acid to access the carbamate oxygen, which is the initial step in the deprotection mechanism.[3][5]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The mechanism of acid-catalyzed Boc deprotection.
Q2: How can I monitor the progress of the deprotection reaction?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product will be more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin will produce a colored spot for the primary amine product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence of deprotection by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak (a mass difference of -100.12 amu).[7]
-
¹H NMR Spectroscopy: The most unambiguous method. Complete deprotection is confirmed by the disappearance of the characteristic singlet peak of the nine equivalent tert-butyl protons, typically found around 1.4-1.5 ppm.[7]
Q3: Are there alternatives to strong acids like TFA and HCl for my sensitive substrate?
A3: Yes, if your molecule contains other acid-labile functional groups, milder methods can be employed:
-
Oxalyl Chloride in Methanol: This system provides efficient deprotection at room temperature and is tolerant of various functional groups.[3][8]
-
Thermal Deprotection: In the absence of other thermally sensitive groups, simply heating the substrate in a suitable solvent (like boiling water or methanol in a sealed vessel) can cleave the Boc group.[8][9]
-
p-Toluenesulfonic Acid (pTSA): Using pTSA, sometimes in a deep eutectic solvent, offers a greener and milder acidic alternative to TFA.[3][10]
Q4: My final product is an oil after work-up. How can I isolate it as a solid?
A4: The deprotected amine is typically isolated as its salt (e.g., TFA or HCl salt). These salts can sometimes be oily. To obtain a solid, you can try precipitating the salt from the reaction mixture or a concentrated solution by adding a non-polar solvent like diethyl ether.[3] If the TFA salt is oily, consider using the HCl/dioxane method, as hydrochloride salts are often more crystalline.[11]
Experimental Protocols
Protocol 1: Robust Boc Deprotection with HCl in Dioxane
This protocol is recommended for stubborn Boc groups on hindered substrates like 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Isolation: The resulting amine hydrochloride salt can be isolated by triturating or precipitating with a non-polar solvent (e.g., diethyl ether) and collecting the solid by filtration.[4]
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for substrates with other acid-sensitive functional groups.[8]
-
Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
Reagent Addition: At room temperature, add oxalyl chloride (3 equivalents) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected free amine.[3]
References
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal. Benchchem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Benchchem.
- Technical Support Center: Boc Cleavage from Sterically Hindered Amines. Benchchem.
- Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids. Benchchem.
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Boc De-protection. Reddit. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of Peptides Incorporating 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Boc-Ama-OH)
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Boc-Ama-OH). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the unique challenges of incorporating this sterically hindered and conformationally constrained building block into peptide sequences.
The incorporation of non-canonical amino acids like Boc-Ama-OH is a powerful strategy for designing peptidomimetics with enhanced proteolytic stability, unique folding patterns, and improved biological activity.[1] However, the rigid, four-membered azetidine ring and the bulky tert-butyloxycarbonyl (Boc) protecting group introduce significant steric hindrance, which can lead to low coupling yields and incomplete reactions if standard protocols are used.[2][3][4] This guide is designed to help you overcome these obstacles and achieve high-yield, high-purity synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Boc-Ama-OH) and why is it used?
A1: Boc-Ama-OH is a synthetic amino acid derivative featuring a central azetidine ring. The Boc group protects the secondary amine within the ring, while the aminomethyl and carboxylic acid groups at the C3 position allow it to be incorporated into a peptide chain. Its rigid structure introduces sharp turns, making it a valuable tool for stabilizing specific secondary structures like β-turns in peptides. This conformational constraint can enhance binding affinity to biological targets and increase resistance to enzymatic degradation.[1]
Q2: What is the primary challenge when incorporating Boc-Ama-OH into a peptide sequence?
A2: The principal challenge is steric hindrance. The bulky nature of the azetidine scaffold, combined with the Boc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[2][4] This steric clash slows down the rate of peptide bond formation and can lead to incomplete or failed coupling reactions, resulting in low yields and deletion sequences.[2][5]
Q3: Are standard coupling reagents like DCC or DIC effective for this amino acid?
A3: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for sterically demanding couplings and are likely to produce poor yields with Boc-Ama-OH.[2][3] More potent activating reagents are required to overcome the high activation energy barrier associated with this hindered coupling.[2][6]
Q4: What special considerations are needed for the final cleavage and deprotection of peptides containing Ama?
A4: The final cleavage from the resin and removal of side-chain protecting groups typically involves a strong acid cocktail, such as Trifluoroacetic acid (TFA).[7][8] When using Boc-SPPS, the generation of tert-butyl cations during deprotection can lead to side reactions, particularly C-alkylation of sensitive residues like Tryptophan or Tyrosine.[9][10] It is crucial to use a scavenger cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water) to trap these reactive cations and preserve the integrity of the final peptide.[9]
Troubleshooting Guide: Overcoming Low Coupling Yields
This section provides a systematic approach to diagnosing and solving the most common issue encountered when working with Boc-Ama-OH: low coupling efficiency.
Problem: Kaiser test remains positive after coupling, or LC-MS analysis shows a major peak corresponding to a deletion sequence.
This is a clear indication of an incomplete or failed coupling reaction at the step involving Boc-Ama-OH. The following solutions are presented in order of increasing potency and should be considered sequentially.
Logical Flow for Troubleshooting Low Coupling Efficiency
Caption: Decision workflow for troubleshooting low coupling yields.
Solution 1: Employ High-Potency Coupling Reagents
Causality: Standard coupling reagents form active esters that are not reactive enough to overcome the steric barrier presented by Boc-Ama-OH.[2] Uronium/aminium or phosphonium salt-based reagents generate more highly reactive species, significantly accelerating the reaction rate.[6][11] Reagents that form OAt or Oxyma esters are generally considered the most efficient.[11]
Recommended Reagents:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts faster and with less epimerization, forming a highly reactive OAt ester.[11][12]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than its HBTU counterpart.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent that is highly efficient and avoids potentially explosive benzotriazole byproducts.[11]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is effective for hindered couplings and can be a non-toxic alternative to BOP.[12][13]
| Reagent Family | Example(s) | Relative Reactivity | Key Advantage |
| Carbodiimides | DIC, DCC | Low | Inexpensive, but insufficient for hindered couplings.[2] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for hindered and N-methyl amino acids.[2][12] |
| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | Medium-High | Better than carbodiimides, widely used.[2][11] |
| Aminium/Uronium Salts (HOAt/Oxyma-based) | HATU, HCTU, COMU | Very High | Most effective for overcoming steric hindrance. [11] |
| Caption: Comparison of common peptide coupling reagents. |
Solution 2: Optimize Reaction Time and Stoichiometry (Double Coupling)
Causality: Steric hindrance dramatically slows the reaction kinetics.[2] A standard coupling time of 1-2 hours may be insufficient to drive the reaction to completion. Extending the time or re-exposing the resin to fresh reagents can push the equilibrium toward the desired product.[2]
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: After standard Fmoc-deprotection of the N-terminal amine on the peptide-resin, wash thoroughly with DMF (5 x 10 mL).
-
First Coupling - Activation: In a separate vessel, dissolve Boc-Ama-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the solution to pre-activate for 1-5 minutes.[2]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 60-90 minutes at room temperature.
-
Wash: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Boc-Ama-OH.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to prepare for the next cycle.
-
Verification: Before proceeding, perform a Kaiser test on a small sample of beads. A negative result (clear/yellow beads) indicates successful coupling.
Solution 3: Enhance Solvation and Disrupt Aggregation
Causality: As the peptide chain elongates, it can fold back on itself and aggregate via intermolecular hydrogen bonds, especially with hydrophobic sequences.[5][14] This aggregation can physically block reactive sites. Improving the solvation of the peptide-resin complex can disrupt these interactions and increase accessibility.[2]
Recommendations:
-
Switch Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult or aggregating sequences.[2][4]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the DMF can help break up secondary structures.
-
Incorporate Microwave Energy: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is highly effective.[2] The microwave energy efficiently heats the reaction and helps to disrupt aggregation, leading to dramatically shorter reaction times and higher coupling efficiencies.[2][4]
Workflow for Peptide Cleavage and Purification
Caption: Standard workflow for peptide cleavage and purification.
References
- Solid-Phase Synthesis of Aziridine-Containing Peptides: Applic
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.
- Ynamide Coupling Reagents: Origin and Advances. PubMed Central.
- Optimizing Peptide Coupling: Key Techniques.
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Technical Support Center: Troubleshooting Side Reactions with Boc-Tyr(Boc)-OH in Peptide Synthesis. BenchChem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Methods and protocols of modern solid phase peptide synthesis.
- Methods and protocols of modern solid phase peptide synthesis.
- What do you do when your peptide synthesis fails? Biotage.
- Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an autom
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
- Procedures to Improve Difficult Couplings.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
- Peptide Synthesis with the Boc Protecting Group. YouTube.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides Containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (AMA)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides incorporating the novel unnatural amino acid, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (AMA). The unique structure of AMA, with its strained four-membered ring and labile tert-butyloxycarbonyl (Boc) protecting group, introduces specific challenges and characteristic behaviors during mass spectrometry analysis. This guide is designed to provide expert insights, actionable troubleshooting strategies, and a clear understanding of the underlying chemical principles to ensure accurate and robust experimental outcomes.
Section 1: Understanding the Fragmentation Behavior of AMA-Peptides
The key to successfully analyzing AMA-containing peptides lies in anticipating their behavior in the mass spectrometer. The structure of AMA dictates a fragmentation pattern dominated by two primary features: the lability of the Boc group and the integrity of the azetidine ring under common fragmentation regimes.
The Signature of the Boc Group
The tert-butyloxycarbonyl (Boc) group is notoriously labile under the energetic conditions of a mass spectrometer's ion source and collision cell. This instability is a primary source of complexity in your spectra but is also a highly diagnostic feature.
In-Source Decay: Even with gentle ionization conditions, the Boc group can fragment within the ion source prior to mass analysis. This results in the simultaneous observation of the fully protected peptide [M+H]+ and a deprotected version [M-100+H]+ in your MS1 spectrum.
Collision-Induced Dissociation (CID/HCD): During MS/MS analysis, the Boc group fragments readily through two characteristic neutral loss pathways:
-
Loss of isobutylene: A dominant loss of 56.0626 Da . This occurs via a six-membered ring transition state, leading to the formation of a carbamic acid which then decarboxylates.
-
Loss of tert-butanol: A less common, but still possible, loss of 74.0732 Da .
These losses are often the most intense fragmentation events in a CID or HCD spectrum, sometimes occurring at the expense of backbone fragmentation needed for sequence confirmation.
Fragmentation of the Azetidine Ring
The four-membered azetidine ring is sterically strained. However, compared to the labile Boc group, the ring itself is relatively stable under low-energy CID conditions. You should not expect significant ring-opening fragmentation unless high collision energies are employed. The primary fragmentation will occur at the peptide backbone and the Boc group.
Proposed Fragmentation Scheme for the AMA Residue
Based on established principles, we can predict the major fragmentation pathways for a peptide containing an AMA residue under CID/HCD conditions. The diagram below illustrates the expected cleavages.
Caption: Predicted fragmentation of AMA-peptides.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the initial setup and analysis of experiments involving AMA-peptides.
Q1: My MS1 spectrum shows two major peaks with a 100.05 Da mass difference. Is my sample impure?
A: Not necessarily. This is a classic sign of in-source decay of the Boc group. The higher mass peak corresponds to your intact AMA-peptide [M+H]+, while the lower mass peak is the peptide that has lost the Boc group [M-Boc+H]+. You can confirm this by checking if the mass difference is exactly that of C5H8O2 (100.0528 Da). While optimizing source conditions for less fragmentation can help, this phenomenon is often unavoidable.
Q2: My MS/MS spectrum is dominated by a single peak corresponding to a neutral loss of 56 Da. How can I get better sequence coverage?
A: This is the most common challenge with Boc-protected molecules. The neutral loss of isobutylene (56.0626 Da) is a very low-energy, favorable fragmentation pathway that consumes most of the collision energy, leaving little for backbone cleavages.
-
Solution 1: Isolate and fragment the deprotected ion. If you observe the [M-100+H]+ ion in your MS1 scan due to in-source decay, specifically target this ion for MS/MS. Without the Boc group, the peptide will fragment along its backbone like a standard peptide.
-
Solution 2: Use an alternative fragmentation method. Electron-Transfer Dissociation (ETD) or Electron-Capture Dissociation (ECD) are excellent alternatives. These methods are non-ergodic and cleave the peptide backbone (producing c- and z-ions) while often leaving labile modifications like the Boc group intact.
-
Solution 3: Use stepped collision energy. Ramping the collision energy can sometimes provide enough energy for both the neutral loss and subsequent backbone fragmentation.
Q3: I can't find my peptide signal. Is it not ionizing well?
A: Low signal intensity can be due to several factors.
-
Sample Purity: Ensure the sample is properly desalted. Salts can suppress the ionization of your peptide.
-
In-Source Decay: The ion current for your target peptide might be split between the intact and deprotected forms
Validation & Comparative
Fmoc vs. Boc: A Comparative Guide to Synthesizing Peptides with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical, conformationally constrained amino acids into peptides is a powerful strategy for enhancing proteolytic stability, modulating bioactivity, and exploring novel chemical space in drug discovery. 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, a Cα-tetrasubstituted amino acid, presents a unique scaffold to induce specific secondary structures in peptides. However, its successful integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fraught with challenges, primarily due to significant steric hindrance at the α-carbon and the presence of a potentially labile N-Boc protecting group on the azetidine ring.
This in-depth technical guide provides a comparative analysis of the two dominant SPPS strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), for the synthesis of peptides containing this unique building block. We will delve into the mechanistic rationale behind the choice of strategy, provide supporting evidence from the literature, and present detailed experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Challenge: A Sterically Hindered and Bifunctionally Protected Monomer
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid presents a dual challenge for peptide chemists:
-
Steric Hindrance: As a Cα-tetrasubstituted amino acid, the quaternary carbon at the 3-position of the azetidine ring significantly impedes the approach of the incoming activated carboxyl group and the resident N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields.
-
Protecting Group Orthogonality: The monomer features a Boc group protecting the secondary amine within the azetidine ring. The stability of this N-Boc group under the conditions of Nα-deprotection is a critical consideration that dictates the choice of the overall synthetic strategy.
A Tale of Two Strategies: Fmoc vs. Boc
The fundamental difference between Fmoc and Boc SPPS lies in their orthogonal protecting group schemes.[1] In Fmoc chemistry, the temporary Nα-protecting group is base-labile (cleaved by piperidine), while the side-chain protecting groups are acid-labile (cleaved by trifluoroacetic acid, TFA).[2] Conversely, Boc chemistry employs an acid-labile Nα-Boc group (cleaved by TFA) and typically more acid-stable side-chain protecting groups (e.g., benzyl ethers, cleaved by strong acids like HF).[3]
The Boc Strategy: A High-Risk Proposition
Attempting to incorporate 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid using a standard Boc-SPPS protocol is fraught with peril. The repetitive Nα-deprotection steps, which utilize moderate concentrations of TFA, pose a significant risk to the integrity of the N-Boc group on the azetidine ring.
Studies have shown that N-Boc groups, particularly on cyclic systems, can exhibit increased acid lability compared to the α-amino Boc group. The ring strain in the four-membered azetidine can further influence the stability of the N-Boc carbamate. Cleavage of the ring's N-Boc group during the synthesis would expose a secondary amine, leading to undesired branching, chain termination, or other side reactions, ultimately compromising the synthesis of the target peptide.
The Fmoc Strategy: The Path to Success
The Fmoc strategy offers a significantly more robust and logical approach for the incorporation of this challenging monomer. The use of a mild base, typically 20% piperidine in DMF, for Nα-Fmoc deprotection is orthogonal to the acid-labile N-Boc group on the azetidine ring. This ensures that the side-chain protection remains intact throughout the chain elongation process. The N-Boc group is then conveniently removed during the final cleavage of the peptide from the resin with a strong TFA cocktail.
Experimental Design and Key Considerations
Given the pronounced steric hindrance of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, the choice of coupling reagent is paramount for achieving efficient amide bond formation. Standard carbodiimide-based activators like DCC/HOBt are often insufficient for such hindered couplings.[4] More potent uronium or phosphonium salt-based reagents are required to drive the reaction to completion.
Recommended Coupling Reagents for Hindered Amino Acids:
| Reagent | Full Name | Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, low racemization, effective for hindered couplings.[5] |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | High reactivity, often used as a cost-effective alternative to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity, improved safety profile over HOBt/HOAt-based reagents. |
Proposed Synthetic Approach: Fmoc-Based SPPS
Experimental Protocols
Protocol 1: Synthesis of a Model Peptide (Ac-Tyr-Ala-(1-Boc-3-Am-Aze)-Phe-NH₂) via Fmoc-SPPS
This protocol outlines the manual synthesis of a model tetrapeptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Phe-OH
-
Fmoc-3-(Boc-aminomethyl)azetidine-3-carboxylic acid
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Acetic Anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Phe-OH Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate Fmoc-Phe-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-3-(Boc-aminomethyl)azetidine-3-carboxylic acid Coupling (Hindered Amino Acid):
-
Deprotect the resin-bound Phe with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate Fmoc-3-(Boc-aminomethyl)azetidine-3-carboxylic acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 4-6 hours. A second coupling may be necessary. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-Ala-OH and Fmoc-Tyr(tBu)-OH Coupling: Repeat the deprotection and coupling steps for the remaining amino acids using standard protocols (2-hour coupling time).
-
N-terminal Acetylation:
-
Deprotect the final Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (3x), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizing the Synthetic Strategies
Fmoc-SPPS Cycle
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Boc-SPPS Cycle (Hypothetical and Problematic)
Caption: The Boc-SPPS cycle highlighting the high risk of side-chain deprotection.
Conclusion and Recommendation
The successful incorporation of the sterically demanding and bifunctionally protected amino acid, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, into a peptide sequence is best achieved using the Fmoc/tBu strategy . The orthogonality of the base-labile Fmoc group for Nα-protection and the acid-labile Boc group for the azetidine ring nitrogen is the cornerstone of a successful synthesis. The repetitive acidic conditions of the Boc-SPPS strategy present an unacceptable risk of premature cleavage of the N-Boc group on the azetidine ring, which would lead to a complex mixture of side products and a failed synthesis.
For optimal results, researchers should employ a potent coupling reagent such as HATU, HCTU, or COMU to overcome the steric hindrance of this Cα-tetrasubstituted amino acid and consider extended coupling times with careful monitoring of reaction completion. While the initial synthesis of an orthogonally protected Fmoc-3-(Boc-aminomethyl)azetidine-3-carboxylic acid building block is required, this upfront investment in a well-designed monomer will pay significant dividends in the form of higher purity crude peptides and a more reliable and reproducible synthetic outcome.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis.
Sources
A Comparative Guide to the Conformational Analysis of Peptides: The Influence of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
Introduction: Engineering Peptide Conformation for Enhanced Therapeutic Potential
Peptides are remarkable signaling molecules and therapeutic agents, but their inherent flexibility often hinders their development. In solution, a peptide exists as an ensemble of conformations, yet typically only one of these—the bioactive conformation—is responsible for its interaction with a biological target. This conformational ambiguity can lead to reduced binding affinity and increased susceptibility to proteolytic degradation.
A leading strategy to overcome these limitations is the incorporation of conformationally constrained non-canonical amino acids.[1][2] These building blocks introduce steric rigidity into the peptide backbone, reducing the entropic penalty of binding and pre-organizing the peptide into a desired secondary structure. One such building block of increasing interest is 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (commercially available in its Fmoc-protected form for synthesis). The strained, four-membered azetidine ring significantly limits the available Ramachandran (Φ/Ψ) space, often inducing well-defined turn structures.[3][4]
This guide provides a comprehensive comparison of the conformational properties of a model peptide sequence with and without the incorporation of this unique azetidine-based amino acid. We will detail the experimental workflows, from synthesis to analysis, and present comparative data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling. This guide is intended for researchers and drug developers seeking to understand and apply conformational constraints to engineer peptides with superior stability and bioactivity.
Experimental Design & Synthesis Overview
To conduct a direct comparison, two pentapeptides were designed:
-
Native Peptide: Ac-Ala-Ala-Gly -Ala-Ala-NH₂
-
Aza-Peptide: Ac-Ala-Ala-Aza -Ala-Ala-NH₂ (where Aza represents the incorporated 3-(aminomethyl)azetidine-3-carboxylic acid residue)
Glycine was chosen for the native peptide's central position due to its maximal conformational flexibility, providing a stark contrast to the rigidity imposed by the Aza residue.
Both peptides were synthesized using standard automated Fmoc solid-phase peptide synthesis (SPPS). The key difference in the synthesis of the Aza-Peptide is the use of Fmoc-3-(aminomethyl)-1-Boc-azetidine-3-carboxylic acid as the building block for the central position. The Boc protecting group on the azetidine ring nitrogen ensures controlled reactivity during synthesis.[5] Following synthesis, peptides were cleaved from the resin, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity was confirmed by mass spectrometry.
Comparative Conformational Analysis: Protocols and Rationale
A multi-faceted approach is essential for a thorough conformational analysis. Here, we combine NMR spectroscopy for high-resolution structural details, circular dichroism for a global view of secondary structure, and molecular dynamics for a theoretical understanding of conformational landscapes.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for the comparative analysis.
Caption: Experimental workflow from peptide synthesis to analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[6][7][8] By analyzing various NMR parameters, we can deduce bond connectivities, dihedral angles, and through-space proximities of atoms.
Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 1-2 mg of each purified peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a final concentration of 1-2 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a 600 MHz or higher spectrometer at 298 K.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning backbone and side-chain protons.
-
¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold. A mixing time of 200-300 ms is typically appropriate for peptides of this size.
-
-
Data Analysis:
-
Resonance Assignment: Use TOCSY and COSY spectra to assign all proton resonances to their respective amino acid residues.
-
Structural Restraints: Identify key cross-peaks in the ROESY spectrum. The intensity of a ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Dihedral Angles: Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H spectrum. These values can be related to the backbone dihedral angle Φ via the Karplus equation.[9]
-
Temperature Coefficients: For samples in DMSO-d₆, conduct a variable temperature experiment (e.g., from 298 K to 318 K) and measure the change in the amide proton chemical shifts (dδ/dT). Low values (< -2.0 ppb/K) are indicative of amide protons involved in intramolecular hydrogen bonds, which are shielded from the solvent.
-
Expected Results & Interpretation
The incorporation of the Aza residue is expected to induce a significant conformational change, likely a β-turn or γ-turn structure.[3][4] This will manifest in the NMR data in several ways:
-
Key ROE Signals: The Aza-Peptide is predicted to show a strong ROE between the NH of Ala⁴ and the protons of Ala². This i to i+2 proximity is a hallmark of a turn structure and would be absent or very weak in the flexible Native Peptide.
-
Chemical Shift Dispersion: The Aza-Peptide should exhibit greater chemical shift dispersion, particularly for the amide and α-protons, indicating a more well-defined and stable structure compared to the conformationally averaged signals of the Native Peptide.
-
Hydrogen Bonding: A small temperature coefficient for the Ala⁴ amide proton in the Aza-Peptide would provide strong evidence for a hydrogen bond stabilizing the turn, a feature not expected in the Native Peptide.
Caption: Conceptual differences between flexible and constrained peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique that provides information about the overall secondary structure content of a peptide in solution.[10][11] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.
Protocol: CD Spectral Analysis
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL. The buffer must be free of absorbing species in the far-UV region.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from 260 nm down to 190 nm at 25 °C.
-
Average at least three scans for a better signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.
-
Analyze the spectral shape to determine the dominant secondary structure.[12]
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.
-
β-sheet: A single negative band at ~218 nm and a positive band at ~195 nm.
-
Random Coil: A strong negative band near 200 nm.
-
β-turn: Various types exist, but Type I and II turns often show a weak negative band around 220-230 nm and a strong positive band around 200-205 nm.
-
-
Expected Results & Interpretation
The CD spectra will provide a macroscopic view of the structural differences. The Native Peptide , dominated by the flexible glycine, is expected to exhibit a spectrum characteristic of a random coil. In contrast, the spectrum of the Aza-Peptide should show features consistent with a defined turn structure, deviating significantly from the random coil signature.
Computational Modeling: Molecular Dynamics (MD) Simulations
MD simulations provide a powerful computational lens to explore the conformational landscape of peptides at an atomic level.[13][14] By simulating the movements of atoms over time, we can visualize stable conformations and understand the dynamic behavior that complements the static picture from NMR.
Protocol: MD Simulation Workflow
-
System Setup:
-
Build the 3D structures of both the Native and Aza-peptides using molecular modeling software.
-
Generate parameters for the non-standard Aza residue if they are not available in the chosen force field (e.g., AMBER, CHARMM).[14]
-
Solvate each peptide in a box of explicit water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production simulation for at least 100-200 nanoseconds for each peptide.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to identify the most populated conformational clusters.
-
Calculate the Ramachandran plots for each residue to visualize the allowed Φ/Ψ angles.
-
Monitor the distance of key atom pairs (e.g., those corresponding to expected ROEs) and the stability of any intramolecular hydrogen bonds over time.
-
Expected Results & Interpretation
The MD simulations are expected to corroborate the experimental findings. The simulation of the Native Peptide will show it sampling a wide range of conformations with no persistent structure. Conversely, the Aza-Peptide simulation should quickly converge to and remain in a stable, well-defined turn conformation for a significant portion of the simulation time. This computational validation strengthens the interpretation of the experimental data.
Summary of Comparative Data
The following table summarizes the expected key differences in the experimental and computational data for the two peptides.
| Parameter | Native Peptide (Ac-Ala-Ala-Gly -Ala-Ala-NH₂) | Aza-Peptide (Ac-Ala-Ala-Aza -Ala-Ala-NH₂) | Rationale for Difference |
| NMR: Key ROE | Weak or absent i to i+2 ROEs | Strong ROE between Ala²(Hα) and Ala⁴(NH) | Aza residue induces a stable turn structure.[3] |
| NMR: Chemical Shift | Low dispersion; signals clustered together | High dispersion; signals are well-resolved | A defined structure in the Aza-peptide vs. conformational averaging in the native. |
| NMR: H-Bonding | No evidence of stable H-bonds | Evidence of H-bond (low dδ/dT for Ala⁴ NH) | The turn conformation is stabilized by an intramolecular hydrogen bond. |
| CD Spectrum | Characteristic of a random coil (strong negative band ~200 nm) | Characteristic of a β-turn structure | Global secondary structure reflects the local constraint imposed by the Aza residue.[10][12] |
| MD Simulation | Samples a broad conformational space; no persistent structure | Remains in a stable, folded turn conformation | The rigid azetidine ring restricts backbone flexibility.[4][15] |
Conclusion and Implications for Drug Development
This guide outlines a robust, multi-technique approach for the conformational analysis of peptides. The comparative data clearly illustrates the profound impact of incorporating a strategically placed 3-(aminomethyl)azetidine-3-carboxylic acid residue. By replacing a flexible glycine with the rigid Aza analogue, the peptide is forced to adopt a well-defined turn structure, stabilized by an intramolecular hydrogen bond.
For drug development professionals, this strategy of conformational constraint is a powerful tool. It allows for the rational design of peptidomimetics with:
-
Higher Target Affinity: By reducing the entropic cost of binding.
-
Increased Proteolytic Stability: As structured peptides are often poorer substrates for proteases.[16][17]
-
Improved Bioavailability: Resulting from enhanced stability and potentially favorable membrane permeability properties.[7][18]
The experimental and computational protocols detailed herein provide a clear roadmap for researchers to characterize and validate the structural consequences of incorporating novel amino acid analogues, ultimately accelerating the development of next-generation peptide therapeutics.
References
-
Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
-
Kyte, J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. [Link]
-
Adaligil, E., & Fairbrother, W. J. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Books. [Link]
-
ResearchGate. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]
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Ramachandran, G. N., et al. (1973). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 70(3), 854-858. [Link]
-
MtoZ Biolabs. CD-Based Peptide Secondary Structure Analysis. MtoZ Biolabs. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 651-660. [Link]
-
American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025 Meeting. [Link]
-
ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem. [Link]
-
Sanchis, J., et al. (2024). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Frontiers in Molecular Biosciences, 11. [Link]
-
Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. Journal of Molecular Biology, 193(4), 775-791. [Link]
-
Su, J. Z., & Yu, C. (2014). Constrained Peptides as Miniature Protein Structures. International Journal of Peptides. [Link]
-
ResearchGate. Computational Modelling of Peptides Containing Non-Standard Amino Acids. PDF. [Link]
-
Gloaguen, Y., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
D'Hondt, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. [Link]
-
BYU ScholarsArchive. Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Angell, Y. L., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(32), 13466-13473. [Link]
-
Liverpool John Moores University. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Belhomme, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-3. [Link]
-
Alemán, C., et al. (2004). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 69(21), 7339-7349. [Link]
-
Bell, T. W., & Ciaccio, J. A. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 35(4), 343-349. [Link]
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A Senior Application Scientist's Guide to Constrained Peptides: Unlocking Biological Activity with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Introduction: The Quest for Peptide Stability and Potency
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics. Their high specificity and potency, coupled with a lower likelihood of off-target effects compared to small molecules, make them attractive candidates for a wide range of diseases. However, the therapeutic potential of natural, linear peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. This conformational freedom can lead to a significant loss of binding affinity to the target receptor, while rapid clearance in vivo curtails their bioavailability and therapeutic window.
To overcome these limitations, medicinal chemists have turned to the incorporation of unnatural, conformationally constrained amino acids. These building blocks introduce specific structural rigidity into the peptide backbone, pre-organizing the peptide into a bioactive conformation that mimics its bound state to a biological target. This strategy not only enhances binding affinity but also shields the peptide from proteolytic enzymes, thereby extending its half-life.[1] This guide provides an in-depth comparison of the functional implications of incorporating a novel constrained amino acid, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid , versus other well-established constrained amino acids, providing researchers with the insights needed to rationally design more effective peptide therapeutics.
Featured Constrained Amino Acid: 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a synthetic amino acid that introduces a unique set of conformational constraints due to its four-membered azetidine ring. The Boc (tert-butyloxycarbonyl) group provides a standard protecting group for the nitrogen atom within the ring, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2]
The key structural features of its deprotected form, 3-(aminomethyl)azetidine-3-carboxylic acid (AAMC), are the Cα-tetrasubstitution and the azetidine ring, which severely restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This rigidity is hypothesized to significantly influence the peptide's secondary structure and overall topology.
Anticipated Impact on Peptide Conformation and Activity
While extensive biological data on peptides containing this specific amino acid is still emerging, we can infer its likely impact based on studies of closely related analogs and foundational principles of peptide chemistry.
-
Turn Induction: Spectroscopic analysis of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids suggests that this moiety is a potent inducer of β-turns.[3] β-turns are critical secondary structures that allow a peptide chain to reverse its direction, often playing a crucial role in the bioactive conformation of receptor-binding peptides and facilitating macrocyclization.
-
Enhanced Proteolytic Stability: The steric hindrance provided by the azetidine ring and the non-natural structure are expected to confer significant resistance to degradation by proteases. In a key study, a cyclic hexapeptide containing a 3-aminoazetidine (3-AAz) subunit demonstrated markedly improved stability against digestion by α-chymotrypsin compared to its all-natural counterpart.[1] This is a critical advantage for developing peptides with improved in vivo half-lives.
-
Novel Side Chain Functionality: The aminomethyl side chain introduces a primary amine, which can serve as a new vector for interaction with the target receptor or as a handle for further chemical modifications, such as pegylation or the attachment of cytotoxic payloads.
dot graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Structural impact of incorporating AAMC into a peptide."
Comparative Analysis with Other Constrained Amino Acids
The choice of a constrained amino acid is a critical decision in peptide design, as each type imparts distinct structural and functional properties. Below, we compare AAMC with other widely used constrained amino acids.
α-Aminoisobutyric Acid (Aib)
Aib is an achiral amino acid with two methyl groups at the α-carbon. This gem-dimethyl substitution severely restricts the conformational freedom of the peptide backbone, strongly promoting the formation of helical structures (specifically 3₁₀-helices).[4]
-
Structural Impact: Aib is a potent helix inducer. This property has been exploited to stabilize the α-helical conformation of antimicrobial peptides, enhancing their membrane-disrupting activity.[5]
-
Biological Activity Example: In glucagon-like peptide-1 (GLP-1) analogs used for treating type 2 diabetes, replacing the native alanine at position 8 with Aib prevents degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), significantly extending the drug's half-life.[6]
Proline (Pro) and 4-Hydroxyproline (Hyp)
Proline's unique cyclic side chain, which connects back to the backbone nitrogen, restricts the φ angle to approximately -65°. This makes it a common residue in turns, particularly β-turns, and it is known as a "helix breaker" because it cannot donate a backbone amide hydrogen bond.[7] 4-Hydroxyproline, a post-translationally modified form, is crucial for the stability of the collagen triple helix.[8]
-
Structural Impact: Proline is a well-established β-turn inducer.[7] In contrast, azetidine-2-carboxylic acid, a close analog of AAMC, has been shown to preferentially induce γ-turns, highlighting how ring size can dictate the type of turn formed.[7] It is plausible that AAMC, with its four-membered ring, also favors tighter turn structures than the five-membered ring of proline.
-
Biological Activity Example: The repeating Gly-Pro-Hyp sequence is fundamental to the structural integrity of collagen. The hydroxylation of proline significantly increases the thermal stability of the collagen triple helix.[8]
β-Amino Acids
Data Summary: A Comparative Overview
| Constrained Amino Acid | Primary Structural Influence | Key Advantages | Example Application |
| 3-(aminomethyl)azetidine-3-carboxylic acid (AAMC) | Likely β-turn inducer, high rigidity | Enhanced proteolytic stability, provides functional side chain for modification | Facilitating cyclization and improving stability of therapeutic peptides[1][10] |
| α-Aminoisobutyric Acid (Aib) | Strong 3₁₀-helix inducer | High proteolytic resistance, stabilizes helical conformations | GLP-1 analogs (e.g., Semaglutide) for improved half-life[6] |
| Proline (Pro) | β-turn inducer, helix breaker | Defined turn structures | Found in many natural cyclic peptides and bioactive loops |
| 4-Hydroxyproline (Hyp) | Stabilizes collagen triple helix | Increases thermal stability | Essential for collagen integrity and function[8] |
| β-Amino Acids | Forms novel secondary structures (foldamers) | Complete resistance to common proteases, unique conformations | Development of highly stable antimicrobial peptides and enzyme inhibitors[9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
This protocol outlines the manual incorporation of a Boc-protected AAMC derivative into a peptide sequence using standard Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
1-Boc-3-(Fmoc-aminomethyl)azetidine-3-carboxylic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Workflow:
Detailed Steps:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and add the activated mixture to the resin. Allow to react for 1-2 hours.
-
For 1-Boc-3-(Fmoc-aminomethyl)azetidine-3-carboxylic acid : Follow the same procedure as for standard amino acids. The Boc group on the azetidine ring is stable to the piperidine used for Fmoc deprotection.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (95% TFA) for 2-3 hours. This step will cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group on the AAMC residue.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Proteolytic Stability Assay
This protocol provides a method to compare the stability of a peptide containing AAMC to its parent peptide in the presence of a protease.
Materials:
-
Parent peptide and AAMC-containing peptide (purified)
-
Protease (e.g., α-chymotrypsin, trypsin, or human serum)
-
Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Workflow:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the parent and AAMC-containing peptides in the assay buffer.
-
Reaction Setup: In separate microcentrifuge tubes, add a defined amount of peptide stock solution to pre-warmed (37°C) assay buffer.
-
Initiate Digestion: Add the protease (e.g., α-chymotrypsin to a final concentration of 10 µg/mL) to each tube to start the reaction.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time.
-
Data Analysis: Plot the percentage of remaining intact peptide versus time for both peptides to determine their respective half-lives.
Conclusion and Future Outlook
The incorporation of constrained amino acids is a powerful and validated strategy for transforming native peptides into drug-like candidates. While established building blocks like Aib and Proline have paved the way, novel reagents such as 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid offer new avenues for peptide design.
The available evidence strongly suggests that incorporating AAMC can induce turn-like structures and, most critically, enhance proteolytic stability—a key hurdle in peptide drug development.[1][3] Its unique aminomethyl side chain further provides a functional handle for creating more complex and targeted therapeutics.
As researchers continue to explore the biological impact of this and other novel constrained amino acids, we can anticipate the development of a new generation of peptide therapeutics with superior stability, enhanced potency, and tailored functionalities, ultimately expanding the reach and efficacy of this important class of drugs.
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Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
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Fülöp, F., et al. (2006). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Bräuner-Osborne, H., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]
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Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
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Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers. Available at: [Link]
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Beck-Sickinger, A. G., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Journal of Controlled Release. Available at: [Link]
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Wang, G., et al. (2021). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology. Available at: [Link]
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Wessolowski, A., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available at: [Link]
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Bryant, P., et al. (2024). RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. bioRxiv. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics. Available at: [Link]
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Royo, M., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Available at: [Link]
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Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Royo, M., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Available at: [Link]
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Alcarazo, M., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry Proceedings. Available at: [Link]
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A Guide to NMR Structural Comparison of Peptides Containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the strategic introduction of conformational constraints into peptide backbones is a paramount approach for enhancing biological activity, metabolic stability, and bioavailability. Non-canonical amino acids, such as derivatives of azetidine, are instrumental in this pursuit, offering a rigid framework that can pre-organize a peptide into a bioactive conformation. This guide provides an in-depth technical comparison, grounded in Nuclear Magnetic Resonance (NMR) spectroscopy, of peptides containing the Cα-tetrasubstituted amino acid, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. We will explore the causality behind experimental choices, present detailed methodologies, and interpret the resulting structural data to provide a comprehensive resource for researchers in the field.
The Significance of Conformational Constraint: The Role of Azetidine-Based Amino Acids
The incorporation of conformationally restricted amino acids into peptides is a well-established strategy to limit the accessible conformational space, thereby reducing the entropic penalty upon binding to a biological target.[1] Azetidine-containing amino acids, as proline analogs, are particularly effective in this regard. The four-membered ring of azetidine imparts a significant degree of rigidity to the peptide backbone.[2] The specific compound of interest, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, introduces a unique Cα-tetrasubstituted center, further restricting the phi (φ) and psi (ψ) dihedral angles and influencing local secondary structure. Studies on similar N-substituted 3-aminoazetidine-3-carboxylic acids have suggested their potential as β-turn inducers.[3]
This guide will focus on a comparative NMR analysis of a model peptide series to elucidate the precise structural impact of incorporating 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Experimental Design: A Comparative Approach
To objectively assess the structural influence of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (hereafter referred to as Aza-aa), a comparative study is essential. This involves the synthesis and analysis of a series of model peptides.
Peptide Synthesis
The synthesis of peptides containing Aza-aa can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.[4] The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen ensures compatibility with Fmoc-based SPPS.[2]
Model Peptide Series:
-
Peptide 1 (Control - Proline): Ac-Gly-Pro -Gly-NH₂
-
Peptide 2 (Control - Flexible): Ac-Gly-Ala -Gly-NH₂
-
Peptide 3 (Test Peptide): Ac-Gly-Aza-aa -Gly-NH₂
This series allows for a direct comparison of the structural effects of Aza-aa against the known turn-inducing properties of proline and the conformational flexibility of alanine.
NMR Sample Preparation
Proper sample preparation is critical for high-quality NMR data.[5]
Protocol:
-
Synthesize and purify the model peptides via HPLC to >95% purity.
-
Lyophilize the purified peptides.
-
Dissolve the peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or a buffered aqueous solution) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to a desired value (typically between 4 and 7) to ensure stability and minimize exchange of amide protons.
-
Transfer the sample to a high-quality NMR tube.
NMR Spectroscopic Analysis: Unraveling the 3D Structure
A suite of 2D NMR experiments is employed to determine the three-dimensional structure of the peptides in solution.[6][7]
Caption: Workflow for NMR-based peptide structure determination.
Resonance Assignment: The First Step
The initial and crucial step is the assignment of all proton resonances to their respective amino acid residues. This is achieved primarily through TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) experiments, which reveal through-bond scalar couplings within each amino acid's spin system.[5][8]
Unveiling Proximity: NOESY and ROESY Experiments
The Nuclear Overhauser Effect (NOE) is the cornerstone of NMR structure determination, providing information about through-space proximity of protons within approximately 5 Å.[9] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to detect these interactions.[6]
-
Intra-residue NOEs: Provide information about the side-chain conformation.
-
Sequential NOEs: Observed between protons of adjacent residues (e.g., Hα(i) to HN(i+1)), confirming sequence assignment and providing information on backbone torsion angles.
-
Medium- and long-range NOEs: Indicate the presence of secondary structures like turns and helices.
Comparative Data Analysis
The structural comparison of the three model peptides relies on the detailed analysis of the NMR data.
Chemical Shift Perturbation
Changes in the chemical shifts of protons, particularly the Hα and amide (HN) protons, are sensitive indicators of the local electronic environment and, by extension, the peptide conformation.[10] A comparison of the chemical shift values for the Gly residues flanking the central amino acid in the three peptides will reveal the influence of the Aza-aa.
| Peptide | Gly-1 Hα (ppm) | Gly-1 HN (ppm) | Gly-3 Hα (ppm) | Gly-3 HN (ppm) |
| Ac-Gly-Pro-Gly-NH₂ | TBD | TBD | TBD | TBD |
| Ac-Gly-Ala-Gly-NH₂ | TBD | TBD | TBD | TBD |
| Ac-Gly-Aza-aa-Gly-NH₂ | TBD | TBD | TBD | TBD |
| Table 1: Hypothetical Chemical Shift Data for Comparative Analysis. TBD indicates values to be determined by experiment. |
NOE Pattern Analysis
The pattern of NOE connectivities provides direct evidence for the peptide's secondary structure.
-
Peptide 2 (Ac-Gly-Ala-Gly-NH₂): Expected to show predominantly sequential NOEs characteristic of a flexible, random coil conformation.
-
Peptide 1 (Ac-Gly-Pro-Gly-NH₂): Expected to exhibit NOEs consistent with a turn-like structure, such as a dαN(i, i+2) NOE.
-
Peptide 3 (Ac-Gly-Aza-aa-Gly-NH₂): The key analysis will be to identify medium-range NOEs that indicate a defined structure. A critical NOE to look for would be between the Hα of Gly-1 and the HN of Gly-3, which would be strong evidence for a β-turn.[3] Additionally, NOEs between the Aza-aa aminomethyl protons and other parts of the peptide could reveal specific side-chain orientations.
A particularly interesting possibility for peptides containing 3-aminoazetidine-3-carboxylic acid is the formation of a main-chain-to-side-chain hydrogen bond, which can be detected by NMR.[3] This would involve the nitrogen of the azetidine ring acting as a hydrogen bond acceptor for the amide proton of the following residue.
Caption: Diagram illustrating a key NOE for identifying a β-turn.
Conclusion and Future Directions
This guide outlines a systematic approach for the NMR structural comparison of peptides containing 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. By comparing the NMR data of a peptide containing this constrained amino acid with appropriate controls, researchers can gain a detailed understanding of its influence on peptide conformation. The anticipated outcome is that the Aza-aa will act as a potent turn-inducer, pre-organizing the peptide into a defined secondary structure. This has significant implications for the rational design of peptidomimetics with improved pharmacological properties. Future studies could explore the impact of different substituents on the azetidine ring and the incorporation of this amino acid into larger, biologically active peptides.
References
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
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Toniolo, C., et al. (2019). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF. Retrieved from [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]
-
Huang, C. H., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Retrieved from [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Retrieved from [Link]
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Rizzi, A., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Stephens, A. N., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
de la Torre, A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]
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Isbell, T. S., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. Retrieved from [Link]
-
Jaroniec, C. P., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. PubMed Central. Retrieved from [Link]
-
Cristino, V. A., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PubMed Central. Retrieved from [Link]
-
Bakulev, V. A., et al. (2019). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed Central. Retrieved from [Link]
-
Sun, H., et al. (2022). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. PubMed Central. Retrieved from [Link]
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D'Ursi, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Retrieved from [Link]
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Wüthrich, K. (2001). Protein structure determination based on upper distance constraints... ResearchGate. Retrieved from [Link]
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Azetidine amino acid derivatives and peptide compounds. ResearchGate. Retrieved from [Link]
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LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from [Link]
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Kanelis, V., et al. (2001). Multidimensional NMR Methods for Protein Structure Determination. Lewis Kay's group at the University of Toronto. Retrieved from [Link]
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Huang, T., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Retrieved from [Link]
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Iwamoto, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
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Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. Retrieved from [Link]
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Brinson, R. G., et al. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. National Institutes of Health. Retrieved from [Link]
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Enhancing Peptide Lifespan: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency that often surpasses small molecules.[1] However, their journey from administration to therapeutic target is fraught with peril. The physiological environment, rich in proteolytic enzymes, poses a significant threat to the integrity of peptide drugs.[2] This inherent susceptibility to enzymatic degradation leads to a short in vivo half-life, which is a major bottleneck in the development of new peptide-based medicines.[1] Strategies to overcome this limitation are paramount, and one of the most effective approaches is the strategic modification of the peptide backbone to enhance its resistance to proteolysis.[3]
This guide provides an in-depth comparison of the enzymatic stability of peptides modified with a unique, conformationally constrained amino acid analogue, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Aza-Boc). By incorporating this rigid azetidine ring structure into the peptide backbone, we can sterically hinder the approach of proteases, effectively "locking" the peptide bond and preventing its cleavage.[4][5] We will explore the mechanistic basis for this enhanced stability, present compelling experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Rationale: Conformational Constraint as a Shield Against Proteolysis
The interaction between a protease and its peptide substrate is a highly specific, lock-and-key process. For cleavage to occur, the peptide must adopt a particular extended conformation to fit within the enzyme's active site.[4] The inherent flexibility of linear peptides allows them to readily adopt this vulnerable conformation.[6]
The introduction of conformationally constrained amino acids, such as those derived from an azetidine ring, fundamentally disrupts this process.[7] The four-membered azetidine ring imparts a rigid kink or turn in the peptide backbone, preventing it from assuming the extended conformation required for protease binding.[7][8] This structural pre-organization not only enhances stability but can also improve binding affinity to the intended therapeutic target by reducing the entropic penalty of binding.[6]
The structure of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is specifically designed to act as a novel building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the nitrogen atom during synthesis, allowing for controlled, stepwise incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies.[5]
Comparative Analysis of Enzymatic Stability
The most direct way to evaluate the efficacy of a stability-enhancing modification is through head-to-head comparison with an unmodified counterpart in a proteolytic assay. While direct data for a peptide containing the exact 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid moiety is proprietary or emergent, highly relevant data from a study on a structurally analogous 3-aminoazetidine (3-AAz) modified peptide provides a powerful demonstration of the principle.
In a study by Hutchinson et al., the proteolytic stability of a cyclic hexapeptide was compared to an identical sequence where a glycine residue was replaced by a 3-AAz unit.[8] Both peptides were subjected to digestion by the protease α-chymotrypsin, an enzyme known for its role in protein degradation.
Experimental Findings:
The results, as monitored by High-Performance Liquid Chromatography (HPLC), were unequivocal. The azetidine-modified peptide displayed remarkable resistance to enzymatic degradation.[8] Even after 24 hours of incubation with α-chymotrypsin, no significant proteolysis was observed.[8] In stark contrast, the unmodified parent peptide was almost entirely degraded within the same timeframe, with only 5% of the intact peptide remaining.[8]
Quantitative Data Summary
| Peptide Sequence | Modification | Protease | Incubation Time (h) | % Intact Peptide Remaining | Reference |
| cyclo(Thr-Asp-Lys-Gly -Trp-Gly) | None (Control) | α-Chymotrypsin (25 µM) | 24 | ~5% | [8] |
| cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) | 3-Aminoazetidine | α-Chymotrypsin (25 µM) | 24 | ~100% | [8] |
This dramatic difference in stability underscores the profound protective effect conferred by the azetidine ring. The rigid structure effectively shields the adjacent amide bond from enzymatic attack, leading to a significantly extended peptide half-life in a proteolytic environment.[8]
Visualizing the Concept and Workflow
To better understand the structural basis for this enhanced stability and the experimental process used to measure it, the following diagrams are provided.
Caption: Structural rigidity of Aza-Boc vs. a standard peptide.
Caption: Experimental workflow for assessing peptide stability.
Experimental Protocols
To ensure the trustworthiness and reproducibility of stability claims, a robust and well-controlled experimental design is essential. The following protocol provides a detailed methodology for a comparative in vitro enzymatic stability assay in human serum.
Protocol: Comparative Peptide Stability in Human Serum
1. Materials and Reagents:
-
Test Peptides:
-
Aza-Boc modified peptide (lyophilized, >95% purity)
-
Unmodified control peptide (lyophilized, >95% purity)
-
-
Biological Matrix: Pooled Human Serum (commercially sourced, stored at -80°C)
-
Reagents:
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Trichloroacetic Acid (TCA), 10% (w/v) in HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
-
Equipment:
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Refrigerated microcentrifuge
-
HPLC or LC-MS system with a C18 column
-
2. Experimental Procedure:
-
Step 1: Preparation of Stock Solutions
-
Prepare 1 mg/mL stock solutions of the Aza-Boc modified peptide and the control peptide in DMSO. Vortex to ensure complete dissolution.
-
-
Step 2: Serum Preparation
-
Thaw a fresh aliquot of pooled human serum on ice.
-
Centrifuge the serum at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Transfer the clear supernatant to a new pre-chilled tube. Pre-warm the required volume to 37°C just before starting the incubation.
-
-
Step 3: Incubation
-
In a low-protein-binding microcentrifuge tube, add 198 µL of the pre-warmed human serum.
-
Spike with 2 µL of the 1 mg/mL peptide stock solution to achieve a final peptide concentration of approximately 10 µg/mL.
-
Gently vortex for 5 seconds to mix. This is your Time 0 sample.
-
Immediately take a 25 µL aliquot and proceed to Step 4 (Quenching).
-
Place the remaining reaction mixture in the 37°C incubator.
-
-
Step 4: Time-Point Sampling and Quenching
-
At designated time points (e.g., 0, 30 min, 1, 2, 4, 8, and 24 hours), withdraw a 25 µL aliquot from the incubation tube.
-
Immediately add the aliquot to a new tube containing 50 µL of ice-cold 10% TCA solution to quench the enzymatic reaction and precipitate serum proteins.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
-
Step 5: Sample Processing
-
Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.
-
-
Step 6: HPLC Analysis
-
Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 15 minutes).
-
Detection: UV at 214 nm or 280 nm.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
-
Step 7: Data Analysis
-
Calculate the percentage of intact peptide remaining at each time point relative to the Time 0 sample (% Remaining = [Peak Area at time t / Peak Area at time 0] x 100).
-
Plot the % intact peptide remaining versus time.
-
Determine the peptide's half-life (t½), which is the time required for 50% of the peptide to be degraded.
-
Conclusion and Future Directions
The incorporation of conformationally constrained amino acids like 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid represents a robust and highly effective strategy for mitigating the primary challenge in peptide drug development: enzymatic instability. The experimental evidence clearly demonstrates that the rigid azetidine structure provides a powerful shield against proteolytic degradation, dramatically extending the peptide's lifespan in a biological matrix.[8] This enhanced stability is a critical attribute, paving the way for peptides with improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, greater therapeutic efficacy.
For researchers and drug developers, Aza-Boc and similar building blocks are invaluable tools. They offer a rational design approach to engineer stability directly into the peptide sequence without compromising, and potentially even enhancing, biological activity. The protocols and data presented in this guide provide a solid framework for evaluating and implementing this promising technology to advance the next generation of peptide therapeutics.
References
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-
Hutchinson, C. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Bratkovič, T., & Kovačič, L. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(3), 743. Available at: [Link]
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
-
Gang, Y., & Lee, J. (2023). Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(13), 11029. Available at: [Link]
- Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS journal, 17(1), 134-143.
-
Ahangarzadeh, S., et al. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. RSC Medicinal Chemistry, 12(3), 346-359. Available at: [Link]
-
Bratkovic, T. (2021). Conformationally Constrained Peptides. MDPI Encyclopedia. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
-
Hutchinson, C. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]
- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The current state of peptide drug discovery: back to the future?. Journal of medicinal chemistry, 61(4), 1382-1414.
-
Trabocchi, A., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of the American Chemical Society, 130(13), 4439-4448. Available at: [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.
-
Erak, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. Available at: [Link]
- Apostolopoulos, V., et al. (2021). A guide to the perplexing world of peptide-based cancer vaccines. Cancers, 13(9), 2107.
- Nevola, L., & Giralt, E. (2015). Modulating protein-protein interactions: the potential of peptides.
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Ferreira, D. S., et al. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 12(6), 543. Available at: [Link]
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A Comparative Guide to Receptor Binding Affinity of Peptidomimetics Incorporating 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the receptor binding affinity of peptidomimetics functionalized with the novel constrained building block, 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid. We will delve into the scientific rationale for utilizing this azetidine-based amino acid, present a hypothetical comparative study, and provide a detailed, field-proven protocol for determining receptor binding affinity.
The Rationale for Constrained Peptidomimetics
In the quest for novel therapeutics, peptidomimetics offer a compelling bridge between the high specificity of peptides and the favorable pharmacokinetic properties of small molecules. However, linear peptides often suffer from metabolic instability and conformational flexibility, the latter leading to a significant entropic penalty upon binding to a receptor.[1][2] Constraining the peptide backbone is a powerful strategy to pre-organize the molecule into a bioactive conformation, thereby reducing the loss of entropy upon binding and potentially enhancing binding affinity.[1][2]
The incorporation of azetidine rings, such as in 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, introduces a rigid four-membered ring system into the peptide backbone. This structural constraint can serve as a potent tool to induce specific secondary structures, such as β-turns, which are often critical for molecular recognition at receptor binding sites.[3] Furthermore, the azetidine moiety can enhance proteolytic stability, a crucial attribute for any potential drug candidate.[4]
This guide will use a hypothetical case study to illustrate how to compare the binding affinity of a peptidomimetic containing this specific azetidine building block against a linear counterpart and another type of constrained analog.
Hypothetical Case Study: Targeting the Somatostatin Receptor 2 (SSTR2)
For the purpose of this guide, we will consider a hypothetical scenario where we are developing peptidomimetics to target the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor implicated in various cancers and neuroendocrine tumors. Our lead peptide is a linear hexapeptide with a known affinity for SSTR2. We will compare this to two novel peptidomimetics:
-
Azetidine-Constrained Peptidomimetic (AZP-1): The linear peptide modified to incorporate 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid to induce a specific turn.
-
Lactam-Bridged Peptidomimetic (LBP-1): A cyclized version of the lead peptide where a lactam bridge provides conformational constraint.
Visualizing the Comparison
Caption: Comparison of different peptidomimetic backbones targeting the SSTR2 receptor.
Comparative Receptor Binding Affinity Data (Hypothetical)
The following table summarizes the hypothetical binding affinities of our test compounds for the SSTR2, as would be determined by a competitive radioligand binding assay. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Description | Target Receptor | Radioligand | Ki (nM) |
| Lead Peptide | Linear hexapeptide | SSTR2 | [¹²⁵I]-Tyr¹¹-SRIF-14 | 15.2 |
| AZP-1 | Azetidine-constrained mimetic | SSTR2 | [¹²⁵I]-Tyr¹¹-SRIF-14 | 2.8 |
| LBP-1 | Lactam-bridged cyclic mimetic | SSTR2 | [¹²⁵I]-Tyr¹¹-SRIF-14 | 5.1 |
Interpretation of Hypothetical Results:
In this illustrative dataset, the azetidine-constrained peptidomimetic (AZP-1) demonstrates the highest binding affinity (lowest Ki value) for the SSTR2. This suggests that the conformational constraint introduced by the 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is highly effective at pre-organizing the pharmacophore into an optimal conformation for receptor binding. The lactam-bridged peptidomimetic (LBP-1) also shows enhanced affinity compared to the linear lead peptide, but to a lesser extent than AZP-1. This could indicate that while cyclization is beneficial, the specific turn induced by the azetidine moiety in AZP-1 is more favorable for interaction with the SSTR2 binding pocket.
Experimental Protocol: Competitive Radioligand Binding Assay
To generate the type of data presented above, a competitive radioligand binding assay is the gold standard.[5] This assay measures the ability of an unlabeled test compound (e.g., AZP-1) to compete with a radiolabeled ligand for binding to the target receptor.
I. Preparation of Cell Membranes Expressing SSTR2
The foundation of a reliable binding assay is a high-quality source of the target receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human SSTR2 in T175 flasks until they reach 80-90% confluency.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[6]
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[6]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[6]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Final Preparation: Resuspend the final pellet in an assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) containing 10% sucrose as a cryoprotectant.[6]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C.
II. Competitive Binding Assay Procedure
Caption: Workflow for a competitive radioligand binding assay.
-
Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[6] Each condition should be run in triplicate.
-
Total Binding: Wells containing SSTR2 membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Wells containing SSTR2 membranes, radioligand, and a high concentration of an unlabeled SSTR2 agonist (e.g., 1 µM somatostatin-14) to saturate the receptors.
-
Competitive Binding: Wells containing SSTR2 membranes, radioligand, and varying concentrations of the test compound (e.g., AZP-1, typically a 10-point serial dilution).
-
-
Reagent Addition:
-
Add 150 µL of the diluted SSTR2 membrane preparation (typically 10-20 µg of protein per well) to each well.[6]
-
Add 50 µL of the test compound dilution or the NSB control to the appropriate wells.
-
Add 50 µL of the radioligand ([¹²⁵I]-Tyr¹¹-SRIF-14) at a concentration close to its Kd value.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the competitive binding wells.
-
Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The incorporation of conformationally constraining elements like 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a promising strategy in the design of high-affinity peptidomimetics. By pre-organizing the ligand into a bioactive conformation, these building blocks can significantly enhance receptor binding affinity. A rigorous and well-executed competitive radioligand binding assay, as detailed in this guide, is essential for accurately quantifying these improvements and guiding structure-activity relationship studies. While the data presented here is hypothetical, it illustrates the potential advantages of this approach and provides a clear roadmap for researchers to conduct their own comparative analyses.
References
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Alfa Cytology. Competitive Radioligand Binding Assays. Rdcthera. Available at: [Link].
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Ren, S., et al. Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. PubMed. Available at: [Link].
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Cattaneo, D., et al. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. PubMed. Available at: [Link].
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Singh, I., et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link].
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Kumar, A., et al. Design, Synthesis, and Docking Studies of Peptidomimetics based on HER2-Herceptin Binding Site with Potential Antiproliferative Activity Against Breast Cancer Cell lines. NIH. Available at: [Link].
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Kumar, A., et al. Structure-activity Relationships of Peptidomimetics that Inhibit PPI of HER2-HER3. PMC. Available at: [Link].
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Mollica, A., et al. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. MDPI. Available at: [Link].
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Kumar, A., et al. Structure-activity relationships of peptidomimetics that inhibit PPI of HER2-HER3. PubMed. Available at: [Link].
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Li, X., et al. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PubMed. Available at: [Link].
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Vagner, J., et al. Peptidomimetics, a synthetic tool of drug discovery. PMC. Available at: [Link].
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Wilson, A. J. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. Available at: [Link].
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Stephens, C. E., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link].
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Pignataro, L., et al. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link].
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Peptides Synthesized with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the quest for therapeutic peptides with enhanced stability and potency is a continuous endeavor. Standard peptides often fall short in clinical applications due to their rapid degradation by proteases.[1] The incorporation of non-canonical amino acids presents a robust strategy to overcome these limitations.[2] This guide provides an in-depth technical comparison of peptides synthesized with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (Boc-Aza-OH), a constrained aza-amino acid, against their natural counterparts and other modified peptides. We will delve into the causality behind experimental choices and present supporting data to illustrate the advantages of this modification.
The introduction of an azetidine ring into a peptide backbone imparts significant structural rigidity, leading to unique folding patterns and improved resistance to proteolytic degradation.[2] The replacement of an alpha-carbon with a nitrogen atom, characteristic of aza-peptides, further enhances metabolic stability and can modulate biological activity.[3] The combination of these features in Boc-Aza-OH makes it a compelling building block for designing novel peptide therapeutics with superior pharmacokinetic profiles.
Synthesis and Incorporation of Boc-Aza-OH into Peptides
The synthesis of peptides incorporating Boc-Aza-OH is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen ensures controlled and selective coupling reactions.[2]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in dichloromethane (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Incorporation of Boc-Aza-OH: For the incorporation of Boc-Aza-OH, dissolve the reagent and a coupling agent (e.g., HATU) in DMF. Add DIPEA and couple to the deprotected N-terminus of the growing peptide chain.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid Incorporation into Peptides
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of non-canonical amino acids into peptide scaffolds is a critical step in the design of novel therapeutics. These unique building blocks, such as 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, offer the potential to introduce conformational constraints, enhance proteolytic stability, and explore new pharmacological properties. However, the successful synthesis of these modified peptides is contingent on rigorous analytical validation. This guide provides an in-depth comparison of the primary spectroscopic techniques for confirming the incorporation of this specific azetidine-based amino acid, grounded in both theoretical principles and practical, field-proven insights.
The Importance of Orthogonal Validation
No single analytical technique provides a complete picture of a modified peptide's structure. A robust validation strategy relies on the synergistic use of multiple, orthogonal methods. For the confirmation of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid incorporation, we will focus on three pillars of spectroscopic analysis: Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Mass Spectrometry (MS) for unambiguous mass verification, and Fourier-Transform Infrared Spectroscopy (FTIR) for confirming peptide bond formation and overall secondary structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for confirming the covalent incorporation of unnatural amino acids. It provides detailed information about the chemical environment of individual atoms within the peptide, allowing for the unambiguous identification of the unique structural motifs of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to resolve the specific signals of the incorporated amino acid from the often-crowded spectrum of a peptide. 1D ¹H NMR provides a primary overview, while 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning specific proton and carbon signals, respectively.
Expected ¹H and ¹³C NMR Spectral Signatures
Based on the analysis of structurally similar Boc-protected and azetidine-containing compounds, the following are the key spectral features to look for:
-
Boc Protecting Group: A characteristic strong singlet in the ¹H NMR spectrum between 1.3-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The corresponding quaternary and carbonyl carbons of the Boc group will appear in the ¹³C NMR spectrum around 80 ppm and 155 ppm, respectively.
-
Azetidine Ring Protons: The diastereotopic methylene protons of the azetidine ring are expected to show complex splitting patterns, typically as doublets or multiplets, in the ¹H NMR spectrum.[1] These signals are often found in the range of 3.5-4.5 ppm.
-
Aminomethyl Protons: The protons of the -CH₂-NH₂ group will appear as a distinct signal, the chemical shift of which will be sensitive to the protonation state and local chemical environment.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN). The choice of solvent is critical for ensuring peptide solubility and minimizing overlapping solvent signals.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This will provide the initial overview and allow for the identification of the prominent Boc group singlet.
-
2D COSY Acquisition: A COSY experiment will reveal proton-proton correlations, which is crucial for tracing the connectivity of the protons within the azetidine ring and the aminomethyl group.
-
2D ¹H-¹³C HSQC Acquisition: This experiment correlates protons with their directly attached carbons, providing definitive assignments for the carbon skeleton of the incorporated amino acid.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each recommendation in scientific principles and regulatory awareness.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, while a valuable building block in medicinal chemistry, possesses hazards that mandate careful handling from acquisition to disposal.
According to available safety data, this compound is classified as Acutely Toxic if Swallowed (Oral, Category 3) .[1][2][3] This classification is accompanied by the GHS06 pictogram, the skull and crossbones, which immediately signals a significant health hazard.[1] The primary risk associated with this compound is severe toxicity upon ingestion. While other specific hazards like carcinogenicity or environmental toxicity are not prominently listed in the initial search results, the acute oral toxicity alone is sufficient to classify this compound as a hazardous waste.
Therefore, the core principle of our disposal strategy is risk mitigation through containment and proper waste stream segregation . Under no circumstances should this compound be treated as non-hazardous waste.[4][5] Disposal down the sanitary sewer or in the regular trash is strictly prohibited.[6][7][8]
The Disposal Workflow: A Step-by-Step Guide
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee a safe and compliant disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid for disposal, it is imperative to be outfitted with the appropriate PPE. This includes:
-
A properly fitted laboratory coat.
-
Chemical safety goggles with side shields to protect against accidental splashes.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact). Always inspect gloves for any signs of degradation or perforation before use.
All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[4][9] Mixing incompatible waste streams can lead to dangerous reactions.
-
Designate a specific hazardous waste container for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid and any materials contaminated with it.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap).
-
The container should be clearly labeled as "Hazardous Waste."
Preparing for Disposal: The Protocol
For Solid Waste:
-
Carefully transfer any remaining solid 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid into the designated hazardous waste container. Use a dedicated spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible, non-reactive solvent (such as the solvent used in the preceding experimental step) to minimize aerosolization.
-
Any weighing paper, spatulas, or other disposable equipment that has come into contact with the solid compound must also be placed in the hazardous waste container.
For Contaminated Labware (e.g., glassware):
-
Rinse the contaminated glassware with a suitable solvent (e.g., methanol or ethanol) to remove any residual compound.
-
The first rinseate must be collected and disposed of as hazardous waste by adding it to the designated liquid hazardous waste container.[10] Subsequent rinses, if the initial rinse is thorough, may be considered non-hazardous depending on your institution's policies, but it is best practice to treat all initial rinses of acutely toxic materials as hazardous.
-
After thorough cleaning, the glassware can be washed and reused.
For Empty Original Containers:
-
A container that held an acutely toxic chemical is not considered "empty" until it has been triple-rinsed.[5][10]
-
Rinse the original container with a suitable solvent three times.
-
Collect all three rinsates as hazardous waste. [10]
-
After triple-rinsing, deface the label on the original container to prevent accidental reuse and dispose of it as regular solid waste (e.g., in a glass disposal box), in accordance with your institution's guidelines.[7]
Waste Labeling and Storage: Ensuring Clear Communication
Proper labeling is critical for the safety of waste handlers. The hazardous waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid."
-
The specific hazard(s): "Toxic."
-
The accumulation start date (the date the first waste was added to the container).
-
The name of the principal investigator or research group.
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and clearly marked.
Disposal Decision-Making Flowchart
The following diagram illustrates the logical flow for the proper disposal of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid and associated materials.
Caption: Disposal workflow for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
Summary of Key Information
| Parameter | Information | Source(s) |
| Chemical Name | 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid | N/A |
| Primary Hazard | Acute Toxicity (Oral, Category 3) | [1][2][3] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |
| Disposal Classification | Hazardous Waste | [4][5] |
| Prohibited Disposal Routes | Sanitary Sewer, Regular Trash | [6][7][8] |
| Required PPE | Lab Coat, Safety Goggles, Chemical-Resistant Gloves | [9][11] |
| Waste Container | Labeled, sealed, compatible (e.g., HDPE) | [9] |
| Empty Container Rinsing | Triple-rinse; collect all rinsates as hazardous waste | [5][10] |
| Final Disposal | Through Institutional Environmental Health and Safety (EHS) | [9] |
Conclusion: A Culture of Safety
The proper disposal of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to a structured, well-documented disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they are the ultimate authority on chemical waste management within your organization.
References
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- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- BenchChem. (2025). Proper Disposal Procedures for Boc-S-(gamma)-Phe: A General Guide for Laboratory Professionals.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
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- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Disclaimer: Specific safety data for 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid (CAS 1158759-53-5) is limited.[1] This guide adopts a conservative approach, synthesizing safety information from structurally related compounds to ensure a high degree of protection. The recommendations are based on potential hazards, including acute oral toxicity and irritant properties.
Due to the limited specific data, a thorough risk assessment should be conducted before handling this compound. The following guidance is based on the known hazards of similar molecules, such as 1-Boc-3-(aminomethyl)azetidine, which is classified as toxic if swallowed[2][3], and 1-Boc-azetidine-3-carboxylic acid, which is known to cause skin, eye, and respiratory irritation.[4][5][6]
Immediate Safety and Hazard Assessment
Before beginning any work with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, it is crucial to understand the potential risks. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: A structurally similar compound, 1-Boc-3-(aminomethyl)azetidine, is categorized as "Toxic if swallowed".[2]
-
Skin and Eye Irritation: Related azetidine carboxylic acid derivatives are known to cause skin and serious eye irritation.[4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended equipment for handling 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, addressing the risk of serious eye irritation.[7][8] |
| Skin Protection | Nitrile or butyl rubber gloves (consider double gloving), and a chemically resistant lab coat | Protects against skin contact, which could lead to irritation or absorption.[7][8] Heavy-duty gloves may offer enhanced protection.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended. | Minimizes the risk of inhaling irritant dust or aerosols.[4][8] |
| Body Protection | Long pants and closed-toe shoes | Standard laboratory practice to protect against accidental spills.[7] |
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, from preparation to disposal.
Caption: Safe Handling Workflow Diagram
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
-
Donning PPE:
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan
-
Waste Segregation: All waste contaminated with 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid, including empty containers, disposable gloves, and weighing paper, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid in a laboratory setting.
References
Sources
- 1. 1158759-53-5|1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 1-Boc-氮杂环丁烷-3-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 142253-55-2|N-Boc-Azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 325775-44-8 Name: 1-BOC-3-(AMINOMETHYL)AZETIDINE1-Boc-3-(aminomethyl)azetidine3-(Aminomethyl)azetidine, N1-BOC protected [xixisys.com]
- 13. CAS 1008526-71-3 | 1-BOC-3-Hydroxy-3-(aminomethyl)azetidine - Synblock [synblock.com]
- 14. na.bhs1.com [na.bhs1.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
